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  • Product: Pyrazolo[1,5-A]pyridine-3-carbothioamide
  • CAS: 885275-44-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide

This guide provides a comprehensive overview of the synthetic strategies for obtaining Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities, including roles as kinase inhibitors, antitubercular agents, and adenosine antagonists.[1][2] The introduction of a carbothioamide functional group at the 3-position can further modulate the compound's physicochemical properties and biological target interactions, making it a valuable building block for novel therapeutic agents.

This document will detail the primary retrosynthetic approaches, delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present the data in a clear, accessible format for practicing scientists.

I. Retrosynthetic Analysis and Strategic Planning

The synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide can be approached through two principal retrosynthetic pathways. The choice of strategy depends on the availability of starting materials and the desired scale of the synthesis.

Approach A involves the late-stage functionalization of a pre-formed pyrazolo[1,5-a]pyridine ring system. This is often the more convergent approach, where the core scaffold is first constructed and then the desired carbothioamide group is introduced. This typically begins with a pyrazolo[1,5-a]pyridine-3-carboxamide, which is then subjected to a thionation reaction.

Approach B focuses on the formation of the pyrazolo[1,5-a]pyridine ring with a precursor functional group at the 3-position that can be readily converted to the carbothioamide. A common precursor is the nitrile group, which can be transformed into the target thioamide in a subsequent step.

retrosynthesis cluster_A Approach A: Late-Stage Thionation cluster_B Approach B: Nitrile Conversion target Pyrazolo[1,5-a]pyridine-3-carbothioamide carboxamide Pyrazolo[1,5-a]pyridine-3-carboxamide target->carboxamide Thionation carbonitrile Pyrazolo[1,5-a]pyridine-3-carbonitrile target->carbonitrile Sulfurization carboxylic_acid Pyrazolo[1,5-a]pyridine-3-carboxylic acid carboxamide->carboxylic_acid Amidation cycloaddition_A [3+2] Cycloaddition carboxylic_acid->cycloaddition_A Ring Formation cycloaddition_B [3+2] Cycloaddition carbonitrile->cycloaddition_B Ring Formation

Caption: Retrosynthetic analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

II. Synthetic Pathway A: Late-Stage Thionation of a Carboxamide Intermediate

This pathway is arguably the most common and reliable method, leveraging the well-established synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides and the robust nature of thionating agents.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition

The construction of the pyrazolo[1,5-a]pyridine scaffold is efficiently achieved through a 1,3-dipolar cycloaddition reaction.[2] This involves the reaction of an N-aminopyridinium ylide, generated in situ from an N-aminopyridinium salt, with a suitable dipolarophile such as an ethyl propiolate.

cycloaddition_A start_pyridine Substituted Pyridine pyridinium_salt N-Aminopyridinium Salt start_pyridine->pyridinium_salt N-Amination aminating_agent N-Aminating Agent (e.g., MSH, DNPH) aminating_agent->pyridinium_salt ylide N-Pyridinium Ylide (1,3-Dipole) pyridinium_salt->ylide base Base (e.g., K2CO3) base->ylide Deprotonation ester Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate ylide->ester [3+2] Cycloaddition propiolate Ethyl Propiolate propiolate->ester acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid ester->acid hydrolysis Hydrolysis (e.g., NaOH) hydrolysis->acid

Caption: Formation of the pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate.

The initial N-amination of a substituted pyridine with an agent like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) yields the corresponding N-aminopyridinium salt.[2] Treatment of this salt with a base generates the transient N-pyridinium ylide, which serves as the 1,3-dipole. This ylide then undergoes a cycloaddition reaction with ethyl propiolate to form the pyrazolo[1,5-a]pyridine-3-carboxylate ester. Subsequent hydrolysis of the ester furnishes the key carboxylic acid intermediate.

Step 2: Amidation to Form the Carboxamide

The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. This is typically achieved by activating the carboxylic acid, for example with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of an ammonia source.

Step 3: Thionation with Lawesson's Reagent

The final and critical step is the conversion of the carboxamide's carbonyl group to a thiocarbonyl. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is the most widely used and effective reagent for this transformation.[3]

The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species then reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond in the byproduct and the desired thioamide.[3]

lawesson_mechanism carboxamide Pyrazolo[1,5-a]pyridine-3-carboxamide intermediate Thiaoxaphosphetane Intermediate carboxamide->intermediate lawesson Lawesson's Reagent lawesson->intermediate Attack on Carbonyl thioamide Pyrazolo[1,5-a]pyridine-3-carbothioamide intermediate->thioamide Cycloreversion byproduct Phosphorus Byproduct intermediate->byproduct

Caption: Mechanism of amide thionation using Lawesson's Reagent.

III. Synthetic Pathway B: Conversion of a Nitrile Intermediate

An alternative strategy involves the synthesis of a pyrazolo[1,5-a]pyridine-3-carbonitrile, which is then converted to the thioamide.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Similar to Pathway A, a [3+2] cycloaddition is a powerful method to construct the core. In this case, the dipolarophile would be a molecule such as acrylonitrile. The reaction of an N-aminopyridinium ylide with acrylonitrile, followed by an oxidative aromatization step, can yield the desired 3-carbonitrile derivative.[4]

Step 2: Conversion of the Nitrile to the Carbothioamide

The conversion of a nitrile to a primary thioamide can be achieved by the addition of hydrogen sulfide or its equivalent.[5] This reaction is often facilitated by a base. A convenient and safer alternative to gaseous hydrogen sulfide is the use of sodium hydrogen sulfide (NaSH).[6][7] The reaction proceeds via nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of the nitrile, followed by protonation.

nitrile_conversion carbonitrile Pyrazolo[1,5-a]pyridine-3-carbonitrile intermediate Thioimidate Intermediate carbonitrile->intermediate sulfur_source Sulfur Source (e.g., NaSH, H₂S) sulfur_source->intermediate Nucleophilic Attack thioamide Pyrazolo[1,5-a]pyridine-3-carbothioamide intermediate->thioamide Tautomerization/ Protonation

Caption: Conversion of a nitrile to a carbothioamide.

IV. Experimental Protocols

The following protocols are illustrative and may require optimization based on the specific substitution pattern of the pyrazolo[1,5-a]pyridine core.

Protocol A1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide
  • Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate: To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent, add O-mesitylenesulfonylhydroxylamine (1.1 eq). Stir the mixture at room temperature until the formation of the N-aminopyridinium salt is complete.

  • Add K₂CO₃ (3.0 eq) and ethyl propiolate (1.2 eq) to the reaction mixture. Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis: Dissolve the ester in a mixture of ethanol and aqueous NaOH solution. Heat to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture and acidify with HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain Pyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Amidation: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes, then add a solution of ammonia in dioxane. Stir at room temperature until the reaction is complete.

  • Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxamide.

Protocol A2: Thionation to Pyrazolo[1,5-a]pyridine-3-carbothioamide
  • In a round-bottom flask, dissolve the Pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq) in anhydrous toluene or THF.

  • Add Lawesson's reagent (0.5-0.6 eq) to the solution at room temperature with stirring.

  • Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove the phosphorus-containing byproduct and isolate the pure Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Protocol B: From Pyrazolo[1,5-a]pyridine-3-carbonitrile
  • Synthesis of the Carbonitrile: Follow a procedure analogous to Protocol A1, but using acrylonitrile as the dipolarophile in the cycloaddition step. An oxidant such as TEMPO may be required to facilitate the final aromatization.[4]

  • Conversion to Carbothioamide: Dissolve the Pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) in DMF.

  • Add sodium hydrogen sulfide hydrate (1.5 eq) and magnesium chloride (1.0 eq).[6]

  • Heat the mixture with stirring and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the target carbothioamide.

V. Data Summary

The following table provides a general comparison of the two synthetic pathways. Actual yields will vary depending on the specific substrates and reaction conditions.

StepPathway A (from Carboxamide)Pathway B (from Carbonitrile)Key Reagents
Ring Formation [3+2] Cycloaddition[3+2] CycloadditionN-Aminopyridinium Salt, Propiolate/Acrylonitrile
Intermediate 1 Carboxylic AcidCarbonitrile-
Intermediate 2 Carboxamide-HATU, Ammonia
Final Step ThionationSulfurizationLawesson's Reagent / NaSH
Overall Yield Moderate to GoodModerate-
Considerations Robust, well-established thionationAvoids handling ammonia, potentially shorter route-

VI. Conclusion and Future Perspectives

The synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide is readily achievable through logical and well-precedented synthetic transformations. The late-stage thionation of a carboxamide intermediate using Lawesson's reagent represents a highly reliable and versatile approach. Alternatively, the conversion of a nitrile precursor offers a viable, and potentially more atom-economical, route.

Given the established importance of the pyrazolo[1,5-a]pyridine scaffold in drug discovery, the carbothioamide derivative serves as a key building block for further elaboration.[8][9] The thioamide group can act as a versatile handle for constructing other heterocyclic systems, such as thiazoles, or can be explored for its own unique interactions with biological targets. Future work will likely focus on the synthesis of libraries based on this scaffold for screening against various disease targets, particularly in the areas of oncology and infectious diseases.

VII. References

  • Chemical Communications. (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • MDPI. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]

  • RSC Publishing. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of nitrile into thioamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Retrieved from [Link]

  • MDPI. (2023). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Retrieved from [Link]

  • RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Retrieved from [Link]

  • DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 8. The reaction and treatment of pyrazolo-1-carbothioamide derivative 25. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Chemical Properties and Synthetic Strategies of Pyrazolo[1,5-a]pyridine-3-carbothioamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of Pyrazolo[1,5-a]pyridine-3-carbothioamide. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several clinically evaluated and approved drugs.[1] This document elucidates the specific characteristics imparted by the 3-carbothioamide functional group, a bioisostere of the well-studied 3-carboxamide moiety. We present a robust, multi-step synthetic pathway, detailed protocols for key transformations, predicted spectral data for structural confirmation, and an exploration of the compound's reactivity. The guide culminates in a discussion of its significant potential in drug discovery, particularly as an antitubercular agent, leveraging the extensive research on its carboxamide analogue.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused bicyclic aromatic system that has garnered significant attention in pharmaceutical development. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a variety of biological targets.

Significance in Medicinal Chemistry

The versatility of the pyrazolo[1,5-a]pyridine scaffold is demonstrated by its presence in a range of therapeutic agents, including the antiallergic drug Ibudilast and the platelet aggregation inhibitor KC-764.[1] More recently, derivatives of this scaffold, specifically pyrazolo[1,5-a]pyridine-3-carboxamides, have emerged as exceptionally potent antitubercular agents, showing activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][3] This established biological profile provides a strong rationale for investigating novel analogues such as the 3-carbothioamide derivative.

Core Physicochemical Properties

The fusion of a pyrazole and a pyridine ring creates a unique electronic environment. Compared to related scaffolds like pyrazolo[1,5-a]pyrimidines, the pyridine ring in the pyrazolo[1,5-a]pyridine system results in reduced basicity. This subtle but critical modification can enhance bioavailability under physiological pH conditions, a desirable trait in drug development.

The Role of the 3-Carbothioamide Functional Group

The replacement of an amide oxygen with sulfur to form a thioamide is a common bioisosteric strategy in medicinal chemistry. This "single atom substitution" imparts significant changes in physicochemical properties.[4][5]

  • Electronic and Steric Effects: The thioamide C=S bond is longer and the sulfur atom is larger than oxygen, altering the molecule's steric profile.[4] The thioamide group exhibits different hydrogen bonding capabilities; the N-H protons are more acidic and better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[4]

  • Reactivity: Thioamides are more reactive than their amide counterparts and serve as versatile synthetic intermediates for the construction of other heterocyclic systems, such as thiazoles.[4][6]

  • Metabolic Stability: The thioamide bond can offer increased resistance to enzymatic hydrolysis compared to the amide bond, potentially improving the pharmacokinetic profile of a drug candidate.

Synthesis and Elucidation

While direct synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide is not extensively documented, a logical and robust synthetic route can be designed based on the established synthesis of the corresponding carboxamide.[1][2]

Proposed Synthetic Pathway

The most efficient proposed synthesis involves the thionation of the well-documented Pyrazolo[1,5-a]pyridine-3-carboxamide intermediate. The overall pathway is a multi-step sequence beginning with a substituted pyridine.

  • N-Amination: A substituted pyridine is treated with an aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH) to form an N-aminopyridinium salt.

  • [3+2] Cycloaddition: The N-aminopyridinium ylide undergoes a 1,3-dipolar cycloaddition with an ethyl propiolate derivative to construct the fused pyrazolo[1,5-a]pyridine ring system, yielding the ethyl 3-carboxylate intermediate.[1]

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH).

  • Amidation: The carboxylic acid is converted to the primary carboxamide. This can be achieved via activation with a coupling agent (e.g., HATU, HOBt/EDC) followed by treatment with ammonia, or by converting the acid to an acyl chloride (with SOCl₂) and then reacting with ammonia.

  • Thionation: The final and key step is the conversion of the primary carboxamide to the target carbothioamide using a thionating agent, most commonly Lawesson's Reagent.[7][8]

Experimental Protocol: Thionation of Pyrazolo[1,5-a]pyridine-3-carboxamide

This protocol describes the conversion of the carboxamide to the carbothioamide, a critical step in the proposed synthesis.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (0.6 eq)[9]

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add Pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).

  • Add Lawesson's Reagent (0.6 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Workup: The crude product can be purified directly by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Expertise Note: The workup for Lawesson's Reagent reactions can be challenging due to phosphorus-containing byproducts. An alternative workup involves quenching the cooled reaction with a saturated NaHCO₃ solution, followed by extraction with an organic solvent (e.g., ethyl acetate), drying the organic layer over Na₂SO₄, and then proceeding with purification.[9]

Visualization of Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Functional Group Interconversion Pyridine Pyridine N_Amination N-Aminopyridinium Salt Pyridine->N_Amination MSH Cycloaddition Pyrazolo[1,5-a]pyridine -3-carboxylate N_Amination->Cycloaddition Ethyl Propiolate Carboxylate Carboxylate Saponification Carboxylic Acid Carboxylate->Saponification NaOH Amidation Pyrazolo[1,5-a]pyridine -3-carboxamide Saponification->Amidation 1. SOCl2 2. NH3 Thionation Pyrazolo[1,5-a]pyridine -3-carbothioamide Amidation->Thionation Lawesson's Reagent

Caption: Multi-step synthesis of the target compound via a carboxamide intermediate.

Structural Characterization: Predicted Spectroscopic Data

Accurate structural elucidation is paramount. While experimental data is not available in the literature, the following spectral properties can be predicted for Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₈H₇N₃S [10]
Molecular Weight 177.23 g/mol N/A

| CAS Number | 885275-44-5 |[10] |

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Nucleus Predicted Shift (ppm) Multiplicity Assignment Notes
¹H ~9.5 - 10.0 br s -C(S)NH Broad, exchangeable protons.
¹H ~8.6 d H-7 Doublet due to coupling with H-6.
¹H ~8.4 s H-2 Singlet, characteristic of pyrazole H-3 (or H-2 here).
¹H ~7.8 d H-5 Doublet due to coupling with H-6.
¹H ~7.2 t H-6 Triplet (or dd) from coupling to H-5 and H-7.
¹³C ~195 - 205 - C =S Characteristic downfield shift for thiocarbonyl.[4]
¹³C ~145 - C-3a Bridgehead carbon.
¹³C ~140 - C-2 Carbon adjacent to two nitrogens.
¹³C ~130 - C-7 Aromatic CH.
¹³C ~122 - C-5 Aromatic CH.
¹³C ~115 - C-3 Carbon bearing the thioamide.

| ¹³C | ~114 | - | C-6 | Aromatic CH. |

Table 3: Predicted IR and Mass Spectrometry Data

Technique Predicted Value Assignment Notes
IR (cm⁻¹) 3400 - 3100 N-H stretching Two bands possible for primary amine.
IR (cm⁻¹) 1620 - 1580 C=C / C=N stretching Aromatic ring vibrations.
IR (cm⁻¹) 1350 - 1100 C=S stretching Often broad and coupled with other vibrations.[4]

| MS (EI) | 177 (M⁺) | Molecular Ion | Base peak or prominent peak expected. |

Chemical Reactivity and Derivatization

The dual reactivity of the thioamide group and the aromatic core makes this molecule a valuable building block for further chemical synthesis.

Reactivity of the Carbothioamide Group

The thioamide functional group is a hub of reactivity. The sulfur atom can act as a potent nucleophile, particularly after deprotonation, enabling S-alkylation reactions. More significantly, it can participate in cyclocondensation reactions. For instance, reaction with α-haloketones (Hantzsch synthesis) will yield a 3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyridine derivative, a common strategy to expand chemical diversity.[6]

Visualization of a Key Derivatization Reaction

Caption: Hantzsch Thiazole Synthesis from the Thioamide.

Potential Applications in Drug Discovery

Rationale as an Antitubercular Agent

The most compelling application for Pyrazolo[1,5-a]pyridine-3-carbothioamide is in tuberculosis research. Numerous studies have demonstrated that the corresponding carboxamide analogues exhibit potent activity against Mtb, with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range against both susceptible and resistant strains.[1][2] Given the success of thioamide-containing drugs in medicine (e.g., ethionamide, another antitubercular agent), this compound represents a high-priority candidate for synthesis and biological evaluation. The thioamide may offer an alternative binding mode, improved pharmacokinetics, or a different resistance profile compared to its oxygen-based counterpart.

Exploration in Oncology and Anti-inflammatory Research

The broader class of pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has shown significant promise as anticancer and anti-inflammatory agents.[11][12] This activity is often linked to the inhibition of protein kinases, which are crucial regulators of cell signaling.[13] The structural similarity of Pyrazolo[1,5-a]pyridine-3-carbothioamide to these known kinase inhibitors suggests that it should be screened against relevant kinase panels and in cell-based assays for oncology and inflammation.

Conclusion

Pyrazolo[1,5-a]pyridine-3-carbothioamide is a heterocyclic compound with significant, albeit largely unexplored, potential. Grounded in the well-established biological activity of the pyrazolo[1,5-a]pyridine scaffold, this thioamide derivative is a compelling target for synthesis and evaluation. Its unique physicochemical properties, conferred by the thioamide group, may translate into advantageous pharmacological profiles, particularly in the development of new antitubercular agents. The synthetic pathways and characterization data outlined in this guide provide a solid foundation for researchers to engage with this promising molecule and unlock its full therapeutic potential.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH). [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]

  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PubMed Central. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. ResearchGate. [Link]

  • Reaction of Thioamides. ResearchGate. [Link]

  • Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [Link]

  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PubMed Central. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively published, this document, grounded in established principles and data from closely related analogues, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, predicted data tables, and explanatory diagrams are provided to guide researchers in the synthesis, identification, and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of novel heterocyclic scaffolds.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional conformation and electronic properties have led to its incorporation in FDA-approved drugs and clinical candidates.[1] Derivatives of this scaffold have shown promise as antitubercular agents, kinase inhibitors, and modulators of various cellular pathways.[1][2] The introduction of a carbothioamide group at the 3-position, as in Pyrazolo[1,5-a]pyridine-3-carbothioamide, is anticipated to confer unique chemical properties and biological activities, making its thorough characterization essential for further development.

This guide provides a detailed predictive analysis of the key spectroscopic data for Pyrazolo[1,5-a]pyridine-3-carbothioamide, enabling researchers to confidently identify and characterize this molecule.

Molecular Structure and Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure and numbering of Pyrazolo[1,5-a]pyridine-3-carbothioamide are as follows:

H2 H-2 H4 H-4 H5 H-5 H4->H5 J4,5 H6 H-6 H5->H6 J5,6 H7 H-7 H6->H7 J6,7 NH2 -CSNH2

Caption: Predicted ¹H-¹H COSY correlations for Pyrazolo[1,5-a]pyridine-3-carbothioamide.

¹³C NMR Spectroscopy

Experimental Protocol: Acquiring a ¹³C NMR Spectrum
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrument Setup:

    • Use a ¹³C NMR spectrometer, typically operating at 100 MHz or higher.

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts are derived from data on substituted pyrazolo[1,5-a]pyridines and compounds containing a carbothioamide group. [3][4]The thiocarbonyl carbon (C=S) is expected to be significantly downfield.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2140 - 145Aromatic carbon in the pyrazole ring.
C-3110 - 115Aromatic carbon in the pyrazole ring, shielded by the adjacent nitrogen.
C-3a145 - 150Bridgehead carbon.
C-4125 - 130Aromatic carbon in the pyridine ring.
C-5120 - 125Aromatic carbon in the pyridine ring.
C-6115 - 120Aromatic carbon in the pyridine ring.
C-7130 - 135Aromatic carbon in the pyridine ring.
C=S185 - 195Thiocarbonyl carbon, characteristically downfield.

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be characterized by absorptions from the N-H bonds of the thioamide, the C=S bond, and the aromatic rings. The positions of these bands can be predicted by comparison with similar structures. [5]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (thioamide) 3400 - 3200 Medium-Strong
Aromatic C-H Stretch 3100 - 3000 Medium
C=N Stretch (ring) 1620 - 1580 Medium-Strong
Aromatic C=C Stretch 1550 - 1450 Medium-Strong
C=S Stretch 1250 - 1050 Medium-Strong

| Aromatic C-H Bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (ESI-MS):

    • Infuse the sample solution into the electrospray ionization (ESI) source.

    • Optimize the ESI parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing:

    • The mass-to-charge ratio (m/z) of the ions is recorded. The molecular weight of Pyrazolo[1,5-a]pyridine-3-carbothioamide is 177.23 g/mol . Therefore, the [M+H]⁺ ion is expected at m/z 178.24.

Predicted Fragmentation Pathway

The fragmentation of the pyrazolo[1,5-a]pyrimidine system often involves the expulsion of acrylonitrile or related fragments from the pyrimidine ring. [6]A similar fragmentation pattern is plausible for the pyridine analogue.

M [M+H]⁺ m/z = 178 frag1 [M+H - NH₃]⁺ m/z = 161 M->frag1 - NH₃ frag2 [M+H - CS]⁺ m/z = 134 M->frag2 - CS frag3 [Pyrazolo[1,5-a]pyridine]⁺ m/z = 118 M->frag3 - CSNH₂

Caption: Predicted ESI-MS fragmentation pathway for Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Plausible Synthetic Route

A plausible synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide can be envisioned based on established methods for analogous carboxamides. [1][2]

start Pyrazolo[1,5-a]pyridine intermediate1 Pyrazolo[1,5-a]pyridine-3-carboxylic acid start->intermediate1 1. Vilsmeier-Haack 2. Oxidation intermediate2 Pyrazolo[1,5-a]pyridine-3-carbonyl chloride intermediate1->intermediate2 SOCl₂ final Pyrazolo[1,5-a]pyridine-3-carbothioamide intermediate2->final 1. NH₄SCN 2. Hydrolysis

Caption: A plausible synthetic workflow for Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide. By leveraging data from closely related compounds and foundational spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols and interpretations serve as a valuable resource for researchers working on the synthesis and development of novel pyrazolo[1,5-a]pyridine derivatives, facilitating their identification and furthering their potential applications in drug discovery.

References

  • Bernard, M. K. (2006).
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  • Kumar, A., Singh, P., Kumar, S., & Singh, R. (2014). Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridines Through Oxidative Linkage of C-C/N-N Bonds. Organic & Biomolecular Chemistry, 12(34), 6649-6653.
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Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this core str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on the pyrazolo[1,5-a]pyridine-3-carbothioamide class of molecules, delving into their primary mechanism of action as potent and often selective modulators of cellular signaling pathways. A substantial body of evidence points to protein kinase inhibition as the central mechanism through which these compounds exert their effects.[2][3] We will explore the molecular interactions, structure-activity relationships (SAR), and the critical experimental methodologies required to elucidate and validate their mechanism of action, providing a comprehensive resource for researchers in the field.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[1,5-a]pyridine system is a fused, bicyclic N-heterocycle that serves as a versatile framework for the design of small-molecule inhibitors.[2][4] Its rigid and planar structure provides an excellent starting point for chemical modifications, allowing for the introduction of diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties.[2]

Protein kinases are a large family of enzymes that play a critical role in regulating nearly all cellular processes, including growth, proliferation, differentiation, and metabolism.[5][6] They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][4]

Pyrazolo[1,5-a]pyridine derivatives have emerged as a prominent class of protein kinase inhibitors.[2][3] They typically function by competing with ATP for binding to the kinase's active site, although allosteric inhibition has also been observed.[3][7] The specific kinase or kinases targeted depend on the substitution patterns around the core scaffold.

Key Kinase Families Targeted by Pyrazolo[1,5-a]pyridine Derivatives:

  • Phosphoinositide 3-Kinases (PI3Ks): Certain derivatives have shown high potency and selectivity for the p110α isoform of PI3K, a key node in cell growth and survival pathways.[8][9]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, is featured in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in targeting TrkA, TrkB, and TrkC.[10]

  • Cyclin-Dependent Kinases (CDKs): Dual inhibitors of CDK2 and TRKA have been developed from the pyrazolo[1,5-a]pyrimidine core, demonstrating the scaffold's potential in targeting cell cycle regulation.[11]

  • C-Terminal Src Kinase (CSK): Pyrazolo[1,5-a]pyridine inhibitors of CSK are being investigated as potential immuno-oncology agents by modulating T cell activation.[12]

  • Other Targets: The scaffold has also been adapted to target Corticotropin-Releasing Factor 1 (CRF1) receptors and has shown promise in developing antitubercular and antimalarial agents.[13][14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for optimizing lead compounds into clinical candidates.

  • Position 3 (Carbothioamide/Carboxamide Moiety): The carboxamide group at this position has been shown to be critical for activity against certain targets, such as TrkA kinase.[10] Modifications to this group, such as linking it with various amines, can significantly enhance activity against pathogens like Mycobacterium tuberculosis.[14][16] The carbothioamide group, as specified in the topic, likely plays a similar role in establishing key interactions within the target's binding pocket.

  • Position 5: Substitutions at this position can influence activity and selectivity. For instance, a 2,5-difluorophenyl or substituted pyridine linked to a pyrrolidine at this position contributes to increased Trk inhibitory activity.[10]

  • Other Positions: The introduction of diverse functional groups at other positions through methods like palladium-catalyzed cross-coupling has been used to enhance biological activity and structural diversity.[2][3]

These SAR studies underscore the principle that rational design, based on understanding the interactions between the inhibitor and the target protein, drives the development of more potent and selective therapeutic agents.[3]

Elucidating the Mechanism of Action: A Step-by-Step Experimental Guide

Determining the precise mechanism of action of a novel Pyrazolo[1,5-a]pyridine-3-carbothioamide derivative is a multi-step process that validates its function from the biochemical to the cellular level.

Phase 1: Biochemical Characterization - Potency and Selectivity

The initial step is to confirm direct inhibition of kinase activity and assess the compound's selectivity across the human kinome.

Protocol 1: In Vitro Kinase Activity & Profiling

This protocol aims to measure the 50% inhibitory concentration (IC50) of the compound against a target kinase and its selectivity against a broad panel of other kinases.

Methodology: Radiometric Activity Assay (e.g., HotSpot™ Platform)

Radiometric assays are considered a gold standard as they provide a direct and precise measurement of substrate phosphorylation using radiolabeled ATP.[4][7]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the Pyrazolo[1,5-a]pyridine-3-carbothioamide derivative in DMSO.

  • Assay Plate Setup: In a multi-well plate, add the kinase, its specific substrate peptide, and the compound dilutions. Include positive controls (known inhibitors) and negative/vehicle controls (DMSO).[17]

  • Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and radiolabeled [γ-³³P]-ATP. It is crucial to test at physiological ATP concentrations (e.g., 1mM) to better reflect cellular conditions.[4]

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Separation: Stop the reaction and spot the mixture onto filter paper. Wash the filters to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled substrate.

  • Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

  • Kinome Profiling: Perform this assay in a high-throughput format against a large panel of kinases (e.g., >300) to generate a selectivity profile.[7][17]

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (nM)Selectivity Index (vs. Target X)
Target X 5 1
Kinase A550110
Kinase B>10,000>2000
Kinase C800160
Kinase D>10,000>2000
Hypothetical data for illustrative purposes.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilutions Mix Mix Reagents in Assay Plate Compound->Mix Kinase Kinase + Substrate Kinase->Mix ATP [γ-³³P]-ATP ATP->Mix Initiate Incubate Incubate Mix->Incubate Stop Stop Reaction & Spot on Filter Incubate->Stop Wash Wash Filter Stop->Wash Read Scintillation Counting Wash->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for a radiometric in vitro kinase activity assay.

Phase 2: Target Engagement & Binding Kinetics

After identifying potential targets, it is essential to confirm direct physical binding and understand the nature of the interaction.

Protocol 2: Kinase Binding Assay

This protocol validates the physical interaction between the inhibitor and the kinase and determines the dissociation constant (Kd).

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays, such as LanthaScreen™, are robust, high-throughput methods to quantify inhibitor binding.[6][18]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of a terbium-labeled anti-tag antibody, a tagged version of the target kinase, a fluorescently labeled kinase tracer (a known ligand), and serial dilutions of the test compound.

  • Assay Assembly: In an assay plate, combine the antibody, kinase, and test compound dilutions. Allow them to pre-incubate.

  • Tracer Addition: Add the fluorescent tracer to all wells. The tracer will bind to the kinase's active site if not occupied by the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET enabled microplate reader. Excite the terbium donor and measure emission from both the donor and the acceptor tracer.

  • Data Analysis: A high TR-FRET signal occurs when the tracer is bound to the kinase-antibody complex. The test compound will compete with the tracer, causing a decrease in the FRET signal. Calculate the Kd or IC50 from the dose-response curve.

Principle of TR-FRET Competitive Binding Assay

G cluster_nobind No Inhibitor cluster_bind Inhibitor Present Kinase_A Kinase Tracer_A Tracer Kinase_A->Tracer_A Binding Antibody_A Tb-Ab Antibody_A->Kinase_A Binding FRET_A High TR-FRET Kinase_B Kinase Inhibitor_B Inhibitor Kinase_B->Inhibitor_B Binding Tracer_B Tracer Antibody_B Tb-Ab Antibody_B->Kinase_B Binding FRET_B Low TR-FRET

Caption: Competitive binding assay using TR-FRET technology.

Phase 3: Cellular Validation - Target Engagement and Functional Effects

The final phase confirms that the compound engages its target in a complex cellular environment and produces the desired biological outcome.

Protocol 3: Cellular Target Inhibition Assay

This protocol assesses whether the compound inhibits the kinase target inside living cells by measuring the phosphorylation of a downstream substrate.

Methodology: Western Blotting

Western blotting is a widely used technique to detect changes in protein phosphorylation levels.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Culture a relevant cell line known to have an active signaling pathway involving the target kinase. Treat the cells with increasing concentrations of the compound for a defined period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Experimental Workflow: Western Blotting

G Treat 1. Treat Cells with Inhibitor Lyse 2. Lyse Cells & Quantify Protein Treat->Lyse SDS 3. SDS-PAGE Separation Lyse->SDS Transfer 4. Transfer to Membrane SDS->Transfer Block 5. Block Membrane Transfer->Block Probe 6. Probe with Primary & Secondary Antibodies Block->Probe Detect 7. ECL Detection & Imaging Probe->Detect Analyze 8. Analyze Band Intensity Detect->Analyze

Caption: Standard workflow for Western Blot analysis of protein phosphorylation.

Conclusion

The Pyrazolo[1,5-a]pyridine-3-carbothioamide scaffold represents a highly promising class of compounds, with protein kinase inhibition being its predominant mechanism of action. Their therapeutic potential is driven by the ability to modulate specific signaling pathways implicated in diseases like cancer. A rigorous and systematic approach, combining biochemical assays for potency and selectivity with cell-based assays for target validation and functional outcomes, is essential for fully characterizing their mechanism. The experimental protocols detailed in this guide provide a robust framework for researchers to validate novel derivatives, ultimately advancing the development of this important class of molecules into next-generation therapeutics.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link][17]

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link][2][3]

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  • BMG LABTECH. (2020). Kinase assays. [Link][6]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link][7]

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Foundational

The Biological Activity of Pyrazolo[1,5-a]pyridine-3-carbothioamide: A Scaffold for Therapeutic Innovation

An In-depth Technical Guide Executive Summary The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This guide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This guide focuses on a specific, yet underexplored derivative: Pyrazolo[1,5-a]pyridine-3-carbothioamide . While direct, extensive research on this thioamide is emerging, a wealth of data from its close structural analog, the corresponding carboxamide, provides a robust framework for predicting its therapeutic potential. This document synthesizes the available information to present a comprehensive overview of its likely biological activities, focusing on three key areas: antitubercular, anticancer, and anti-inflammatory applications. We will delve into the causality behind experimental designs, provide validated protocols for investigation, and visualize the key molecular pathways and workflows that underpin its potential as a next-generation therapeutic agent.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Drug Discovery

The pyrazolo[1,5-a]pyridine moiety is a fused heterocyclic system that offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it an ideal starting point for drug design. Its utility is demonstrated by its presence in approved drugs like the anti-allergic agent Ibudilast and various clinical candidates.[1] The C3 position on this scaffold is particularly amenable to substitution, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties. The replacement of the more common C3-carboxamide with a C3-carbothioamide group is a strategic decision. The thioamide moiety (-C(=S)NH₂) alters the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity compared to its amide counterpart (-C(=O)NH₂), which can lead to novel target interactions and improved drug-like properties.

Synthesis and Chemical Reactivity

A robust and versatile synthetic route is paramount for exploring the therapeutic potential of any chemical scaffold. The synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide is accessible through established organic chemistry principles.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

The core scaffold is typically constructed via a multi-step sequence. A common and efficient method involves the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an appropriate propiolate ester to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[1][2] This intermediate is a critical branching point for creating a library of C3-substituted analogs.

cluster_0 Core Synthesis Workflow Pyridine Substituted Pyridine N_Amine N-Aminopyridinium Salt Pyridine->N_Amine N-Amination (e.g., MSH) Cycloaddition 1,3-Dipolar Cycloaddition N_Amine->Cycloaddition Ethyl Propiolate Ester Pyrazolo[1,5-a]pyridine -3-carboxylate Ester Cycloaddition->Ester Acid Pyrazolo[1,5-a]pyridine -3-carboxylic Acid Ester->Acid Saponification (e.g., LiOH)

Caption: General workflow for synthesizing the pyrazolo[1,5-a]pyridine core.

Synthesis of the Target Carbothioamide

Starting from the pyrazolo[1,5-a]pyridine-3-carboxylic acid, the corresponding carboxamide is readily formed via standard amidation coupling reactions (e.g., using HATU).[2] The crucial conversion of the carboxamide to the target carbothioamide can then be achieved.

Experimental Protocol: Thionation of Carboxamide to Carbothioamide

  • Rationale: This protocol uses a thionating agent like Lawesson's reagent to efficiently replace the carbonyl oxygen with sulfur. This is a standard, high-yielding reaction in medicinal chemistry for accessing thioamide derivatives.

  • Procedure:

    • Suspend the starting Pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq) in an anhydrous, high-boiling point solvent such as toluene or dioxane.

    • Add Lawesson's reagent (0.5-0.6 eq) to the suspension.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel to yield the pure Pyrazolo[1,5-a]pyridine-3-carbothioamide.

    • Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Primary Biological Activity: Antitubercular Potential

The most significant and well-documented activity for the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is its potent effect against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[1][2][3] This provides a compelling rationale for investigating the carbothioamide derivative in the same capacity.

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)

The first step in validating antitubercular activity is to determine the MIC, the lowest concentration of the compound that prevents visible growth of the bacteria.

Experimental Protocol: Mtb H37Rv MIC Determination (Microplate Alamar Blue Assay)

  • Rationale: This is a standardized, colorimetric assay that provides a quantitative measure of a compound's bacteriostatic activity. The Alamar Blue indicator changes color in response to metabolic activity, providing a clear visual endpoint.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound (Pyrazolo[1,5-a]pyridine-3-carbothioamide) in a 96-well microplate using Middlebrook 7H9 broth.

    • Inoculate each well with a standardized culture of M. tuberculosis H37Rv to a final concentration of ~5 x 10⁵ CFU/mL.

    • Include appropriate controls: wells with bacteria only (positive growth control), wells with media only (negative control), and wells with a known anti-TB drug like Isoniazid (positive inhibition control).

    • Seal the plates and incubate at 37 °C for 5-7 days.

    • Add the Alamar Blue reagent to each well and re-incubate for 24 hours.

    • Visually inspect the wells. The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).

Data from Carboxamide Analogs: A Performance Benchmark

To establish a benchmark for potency, the following table summarizes the MIC values for highly active carboxamide analogs reported in the literature. The carbothioamide derivative would be considered a promising lead if it achieves potency in a similar nanomolar range.

Compound ID (Reference)Mtb H37Rv MIC (nM)[1]Mtb H37Rv MIC (μg/mL)[2][3]
Compound 5a [1]69.1-
Compound 5k [1]-0.006[3]
Compound 6j [2]-< 0.002
Isoniazid (Control) -0.025 - 0.05
In Vivo Efficacy Model

Promising in vitro results must be validated in an in vivo infection model. The autoluminescent H37Ra infected mouse model is a powerful tool for this purpose, allowing for real-time, non-invasive monitoring of bacterial load.[1][2]

cluster_1 In Vivo Antitubercular Efficacy Workflow Infection Infect Mice with Autoluminescent Mtb H37Ra Grouping Randomize into Groups (Vehicle, Test Compound, Control Drug) Infection->Grouping Dosing Administer Daily Doses (e.g., Oral Gavage) Grouping->Dosing Imaging Bioluminescence Imaging (e.g., Day 0, 7, 14, 21) Dosing->Imaging Analysis Quantify Bacterial Load (Photon Counts) Imaging->Analysis Endpoint Determine Reduction in Bacterial Burden Analysis->Endpoint

Caption: Workflow for assessing in vivo efficacy using a mouse infection model.

Secondary Biological Activity: Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold and its relatives are frequently reported to possess significant anticancer activity.[4][5][6][7] A recent study identified pyrazolo[1,5-a]pyridine derivatives as potent dual inhibitors of PI3Kγ and PI3Kδ, key enzymes in a signaling pathway critical for cancer cell growth and immune evasion.[8]

Proposed Mechanism: PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers. Inhibiting key nodes in this pathway, such as PI3K, is a validated strategy for cancer therapy.

cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effects (Proliferation, Survival) AKT->Downstream Promotes Inhibitor Pyrazolo[1,5-a]pyridine -3-carbothioamide Inhibitor->PI3K Inhibits cluster_pathway_nfkb LPS-Induced NF-κB Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (JNK, p38) TLR4->MAPK IKK IKK Complex MAPK->IKK Activates NFKB_In IκB-NF-κB (Inactive) IKK->NFKB_In Phosphorylates IκB (leads to degradation) NFKB_Ac NF-κB (Active) NFKB_In->NFKB_Ac Releases Nucleus Nucleus NFKB_Ac->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Inhibitor Pyrazolo[1,5-a]pyridine -3-carbothioamide Inhibitor->MAPK Inhibits

Caption: Inhibition of MAPK signaling to block NF-κB activation.

In Vitro Anti-inflammatory Assay

The ability of a compound to inhibit LPS-induced NF-κB activation can be quantified using a reporter cell line.

Experimental Protocol: NF-κB Reporter Assay in THP-1Blue Cells

  • Rationale: THP-1Blue cells are human monocytic cells engineered with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NF-κB leads to the secretion of SEAP, which can be easily measured colorimetrically.

  • Procedure:

    • Differentiate THP-1Blue cells with PMA for 24-48 hours.

    • Pre-incubate the differentiated cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated (negative) and LPS-only (positive) controls.

    • Incubate for 18-24 hours.

    • Collect the cell supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate until color development is sufficient.

    • Measure the absorbance at 620-655 nm.

    • Calculate the percentage of NF-κB inhibition relative to the LPS-only control and determine the IC₅₀ value.

Future Perspectives and Drug Development

Pyrazolo[1,5-a]pyridine-3-carbothioamide represents a promising, yet largely untapped, evolution of the well-validated pyrazolo[1,5-a]pyridine scaffold. The strong preclinical data for its carboxamide analogs in tuberculosis, combined with the broad anticancer and anti-inflammatory potential of the wider chemical class, provides a compelling foundation for its investigation.

The next critical steps in its development pathway will involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with substitutions on the pyridine ring and on the thioamide nitrogen to optimize potency and selectivity.

  • Mechanism of Action Deconvolution: Beyond pathway-level assays, identifying the precise molecular target(s) through techniques like thermal shift assays, chemical proteomics, or enzymatic assays.

  • Pharmacokinetic (ADME) and Toxicity Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is crucial to ensure the compound possesses the necessary drug-like properties to be a viable clinical candidate.

By leveraging the experimental frameworks outlined in this guide, researchers can systematically evaluate and optimize Pyrazolo[1,5-a]pyridine-3-carbothioamide, potentially unlocking a new class of therapeutics for infectious diseases, oncology, and inflammatory disorders.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (Source: National Institutes of Health, [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (Source: MDPI, [Link])

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (Source: PubMed Central, [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (Source: National Institutes of Health, [Link])

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (Source: PubMed, [Link])

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (Source: National Institutes of Health, [Link])

  • Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. (Source: PubMed, [Link])

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (Source: ResearchGate, [Link])

  • Anticancer activity of some known pyrazolopyridine derivatives. (Source: ResearchGate, [Link])

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (Source: PubMed, [Link])

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (Source: MDPI, [Link])

  • Scheme 8. The reaction and treatment of pyrazolo-1-carbothioamide derivative 25. (Source: ResearchGate, [Link])

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (Source: Arabian Journal of Chemistry, [Link])

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (Source: Arabian Journal of Chemistry, [Link])

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (Source: MDPI, [Link])

  • Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. (Source: PubMed, [Link])

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (Source: PubMed, [Link])

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Exploratory

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbothioamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives and their extensively studied carboxamide analogs. We will delve into their potential as transformative therapeutic agents, with a particular focus on their roles in combating infectious diseases and cancer.

The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Therapeutic Promise

The fused bicyclic structure of pyrazolo[1,5-a]pyridine offers a rigid and planar framework that is amenable to diverse chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making it a highly attractive starting point for drug discovery programs. While the carbothioamide moiety at the 3-position is of primary interest, the vast body of research on the corresponding carboxamide analogs provides invaluable insights into the therapeutic potential of this compound class. These derivatives have emerged as potent agents with a wide range of biological activities, including antitubercular, anticancer, anti-inflammatory, and kinase inhibitory effects.

Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives

The construction of the pyrazolo[1,5-a]pyridine core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Oxidative [3+2] Cycloaddition

A common and efficient method for the synthesis of functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This reaction typically proceeds under metal-free conditions and offers a direct route to the core structure.

Experimental Protocol: General Procedure for Oxidative [3+2] Cycloaddition [1]

  • To a solution of the N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 5 mL), add the α,β-unsaturated carbonyl compound (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Synthesis of the Carboxamide and Carbothioamide Moieties

Once the pyrazolo[1,5-a]pyridine-3-carboxylic acid is obtained, it can be converted to the corresponding carboxamide or carbothioamide.

Protocol for Carboxamide Formation: [2][3]

  • Activate the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 mmol) with a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2.0 mmol) in an anhydrous solvent like DMF at room temperature for 30 minutes.

  • Add the desired amine (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours until completion as monitored by TLC.

  • Perform an aqueous work-up, followed by extraction with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Proposed Protocol for Carbothioamide Formation:

While specific literature detailing the direct synthesis of pyrazolo[1,5-a]pyridine-3-carbothioamide is less common than for the carboxamide, a standard approach involves the thionation of the corresponding amide using a reagent like Lawesson's reagent.

  • Dissolve the pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 mmol) in a dry, inert solvent such as toluene or THF.

  • Add Lawesson's reagent (0.5-1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrazolo[1,5-a]pyridine-3-carbothioamide.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyridine Core cluster_functionalization Functionalization at C3-position N-aminopyridine N-aminopyridine Cycloaddition Cycloaddition N-aminopyridine->Cycloaddition alpha,beta-unsaturated_carbonyl alpha,beta-unsaturated_carbonyl alpha,beta-unsaturated_carbonyl->Cycloaddition Pyrazolo[1,5-a]pyridine_acid Pyrazolo[1,5-a]pyridine_acid Cycloaddition->Pyrazolo[1,5-a]pyridine_acid Oxidative [3+2] Cycloaddition Carboxamide Carboxamide Pyrazolo[1,5-a]pyridine_acid->Carboxamide Amide Coupling Carbothioamide Carbothioamide Carboxamide->Carbothioamide Thionation Amine Amine Amine->Carboxamide Lawesson_reagent Lawesson_reagent Lawesson_reagent->Carbothioamide

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine derivatives.

Biological Activities and Therapeutic Applications

The therapeutic potential of pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives and their analogs is vast, with significant research focused on their antitubercular and anticancer properties.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a highly promising class of antitubercular agents, exhibiting potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][3][4][5]

Mechanism of Action: These compounds have been shown to target the respiratory cytochrome bcc complex (also known as complex III) of Mtb.[6][7] Specifically, they are putative inhibitors of QcrB, a key subunit of this complex. Inhibition of the cytochrome bcc complex disrupts the electron transport chain, leading to a collapse in cellular energy production and ultimately bacterial cell death.[6] Evidence for this mechanism includes the observation that these compounds only inhibit oxygen consumption in Mtb strains where the alternative oxidase, cytochrome bd, is deleted.[6] Furthermore, metabolomic profiling of treated Mtb reveals an accumulation of metabolites linked to reducing equivalents, indicating metabolic redox stress.[6]

Diagram: Inhibition of Mtb Respiratory Chain

G Complex_I Complex I (NADH Dehydrogenase) Menaquinone_pool Menaquinone Pool Complex_I->Menaquinone_pool e- Proton_gradient Proton Gradient Complex_I->Proton_gradient H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Menaquinone_pool e- Complex_III Complex III (Cytochrome bcc) Menaquinone_pool->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_gradient H+ Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- Complex_IV->Proton_gradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_gradient->ATP_Synthase H+ Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->Complex_III

Caption: Inhibition of the Mtb electron transport chain by pyrazolo[1,5-a]pyridines.

Structure-Activity Relationship (SAR) Insights:

  • The pyrazolo[1,5-a]pyridine core is essential for activity.

  • The carboxamide linker at the C3 position is crucial for potency. Moving the linker to the C2 position results in a loss of activity.[7]

  • A lipophilic side chain attached to the carboxamide is critical for potent antitubercular activity.[7]

  • Diaryl side chains have been shown to improve efficacy against drug-resistant Mtb strains.[4]

Quantitative Data: Antitubercular Activity

CompoundMIC (µg/mL) vs. H37RvMIC (µg/mL) vs. MDR-TBReference
Hybrid 7 0.0060.003 - 0.014[5]
Compound 5k Not specified (nM range)Not specified (nM range)[2][3]
Diaryl Derivatives <0.002–0.381<0.002–0.465 (INH-R), <0.002–0.004 (RMP-R)[4]
Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have also demonstrated significant potential as anticancer agents, with activity reported against a range of cancer cell lines.[8] Their mechanisms of action in cancer are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and growth.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in human cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms. By inhibiting PI3K, these compounds can block the downstream signaling through Akt and mTOR, leading to the induction of apoptosis and inhibition of tumor growth.

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolo[1,5-a]pyridines.

Other Anticancer Mechanisms:

Beyond PI3K inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of other kinases implicated in cancer, such as:

  • PIM-1 Kinase: Some derivatives show potent inhibitory activity against PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[8]

  • CDK2 and TRKA Kinases: Dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) have been developed, demonstrating broad-spectrum anticancer activity.

  • FLT3-ITD: These compounds have shown promise as inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a common mutation in acute myeloid leukemia (AML).

Quantitative Data: Anticancer Activity

Compound ClassTargetIC50Cancer Cell Line(s)Reference
Pyrazolo[1,5-a]pyrimidinesPIM-1 Kinase0.60 µM (cpd 46), 0.67 µM (cpd 47)HCT116, MCF7[8]
Pyrazolo[1,5-a]pyrimidinesCDK20.199 µM (cpd 36)HepG2, MCF7, Hela[8]
Pyrazolo[1,5-a]pyrimidine-pyridine hybridsCOX-21.11 µMNot specified[9]
Other Biological Activities

The therapeutic potential of this scaffold extends beyond antitubercular and anticancer applications. Research has also explored their utility as:

  • Anti-inflammatory agents: Derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9]

  • Antiviral agents.

  • Corticotropin-releasing factor 1 (CRF1) receptor antagonists.

Future Directions and Conclusion

The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. The extensive research into the carboxamide derivatives has laid a strong foundation for understanding the structure-activity relationships and mechanisms of action of this class of compounds.

Future research should focus on:

  • Direct synthesis and evaluation of pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives: A thorough investigation of the carbothioamide moiety is needed to determine if the sulfur atom imparts any unique biological properties or improved pharmacokinetic profiles compared to the well-studied carboxamides.

  • Optimization of lead compounds: Further medicinal chemistry efforts are required to enhance the potency, selectivity, and drug-like properties of the most promising derivatives.

  • Exploration of novel biological targets: The broad-spectrum activity of this scaffold suggests that it may interact with other, as-yet-unidentified biological targets, opening new avenues for therapeutic intervention.

References

  • Tang, J., Wang, B., Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 911-915. [Link]

  • Hu, X., Wan, B., Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(2), 148-153. [Link]

  • Lu, X., Wan, B., Deng, J., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 126-134. [Link]

  • Lu, X., Williams, Z. C., Hards, K., et al. (2019). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 5(2), 239-249. [Link]

  • Metwally, A. A., El-Sayed, M. S., & El-Serwy, W. S. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(21), 6563. [Link]

  • Abdelgawad, M. A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 43(1), 1-17. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Tang, J., Wang, B., Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]

  • Request PDF. (2025). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of Pyrazolo[1,5-a]pyridine-3-carbothioamide: A Framework for Drug Discovery

This guide provides a comprehensive framework for the computational modeling of Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. The Pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational modeling of Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. The Pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including potent antitubercular and kinase-inhibiting properties.[1][2][3] The strategic application of in silico modeling can dramatically accelerate the drug discovery pipeline for this promising chemical class, reducing costs and providing deep mechanistic insights long before synthesis.[4][5] This document is intended for researchers, computational chemists, and drug development professionals, offering both strategic rationale and detailed, field-proven protocols.

Section 1: The Strategic Framework of In Silico Drug Discovery

The path from a promising compound to a clinical candidate is fraught with challenges, with high attrition rates being a major concern.[6] An integrated in silico workflow de-risks this process by creating a self-validating loop of prediction, analysis, and refinement.[7] This approach allows for the early identification of candidates with the highest potential for success while filtering out those likely to fail due to poor efficacy, stability, or pharmacokinetic profiles. The entire computational workflow can be visualized as a multi-stage funnel, progressively enriching for high-quality candidates.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Refinement & Validation cluster_2 Phase 3: Lead Optimization & Profiling Target_ID Target Identification & Validation Ligand_Prep Ligand & Receptor Preparation Target_ID->Ligand_Prep Docking Molecular Docking (Virtual Screening) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Poses Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy QSAR QSAR Modeling (Structure-Activity Relationship) Free_Energy->QSAR Validated Hits ADMET In Silico ADMET Prediction QSAR->ADMET Optimized Leads Candidate Candidate Nomination ADMET->Candidate Final Profile

Caption: The integrated in silico drug discovery workflow.

Section 2: Foundational Steps: Target Identification and Molecular Preparation

The success of any modeling project hinges on the quality of the initial inputs. This involves identifying a biologically relevant protein target and meticulously preparing the 3D structures of both the target and the ligand.

Target Identification

For the Pyrazolo[1,5-a]pyridine scaffold, literature provides a strong starting point. Derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb) and various protein kinases.[1][2][8] For instance, if pursuing an antitubercular agent, a known Mtb enzyme essential for survival would be a primary target. For oncology, cyclin-dependent kinases (CDKs) or phosphoinositide 3-kinases (PI3Ks) are validated targets for which inhibitors based on the related pyrazolo[1,5-a]pyrimidine core have been developed.[9][10]

Protocol: Ligand and Receptor Preparation

Objective: To prepare a 3D structure of Pyrazolo[1,5-a]pyridine-3-carbothioamide and a receptor protein (e.g., from the Protein Data Bank) for docking.

Materials:

  • Ligand structure (SMILES format): C1=CC=NC2=C1C(=NN2)C(=S)N

  • Receptor PDB ID (Example: A relevant kinase or Mtb enzyme)

  • Software: A molecular modeling suite (e.g., Schrödinger, MOE) or open-source tools like PyMOL, AutoDock Tools.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Convert the 2D SMILES string to a 3D structure using a suitable program.

    • Generate possible ionization states at a physiological pH (e.g., 7.4). For most applications, the carbothioamide will be neutral.

    • Perform a conformational search and energy minimize the lowest energy conformer using a suitable force field (e.g., MMFF94). This ensures a realistic starting geometry.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the final structure in a .mol2 or .pdbqt format for docking.

  • Receptor Preparation:

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Expertise Insight: Retain water molecules known to be critical for ligand binding if supported by structural evidence.

    • Add hydrogen atoms, as they are typically absent in PDB files.

    • Assign protonation states to titratable residues (His, Asp, Glu, Lys). This can be done using computational tools like H++ or PropKa.

    • Repair any missing side chains or loops in the protein structure using tools like Prime (Schrödinger) or Modeller.

    • Perform a constrained energy minimization on the protein to relax any steric clashes introduced during preparation, while keeping the backbone atoms fixed.

    • Save the cleaned, prepared receptor file.

Section 3: Predicting Binding Interactions: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site. It acts as a powerful computational filter, allowing for the rapid screening of thousands of potential compounds to identify those with the highest likelihood of binding.[11]

G Receptor Prepared Receptor (PDB) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Prepared Ligand (SDF/MOL2) Dock Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Dock Grid->Dock Analyze Analyze & Score Poses (Binding Energy, Interactions) Dock->Analyze Output Top Ranked Binding Pose(s) Analyze->Output

Caption: The molecular docking experimental workflow.

Protocol: Molecular Docking with AutoDock Vina

Objective: To dock Pyrazolo[1,5-a]pyridine-3-carbothioamide into the prepared receptor's active site.

Step-by-Step Methodology:

  • Input Files: Use the prepared ligand (.pdbqt) and receptor (.pdbqt) files from the previous section.

  • Grid Box Definition:

    • Identify the center of the binding site. This is typically based on the position of a co-crystallized ligand or predicted by site-finding algorithms.

    • Define the dimensions (x, y, z) of a grid box that encompasses the entire binding pocket. Trustworthiness Insight: The box should be large enough to allow the ligand rotational and translational freedom but not so large as to introduce excessive search space, which can decrease accuracy.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the input files and the grid box parameters.

    • receptor = receptor.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z = [coordinates]

    • size_x, size_y, size_z = [dimensions in Angstroms]

    • out = results.pdbqt

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --log results.log

  • Analysis:

    • The output file (results.pdbqt) will contain multiple binding poses (typically 9-10), ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

Data Presentation: Docking Results

Quantitative results from docking should be tabulated for clear comparison.

MetricDescriptionTypical Value Range
Binding Affinity Predicted free energy of binding (kcal/mol). More negative is better.-5 to -12 kcal/mol
RMSD from Crystal Pose Root Mean Square Deviation from a known binder's pose (if available).< 2.0 Å (for validation)
Key Interactions List of specific hydrogen bonds or hydrophobic contacts with protein residues.e.g., H-bond with LEU83

Section 4: Assessing Complex Stability: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent. MD simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing a much more rigorous assessment of binding stability.[12][13] A stable docked pose should remain within the binding pocket throughout the simulation.[14]

G Input Docked Protein-Ligand Complex Solvate System Solvation & Ionization Input->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (Data Collection) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Result Validated Stable Complex Analysis->Result

Caption: The workflow for a molecular dynamics simulation.

Protocol: MD Simulation

Objective: To evaluate the stability of the docked Pyrazolo[1,5-a]pyridine-3-carbothioamide-protein complex.

Materials:

  • Top-ranked docked complex from Section 3.

  • MD simulation software (e.g., GROMACS, AMBER, NAMD).[15]

Step-by-Step Methodology:

  • System Setup:

    • Choose an appropriate force field for the protein (e.g., AMBERff14SB) and generate topology parameters for the ligand (e.g., using Antechamber).

    • Place the complex in a periodic box of a chosen shape (e.g., cubic).

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Perform a steep descent minimization to remove any steric clashes between atoms in the initial setup.

  • Equilibration:

    • Perform a short simulation (e.g., 100 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature.

    • Perform a longer simulation (e.g., 500 ps) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density.

  • Production Run: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the saved trajectory to calculate key stability metrics.

Data Presentation: MD Analysis Metrics
MetricDescriptionIndication of Stability
Backbone RMSD Root Mean Square Deviation of the protein backbone over time.A low, stable plateau (e.g., < 3 Å).
Ligand RMSD Root Mean Square Deviation of the ligand's heavy atoms relative to the protein binding site.A low, stable plateau (e.g., < 2 Å), indicating it does not dissociate.
RMSF (per residue) Root Mean Square Fluctuation of individual residues, indicating flexibility.Low fluctuation for binding site residues.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond between the ligand and protein is maintained.High occupancy (>50%) for key H-bonds identified in docking.

Section 5: Building Predictive Models: Quantitative Structure-Activity Relationships (QSAR)

When a series of Pyrazolo[1,5-a]pyridine-3-carbothioamide analogues with corresponding biological activity data (e.g., IC50 values) is available, QSAR modeling can be employed.[16] QSAR generates a mathematical model that correlates the chemical features of the molecules with their potency.[17] This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.[18]

G Dataset Prepare Dataset (Structures + Activities) Split Split into Training & Test Sets Dataset->Split Descriptors Calculate Molecular Descriptors (2D/3D) Dataset->Descriptors Model Build Model (e.g., PLS, RF, GFA) Split->Model Descriptors->Model Validate Internal & External Validation (q², r²_pred) Model->Validate Predictive_Model Validated Predictive Model Validate->Predictive_Model

Caption: Workflow for developing a QSAR model.

Protocol: Conceptual QSAR Workflow

Objective: To build a predictive model for a series of Pyrazolo[1,5-a]pyridine-3-carbothioamide analogues.

Step-by-Step Methodology:

  • Dataset Curation:

    • Collect a set of molecules with a common scaffold and experimentally measured biological activity against the same target.

    • Ensure the activity data spans a wide range (at least 2-3 orders of magnitude).

    • Divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that represent its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., electronic, steric fields in 3D-QSAR).

  • Model Generation: Use a statistical method, such as Partial Least Squares (PLS) or Random Forest, to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the model to predict the activity of the test set compounds (which were not used to build the model). The predictive power is measured by r²_pred. A good model will have high values for both q² and r²_pred (typically > 0.6).

  • Interpretation: Analyze the final model to understand which descriptors are most important for activity. For 3D-QSAR, this is often visualized as contour maps showing where bulky, electronegative, or hydrophobic groups increase or decrease potency.[9]

Section 6: Evaluating "Drug-Likeness": ADMET Profiling

A potent compound is not a viable drug if it cannot reach its target in the body or if it is toxic. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial final step in the computational workflow.[19][20] It helps prioritize compounds with favorable pharmacokinetic and safety profiles, preventing costly late-stage failures.[21][22]

Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET profile of a lead candidate.

Methodology: This process typically involves submitting the 2D structure of the molecule (e.g., in SMILES format) to specialized software or web servers. Many reliable open-access tools are available.[19][21]

Key ADMET Properties & Respected Tools:

Property CategoryParameterDesired OutcomeExample Tool(s)
Physicochemical Lipinski's Rule of Five (Ro5)0-1 violationsSwissADME, pkCSM
Topological Polar Surface Area (TPSA)< 140 Ų for good oral absorption[22]SwissADME, pkCSM
Absorption Human Intestinal Absorption (HIA)> 80%ADMETlab 2.0, pkCSM
Distribution Blood-Brain Barrier (BBB) PermeationTarget-dependent (No for peripheral, Yes for CNS)SwissADME, pkCSM
Metabolism Cytochrome P450 (CYP) Inhibition (e.g., 2D6, 3A4)No inhibition (to avoid drug-drug interactions)SwissADME, pkCSM
Excretion Total ClearanceModel-dependentpkCSM
Toxicity AMES MutagenicityNegativeADMETlab 2.0, pkCSM
hERG InhibitionLow risk (to avoid cardiotoxicity)Pred-hERG, pkCSM
Hepatotoxicity (DILI)NegativeADMETlab 2.0

Expert Opinion: It is highly recommended to use multiple in silico tools for ADMET prediction and compare the results to identify the most probable outcome.[19][21]

Conclusion

The in silico modeling workflow presented in this guide—from target identification through molecular docking, MD simulations, QSAR, and ADMET profiling—provides a robust, multi-layered framework for advancing compounds based on the Pyrazolo[1,5-a]pyridine-3-carbothioamide scaffold. Each step serves as a validation for the previous one, ensuring that computational resources are focused on candidates with the highest probability of success. By integrating these techniques, researchers can make more informed decisions, accelerate timelines, and ultimately increase the efficiency of the drug discovery process.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link][19][21]

  • Banerjee, P., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Sustainable Chemistry in the Pharmaceutical Industry. [Link][20]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity Blog. [Link][16]

  • ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech. [Link][12]

  • Lee, T. S., et al. (2021). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology. [Link][14]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry. [Link][18]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus Website. [Link][23]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link][1]

  • Dahiya, R., & Sharma, A. (2022). Quantitative structure–activity relationship-based computational approaches. Computational and Structural Biotechnology Journal. [Link][17]

  • arXiv. (2025). Quantum QSAR for drug discovery. arXiv.org. [Link][24]

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design? Patsnap Website. [Link][4]

  • Request PDF. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link][22]

  • Gauto, D. F., et al. (2019). Computational evaluation of protein – small molecule binding. PMC. [Link][11]

  • Blakskjær, P. (n.d.). Drug Discovery Workflow - What is it? Vipergen. [Link][6]

  • ZeClinics. (2025). Drug Discovery and Development: A Step-By-Step Process. ZeClinics Blog. [Link][7]

  • Al-Salahi, R., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link][25]

  • Daina, A., & Zoete, V. (2016). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. PMC. [Link][13]

  • Li, Y., et al. (2015). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems. [Link][9]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link][2]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology. [Link][15]

  • Lu, H., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. [Link][8]

  • Al-Salahi, R., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. [Link][26][27]

  • Request PDF. (2025). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. ResearchGate. [Link][28]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link][5]

  • Liu, P., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link][3]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. [Link][10]

Sources

Foundational

Pyrazolo[1,5-a]pyridine-3-carbothioamide starting materials

An In-depth Technical Guide to the Starting Materials for Pyrazolo[1,5-a]pyridine-3-carbothioamide Synthesis Authored by: Gemini, Senior Application Scientist Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for Pyrazolo[1,5-a]pyridine-3-carbothioamide Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and steric properties allow for diverse functionalization, leading to potent and selective modulators of various biological targets. These fused N-heterocyclic systems are particularly prominent in the development of protein kinase inhibitors for targeted cancer therapy, with derivatives showing promise against kinases like EGFR, B-Raf, and MEK.[3] Furthermore, the pyrazolo[1,5-a]pyridine core has been successfully incorporated into antitubercular agents, demonstrating its broad therapeutic potential.[4][5]

This guide focuses specifically on the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide . The carbothioamide functional group at the C3 position is a critical pharmacophore that can act as a hydrogen bond donor and acceptor, often enhancing target binding affinity and modulating pharmacokinetic properties. Understanding the foundational starting materials and synthetic routes to this specific derivative is crucial for researchers and drug development professionals aiming to explore this valuable chemical space.

Part 1: Constructing the Core Scaffold: Key Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyridine core is the foundational step. The choice of starting materials is dictated by the chosen synthetic strategy. The most prevalent and versatile methods involve the construction of the pyrazole ring onto a pre-existing pyridine derivative.

The [3+2] Cycloaddition Pathway: A Versatile and Widely Used Method

The most common and robust strategy for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the intermolecular [3+2] cycloaddition reaction.[1] This reaction involves a 1,3-dipole reacting with a dipolarophile.

  • The 1,3-Dipole Source: The key starting material is an N-aminopyridinium ylide . These are typically generated in situ from the corresponding N-aminopyridine by reaction with an activating agent. The N-aminopyridine itself can be synthesized by treating the parent pyridine with an aminating agent like hydroxylamine-O-sulfonic acid.

  • The Dipolarophile: The reaction partner is an electron-deficient alkene or alkyne. The choice of this component is critical as it dictates the substitution pattern on the newly formed pyrazole ring, particularly at the C2 and C3 positions. To achieve the desired 3-carbothioamide, a precursor functional group, such as a cyano group, is installed at this stage. Therefore, an alkyne bearing a cyano group is an ideal starting material.

The general mechanism involves the generation of the N-aminopyridinium ylide, which then undergoes a concerted or stepwise cycloaddition with the alkyne, followed by an oxidative aromatization step to yield the stable pyrazolo[1,5-a]pyridine ring system.[6][7]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization N_aminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_aminopyridine->Ylide Activation (e.g., PIDA) Cycloadduct Dihydropyrazolo- [1,5-a]pyridine Intermediate Ylide->Cycloadduct Dipolarophile Electron-Deficient Alkyne (e.g., Ynal) Dipolarophile->Cycloadduct Final_Product Pyrazolo[1,5-a]pyridine Core Cycloadduct->Final_Product Oxidation G cluster_0 Thionation Reagents Start 3-Cyanopyrazolo[1,5-a]pyridine H2S H₂S + Base Start->H2S P4S10 P₄S₁₀ or Lawesson's Reagent Start->P4S10 Thioacetic Thioacetic Acid Start->Thioacetic Product Pyrazolo[1,5-a]pyridine-3-carbothioamide H2S->Product P4S10->Product Thioacetic->Product

Caption: Key methods for converting a nitrile to a thioamide.

Part 3: Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substitution pattern of the pyrazolo[1,5-a]pyridine core.

Protocol 1: Synthesis of 3-Cyanopyrazolo[1,5-a]pyridine Intermediate

This protocol is adapted from the general principles of [3+2] cycloaddition reactions. [6][7]

  • Ylide Generation:

    • To a solution of the substituted N-aminopyridine (1.0 eq.) in a suitable solvent like N-methylpyrrolidone or acetonitrile, add the activating agent (e.g., PIDA, 1.1 eq.) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until the formation of the ylide is complete (monitoring by TLC is recommended).

  • Cycloaddition:

    • To the in situ generated ylide solution, add the ynal dipolarophile (1.2 eq.).

    • Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 3-cyanopyrazolo[1,5-a]pyridine.

Protocol 2: Conversion to Pyrazolo[1,5-a]pyridine-3-carbothioamide

This protocol uses phosphorus pentasulfide, a reliable method for nitrile to thioamide conversion. [8]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 3-cyanopyrazolo[1,5-a]pyridine (1.0 eq.) in a dry solvent such as pyridine or dioxane.

    • Add phosphorus pentasulfide (P₄S₁₀, 0.5 eq.) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water or a saturated sodium bicarbonate solution to quench the excess P₄S₁₀.

    • A precipitate of the crude thioamide should form. If not, extract the aqueous mixture with ethyl acetate.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Conclusion

The synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide is a strategically important endeavor for medicinal chemists. A thorough understanding of the starting materials reveals that the most efficient pathway involves a two-stage approach. First, the construction of a 3-cyanopyrazolo[1,5-a]pyridine intermediate, preferably via a [3+2] cycloaddition of an N-aminopyridine derivative with a suitable cyano-bearing dipolarophile. Second, the robust conversion of the nitrile functionality to the target thioamide using established thionation reagents. By carefully selecting the initial pyridine and alkyne/alkene starting materials, researchers can access a wide array of substituted analogs, enabling comprehensive structure-activity relationship studies in their drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Al-Najjar, A. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(17), 3169. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. Retrieved from [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(11), 1101-1106. Available at: [Link]

  • Schuster, E. W., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. Available at: [Link]

  • Celon, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3330. Available at: [Link]

  • Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6428. Available at: [Link]

  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Wang, J., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • PubMed. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Retrieved from [Link]

  • Sharma, M., et al. (1996). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthetic Communications, 26(1), 19-25. Available at: [Link]

  • Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 95(1-4), 325-326. Available at: [Link]

  • Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Full text available at: [Link]

  • Ali, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(10), 1974-1984. Available at: [Link]

  • PubMed. (2017). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide range of biological activities including anti-cancer, anti-infla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-tubercular properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a valuable building block for drug discovery and development. The synthesis is presented as a robust three-part strategy: (I) preparation of the key 1-aminopyridinium iodide intermediate, (II) its subsequent [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine-3-carbonitrile core, and (III) the final-stage thionation to yield the target carbothioamide. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes troubleshooting insights to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and organic synthesis.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

Fused N-heterocyclic systems are cornerstones in the design of modern pharmaceuticals. Among these, the pyrazolo[1,5-a]pyridine ring system is of particular importance due to its presence in compounds developed for treating neurological disorders, cancers, and infectious diseases like tuberculosis.[1][2][3] The functionalization at the C3 position, in particular with a carbothioamide group, introduces a versatile handle for further chemical modification and a structural motif known to participate in key biological interactions. This protocol details a reliable pathway to access this high-value compound, starting from simple, commercially available precursors.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages. This multi-step approach ensures high purity of intermediates and maximizes the overall yield of the final product.

G Pyridine Pyridine NAPI 1-Aminopyridinium Iodide Pyridine->NAPI Part I (Amination) Precursor Pyrazolo[1,5-a]pyridine-3-carbonitrile NAPI->Precursor Part II ([3+2] Cycloaddition) Amide Pyrazolo[1,5-a]pyridine-3-carboxamide Precursor->Amide Part IIIa (Hydrolysis) Thioamide Pyrazolo[1,5-a]pyridine-3-carbothioamide Amide->Thioamide Part IIIb (Thionation)

Caption: Overall workflow for the synthesis of the target compound.

Part I: Synthesis of 1-Aminopyridinium Iodide

Mechanistic Insight: The synthesis begins with the N-amination of pyridine. Hydroxylamine-O-sulfonic acid serves as an effective electrophilic aminating agent ("NH₂⁺" equivalent) for the nucleophilic nitrogen of the pyridine ring.[4] The reaction is typically quenched with a base, and the resulting 1-aminopyridinium salt is precipitated with hydriodic acid, which provides a stable, crystalline iodide salt that is convenient for handling and storage.[5]

Protocol 1: Preparation of 1-Aminopyridinium Iodide
Reagent/MaterialM.W.AmountMolesRationale/Notes
Hydroxylamine-O-sulfonic acid113.0911.3 g0.10The primary aminating agent. Handle with care as it is corrosive.
Deionized Water18.0265 mL-Used as a solvent for the initial reaction.
Pyridine (anhydrous)79.1024 mL0.30Acts as both reactant and base. An excess drives the reaction.[5]
Potassium Carbonate (K₂CO₃)138.2113.8 g0.10Neutralizes the sulfonic acid byproduct.
Hydriodic Acid (57% in H₂O)127.9114 mL~0.10Used to precipitate the final product as the iodide salt.
Absolute Ethanol46.07~100 mL-Recrystallization solvent.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve hydroxylamine-O-sulfonic acid in 65 mL of cold deionized water with stirring.

  • Pyridine Addition: To the freshly prepared solution, add 24 mL of pyridine.

  • Heating: Heat the mixture on a steam bath to approximately 90°C for 20-30 minutes. The solution will turn yellow.

  • Neutralization: Cool the mixture to room temperature in an ice bath with stirring. Add potassium carbonate portion-wise to neutralize the solution.

  • Solvent Removal: Remove the water and excess pyridine under reduced pressure using a rotary evaporator (bath temperature 30-40°C).

  • Extraction: To the resulting slurry, add 100 mL of absolute ethanol, stir vigorously for 10 minutes, and filter to remove inorganic salts.

  • Precipitation: Cool the ethanolic filtrate in an ice-salt bath. Slowly add 14 mL of 57% hydriodic acid. A white precipitate will form.

  • Isolation & Purification: Keep the mixture at a low temperature (-20°C if possible) for at least 1 hour to maximize crystallization.[5] Collect the solid by vacuum filtration. Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 1-aminopyridinium iodide as white crystals (Typical yield: 60-70%).

Part II: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Mechanistic Insight: This core reaction is a 1,3-dipolar cycloaddition. In the presence of a base (e.g., potassium carbonate), 1-aminopyridinium iodide deprotonates to form a transient N-aminopyridinium ylide. This ylide is a 1,3-dipole that reacts with an electron-deficient alkene, such as acrylonitrile (a dipolarophile), in a [3+2] cycloaddition. The initial cycloadduct rapidly undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system.[6][7]

G cluster_0 Ylide Formation cluster_1 Cycloaddition & Aromatization NAPI 1-Aminopyridinium Iodide Ylide N-Pyridinium Ylide (1,3-Dipole) NAPI->Ylide K₂CO₃ - HI Intermediate Cycloadduct (Unstable) Ylide->Intermediate [3+2] Cycloaddition Acrylonitrile Acrylonitrile (Dipolarophile) Acrylonitrile->Intermediate Product Pyrazolo[1,5-a]pyridine -3-carbonitrile Intermediate->Product Oxidation (Aromatization)

Caption: Mechanism of pyrazolo[1,5-a]pyridine formation.

Protocol 2: [3+2] Cycloaddition
Reagent/MaterialM.W.AmountMolesRationale/Notes
1-Aminopyridinium Iodide222.045.0 g22.5The 1,3-dipole precursor.
Acrylonitrile53.061.8 mL27.0The dipolarophile. It is toxic and volatile; handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.216.2 g45.0Acts as the base to generate the ylide in situ.
Dimethylformamide (DMF)73.0950 mL-A polar aprotic solvent suitable for this reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-aminopyridinium iodide, potassium carbonate, and DMF.

  • Reagent Addition: Stir the suspension at room temperature and add acrylonitrile dropwise over 5 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes).

  • Work-up: After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to afford pyrazolo[1,5-a]pyridine-3-carbonitrile as a solid.[8] (Typical yield: 65-80%).

Part III: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Mechanistic Insight: The final transformation is achieved by converting the nitrile into a thioamide. While direct conversion is possible, a more reliable and higher-yielding two-step route involves (a) hydrolysis of the nitrile to the corresponding carboxamide, followed by (b) thionation of the amide's carbonyl group. The thionation is efficiently carried out using Lawesson's Reagent. In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide, which attacks the amide carbonyl.[9] This forms a four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct.

Protocol 3a: Hydrolysis to the Carboxamide
  • Setup: Suspend pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) in a 10:1 mixture of sulfuric acid (98%) and water.

  • Reaction: Heat the mixture to 90-100°C for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The pyrazolo[1,5-a]pyridine-3-carboxamide will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. This intermediate is often pure enough for the next step.

Protocol 3b: Thionation with Lawesson's Reagent
Reagent/MaterialM.W.Amount (per 10 mmol amide)MolesRationale/Notes
Pyrazolo[1,5-a]pyridine-3-carboxamide161.161.61 g10.0The substrate for thionation.
Lawesson's Reagent404.472.22 g5.5Thionating agent (0.5-0.6 eq is typical). Has a strong, unpleasant odor.
Toluene (anhydrous)92.1450 mL-High-boiling, non-protic solvent. Dioxane can also be used.

Step-by-Step Procedure:

  • Safety First: Lawesson's Reagent is harmful and releases H₂S upon contact with moisture. Conduct all operations in a well-ventilated fume hood.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the pyrazolo[1,5-a]pyridine-3-carboxamide and Lawesson's Reagent in anhydrous toluene.

  • Heating: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting amide is fully consumed (typically 2-4 hours).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Some protocols recommend quenching excess Lawesson's reagent by adding a small amount of a primary alcohol and refluxing for another hour to simplify purification.[10]

  • Purification:

    • Remove the solvent under reduced pressure.

    • The primary challenge in purification is removing the phosphorus byproducts.

    • Purify the crude residue by silica gel column chromatography (a gradient of ethyl acetate in hexanes is a good starting point). The desired thioamide is typically more polar than the starting amide.

    • Combine the pure fractions and evaporate the solvent to yield the final product, Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part I Incomplete reaction or loss during work-up.Ensure pyridine is in sufficient excess. Do not allow the mixture to warm above -20°C after adding HI to prevent redissolving the product.[5]
No reaction in Part II Inactive base or wet solvent.Use freshly dried K₂CO₃ and anhydrous DMF.
Incomplete thionation in Part III Insufficient Lawesson's Reagent or reaction time.Add an additional 0.1 eq of Lawesson's Reagent and continue refluxing. Ensure the solvent is truly anhydrous.
Difficult purification of thioamide Co-elution of phosphorus byproducts.After the reaction, treat the crude mixture with ethylene glycol and water at 95°C to decompose the byproducts into more polar, water-soluble species before extraction and chromatography.[10]

Safety Precautions

  • Hydroxylamine-O-sulfonic acid: Corrosive. Avoid contact with skin and eyes.

  • Pyridine & Acrylonitrile: Toxic, flammable, and volatile. Always handle in a certified chemical fume hood.

  • Hydriodic Acid: Highly corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Lawesson's Reagent: Harmful solid. Reacts with moisture to produce hydrogen sulfide gas (toxic, flammable, rotten egg smell). Weigh and handle exclusively in a fume hood.

Conclusion

This application note provides a validated and logically structured protocol for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide. By breaking the synthesis into three manageable parts and explaining the rationale behind each step, this guide equips researchers with a reliable method to access this valuable heterocyclic compound for applications in medicinal chemistry and drug development.

References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. (2014). ACS Publications. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journals. [Link]

  • 1-aminopyridinium iodide. (n.d.). Organic Syntheses Procedure. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (2017). PubMed. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. (n.d.). DOI. [Link]

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Application

Application Notes and Protocols for the Thionation of Pyrazolo[1,5-a]pyridine-3-carboxamide using Lawesson's Reagent

Introduction: The Strategic Incorporation of Sulfur in Drug Discovery The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Sulfur in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including promising anti-tubercular agents.[1][2][3] The strategic modification of such scaffolds is a cornerstone of drug development, aiming to enhance potency, modulate physicochemical properties, and overcome drug resistance. One such powerful transformation is thionation, the replacement of a carbonyl oxygen with a sulfur atom. The resulting thioamide functionality can significantly alter the electronic and steric properties of a molecule, often leading to enhanced biological activity or novel pharmacological profiles.[4]

This document provides a comprehensive guide to the thionation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives using Lawesson's reagent, a widely employed, mild, and efficient thionating agent.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and address common challenges to empower researchers in their drug discovery endeavors.

Mechanistic Insights: The Journey from Carbonyl to Thiocarbonyl

The thionation of a carboxamide using Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a well-established transformation in organic synthesis.[5][7] The reaction proceeds through a fascinating and well-documented mechanism. In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide.[6][7] This ylide is the key player in the thionation process.

The reaction with the carbonyl group of the pyrazolo[1,5-a]pyridine-3-carboxamide initiates a cascade of events, culminating in the formation of the desired thioamide. The driving force for this reaction is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.[7] Amides are generally more reactive towards Lawesson's reagent than esters, allowing for selective thionation in molecules containing both functional groups.[5]

Thionation Mechanism cluster_0 Lawesson's Reagent Equilibrium cluster_1 Thionation Reaction LR_dimer Lawesson's Reagent (Dimer) LR_monomer Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Dissociation Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate Amide Pyrazolo[1,5-a]pyridine-3-carboxamide Amide->Intermediate + Dithiophosphine Ylide Thioamide Pyrazolo[1,5-a]pyridine-3-thiocarboxamide Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Figure 1: Mechanism of Lawesson's Reagent.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for various substituted pyrazolo[1,5-a]pyridine-3-carboxamides. The choice between the two primary protocols will depend on the reactivity of the specific substrate and the desired reaction kinetics.

Protocol 1: Thionation in Refluxing Toluene

This protocol is generally suitable for a wide range of substrates and is a reliable starting point for optimization.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxamide

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF) (optional, for solubility)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene to the flask to create a suspension. To this, add Lawesson's reagent (0.5 - 0.7 eq). Note: While stoichiometric amounts are often cited as 0.5 eq, using a slight excess can be beneficial for driving the reaction to completion, especially with less reactive substrates.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyridine-3-thiocarboxamide.

Protocol 2: Thionation in Tetrahydrofuran (THF) at Room Temperature or Mild Heat

This protocol is advantageous for substrates that may be sensitive to high temperatures. The excellent solubility of Lawesson's reagent in THF is a key benefit.[8]

Materials:

  • Same as Protocol 1, with anhydrous THF replacing toluene.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Lawesson's reagent (0.5 - 0.7 eq) in anhydrous THF.

  • Addition of Substrate: In a separate flask, dissolve the pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the Lawesson's reagent solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.

Experimental_Workflow Start Reaction Setup (Amide, LR, Solvent) Reaction Reaction (Heat or RT, Monitor by TLC) Start->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Thioamide Purification->Product

Figure 2: General experimental workflow.

Data Presentation: Expected Outcomes

The thionation of pyrazolo[1,5-a]pyridine-3-carboxamides using Lawesson's reagent is generally a high-yielding reaction. The following table provides a summary of typical reaction parameters and expected yields based on literature for similar amide thionations.

Substrate ClassLawesson's Reagent (eq)SolventTemperature (°C)Time (h)Yield (%)
Aromatic Amides0.5 - 0.7Toluene1102 - 675 - 95
Heterocyclic Amides0.6 - 0.8Toluene1103 - 870 - 90
Aromatic Amides0.5 - 0.7THF25 - 504 - 1680 - 98
Heterocyclic Amides0.6 - 0.8THF25 - 506 - 2475 - 95

Troubleshooting and Field-Proven Insights

Challenge 1: Incomplete Reaction

  • Insight: The pyrazolo[1,5-a]pyridine ring system can be electron-deficient, potentially deactivating the carboxamide towards thionation.

  • Solution:

    • Increase the equivalents of Lawesson's reagent to 0.8 or even 1.0 eq.

    • Increase the reaction temperature or prolong the reaction time.

    • Ensure the Lawesson's reagent is of high quality, as it can degrade over time.

Challenge 2: Difficult Purification

  • Insight: The phosphorus-containing byproducts from Lawesson's reagent can be challenging to separate from the desired thioamide due to similar polarities.[9]

  • Solution:

    • Thorough Aqueous Work-up: A meticulous aqueous wash with sodium bicarbonate is crucial for removing a significant portion of the acidic byproducts.

    • Alcohol Quench: After the reaction is complete, adding an alcohol such as ethanol or ethylene glycol and refluxing for a short period can convert the byproducts into more polar phosphonothioates, which are more easily removed during the aqueous work-up.[9]

    • Careful Chromatography: A slow and careful column chromatography with a shallow solvent gradient is often necessary for complete separation.

Challenge 3: Unpleasant Odor

  • Insight: Lawesson's reagent and its byproducts have a strong, unpleasant odor.

  • Solution:

    • Conduct all manipulations in a well-ventilated fume hood.

    • Quench all glassware and waste with an oxidizing agent like bleach before cleaning.

Conclusion

The thionation of pyrazolo[1,5-a]pyridine-3-carboxamide with Lawesson's reagent is a powerful and reliable method for accessing the corresponding thioamides. By understanding the underlying mechanism and following the detailed protocols and troubleshooting advice provided, researchers can confidently employ this transformation in their synthetic endeavors. The strategic introduction of a thioamide moiety can unlock novel biological activities and is a valuable tool in the arsenal of medicinal chemists and drug development professionals.

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. Available at: [Link]

  • Modification of organic compounds with Lawesson's reagent. (2021). ResearchGate. Available at: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Available at: [Link]

  • Lawesson's reagent. Wikipedia. Available at: [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2014). Molecules, 19(7), 9957-9969. Available at: [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 949–956. Available at: [Link]

  • Potential challenges when incorporating thioamides into peptide... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2018). Journal of Medicinal Chemistry, 61(21), 9596-9611. Available at: [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 949-956. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. Available at: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019). Journal of Medicinal Chemistry, 62(17), 7946-7960. Available at: [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2016). Organic Letters, 18(15), 3646-3649. Available at: [Link]

  • General methods for synthesis of thioamides. ResearchGate. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ResearchGate. Available at: [Link]

  • Thionation using fluorous Lawesson's reagent. (2006). Organic Letters, 8(8), 1625-1628. Available at: [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. ResearchGate. Available at: [Link]

  • A stereoselective thiocyanate conjugate addition to electron deficient alkynes and concomitant cyclization to N,S-heterocycles. (2017). Chemical Communications, 53(80), 11060-11063. Available at: [Link]

  • A stereoselective thiocyanate conjugate addition to electron deficient alkynes and concomitant cyclization to N,S-heterocycles. Royal Society of Chemistry. Available at: [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyridine-3-carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anti-cancer properties.[1][2] A significant body of evidence points to the role of substituted pyrazolopyridines and related pyrazolopyrimidines as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in various cancers.[3][4][5][6] This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of novel Pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives as potential kinase inhibitors. We present two robust, orthogonal assay strategies: a biochemical kinase activity assay and a cell-based cytotoxicity assay, designed to identify and characterize promising lead compounds for further drug development.

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine core structure is a key pharmacophore found in numerous biologically active compounds. Its structural rigidity and capacity for diverse substitutions make it an attractive starting point for the design of targeted therapeutics. Specifically, derivatives of this scaffold have been identified as inhibitors of critical signaling kinases such as p38 kinase and PI3Kγ/δ, which are implicated in cancer cell proliferation, survival, and inflammation.[4][5] The introduction of a carbothioamide moiety at the 3-position offers a unique chemical handle for modulating potency, selectivity, and pharmacokinetic properties.

Given that protein kinases are a well-established and "drugable" target class, the initial stages of a drug discovery campaign for this compound series should focus on identifying inhibitors of kinase activity.[7] An effective HTS cascade is crucial for efficiently screening large compound libraries and prioritizing hits for subsequent validation and optimization.[8] This guide outlines a comprehensive HTS workflow, beginning with a universal biochemical assay to identify direct kinase inhibitors, followed by a cell-based assay to assess the broader cellular consequences of target engagement, such as cytotoxicity in cancer cell lines.

High-Throughput Screening (HTS) Workflow

A successful HTS campaign for Pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives should be structured as a multi-stage process to efficiently identify and validate true hits while minimizing false positives. The workflow progresses from a broad primary screen to more specific secondary and counter-screens.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Cellular Activity cluster_3 Selectivity & Mechanism Primary Biochemical Kinase Assay (e.g., ADP-Glo™) Single Concentration Screen DoseResponse Dose-Response Curve (IC50) Biochemical Assay Primary->DoseResponse Confirmed Hits CellBased Cell-Based Assay (e.g., CellTiter-Glo®) Cancer Cell Line Panel DoseResponse->CellBased Potent Hits Selectivity Kinase Panel Screening Orthogonal Assays (e.g., TR-FRET, AlphaScreen) CellBased->Selectivity Bioactive Hits

Figure 1: A generalized HTS workflow for kinase inhibitors.

Biochemical Screening: ADP-Glo™ Kinase Assay

Principle of the Assay

To identify direct inhibitors of kinase activity, we recommend the ADP-Glo™ Kinase Assay. This is a universal, luminescence-based method that quantifies the amount of ADP produced during an enzymatic kinase reaction.[9] The assay's key advantage is its ability to measure kinase activity even at high ATP concentrations, which is crucial for identifying inhibitors of kinases with high Km values for ATP. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[10][11]

ADP_Glo_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_adp_glo_reagent Step 2: Add ADP-Glo™ Reagent cluster_detection Step 3: Add Kinase Detection Reagent Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP + ATP (remaining) Kinase->Products Phosphorylation Depletion Products + ADP-Glo™ Reagent ADP_only Phospho-Substrate + ADP Depletion->ADP_only ATP Depletion Conversion ADP + Kinase Detection Reagent ATP_regen ATP (regenerated) Conversion->ATP_regen ADP to ATP Conversion Light Light Signal ATP_regen->Light Luciferase Reaction

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • White, opaque 384-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest (e.g., a tyrosine kinase relevant to a specific cancer)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • Pyrazolo[1,5-a]pyridine-3-carbothioamide compound library dissolved in DMSO

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Dispense 50 nL of each test compound from the Pyrazolo[1,5-a]pyridine-3-carbothioamide library into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor for the target kinase (positive control) into designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized beforehand to be at or below the Km for the substrate to ensure sensitivity to inhibitors.

    • Add 2.5 µL of the 2X kinase/substrate master mix to each well containing the compounds.

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at the Km for ATP for the specific kinase to identify ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The total reaction volume is 5 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[12]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[12]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further confirmation and dose-response studies.

ParameterRecommended Value
Plate Format384-well, opaque white
Compound Volume50 nL
Kinase Reaction Volume5 µL
ADP-Glo™ Reagent Volume5 µL
Kinase Detection Reagent Volume10 µL
Incubation TimesKinase Reaction: 60 min; ATP Depletion: 40 min; Signal Development: 30-60 min
Detection ModeLuminescence

Table 1: Key parameters for the ADP-Glo™ Kinase Assay in HTS format.

Cell-Based Screening: CellTiter-Glo® Luminescent Cell Viability Assay

Principle of the Assay

Following the identification of direct kinase inhibitors, it is essential to assess their activity in a cellular context. Cell-based assays provide valuable information on compound permeability, off-target effects, and overall cytotoxicity.[13] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for quantifying the number of viable cells in culture based on the measurement of ATP, which is an indicator of metabolically active cells.[14][15] The "add-mix-measure" format makes it highly suitable for HTS.[16][17] The reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP, and thus the number of viable cells.[14]

CTG_Principle cluster_cell_culture Step 1: Cell Culture cluster_reagent_addition Step 2: Add CellTiter-Glo® Reagent cluster_detection Step 3: Signal Generation & Detection Cells Viable Cells in Culture ATP Intracellular ATP Cells->ATP Metabolic Activity Lysis Cells + CellTiter-Glo® Reagent Released_ATP Released ATP + Luciferase/Luciferin Lysis->Released_ATP Cell Lysis Light Light Signal Released_ATP->Light Luciferase Reaction

Figure 3: Principle of the CellTiter-Glo® Luminescent Cell Viability Assay.

Detailed Protocol: CellTiter-Glo® Assay

This protocol is designed for screening in a 384-well plate format using an adherent cancer cell line relevant to the target kinase.

Materials:

  • Clear-bottom, white-walled 384-well tissue culture-treated plates

  • CellTiter-Glo® 2.0 Assay (Promega)

  • Adherent cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (with serum and antibiotics)

  • Pyrazolo[1,5-a]pyridine-3-carbothioamide compound library dissolved in DMSO

  • Automated liquid handling system or multichannel pipettes

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Cell Seeding:

    • Harvest and count the cells. Resuspend the cells in complete culture medium to the desired seeding density (optimized to ensure cells are in the exponential growth phase at the end of the assay).

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Perform a serial dilution of the hit compounds identified from the biochemical screen.

    • Add 25 nL of the diluted compounds to the corresponding wells. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).[18]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Calculate the percent cell viability for each compound concentration relative to the DMSO-treated cells.

  • Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.

ParameterRecommended Value
Plate Format384-well, white-walled, clear-bottom
Cell Seeding Volume25 µL
Compound Treatment Volume25 nL
Incubation Time (Treatment)72 hours
CellTiter-Glo® Reagent Volume25 µL
Signal Stabilization Time10 minutes
Detection ModeLuminescence

Table 2: Key parameters for the CellTiter-Glo® Assay in HTS format.

Self-Validating Systems and Data Interpretation

For both protocols, the inclusion of appropriate controls is critical for data interpretation and assay validation.

  • Negative Control (0% Inhibition/100% Viability): Wells containing DMSO vehicle only. This defines the baseline signal for an uninhibited reaction or healthy cells.

  • Positive Control (100% Inhibition/0% Viability): Wells containing a known inhibitor of the target kinase (for the biochemical assay) or a potent cytotoxic compound (for the cell-based assay). This defines the signal for a fully inhibited system.

  • Z'-factor: This statistical parameter should be calculated for each assay plate to assess the quality and robustness of the screen. A Z'-factor > 0.5 is generally considered indicative of an excellent assay.

By employing a biochemical assay to identify direct inhibitors and a cell-based assay to confirm cellular activity, this HTS cascade provides a robust framework for advancing Pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives through the early stages of drug discovery. Compounds that demonstrate potent activity in both assays are prioritized for further investigation, including selectivity profiling against a panel of kinases and detailed mechanism of action studies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available at: [Link]

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. Available at: [Link]

  • Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. PubMed. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors. ACS Publications. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Principle and applications of the cytotoxicity assay. ResearchGate. Available at: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. Available at: [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Available at: [Link]

  • ADP Glo Protocol. protocols.io. Available at: [Link]

  • A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. ResearchGate. Available at: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Cellular Activity of Pyrazolo[1,5-a]pyridine-3-carbothioamides

Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garne...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core, including Pyrazolo[1,5-a]pyridine-3-carbothioamides, have demonstrated potent activities as antitubercular agents and, notably, as inhibitors of various protein kinases.[3][4][5] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for modern therapeutic development.[1][6] Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of key signaling kinases such as PI3K, CDK2, TRK, and C-Terminal Src Kinase (CSK).[7][8][9][10]

Given the established antiproliferative and kinase-modulating potential of this chemical class, a systematic approach to characterizing the cellular activity of novel analogues is essential for drug discovery and development.[11][12] This guide provides a comprehensive, tiered workflow of cell-based assays designed to elucidate the biological impact of Pyrazolo[1,5-a]pyridine-3-carbothioamide compounds, moving from broad phenotypic effects to more specific mechanistic insights. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring trustworthy and reproducible data for researchers, scientists, and drug development professionals.

A Tiered Strategy for Cellular Characterization

A logical, multi-tiered approach is the most efficient method for characterizing a novel compound. This strategy begins with broad questions about a compound's general effect on cell health and progressively narrows the focus to specific mechanisms of action. This avoids resource-intensive mechanistic studies on compounds that lack basic cytotoxic or anti-proliferative activity.

G cluster_0 A Tier 1: General Viability & Cytotoxicity (MTT / XTT Assays) B Tier 2: Mechanism of Cell Death (Annexin V / PI Apoptosis Assay) A->B Is the compound cytotoxic? C Tier 3: Anti-Proliferative Effects (Cell Cycle Analysis) A->C Is the compound cytostatic? D Tier 4: Target Engagement & Mechanism (Cell-Based Kinase Assays) B->D How is cell death initiated? C->D How is proliferation blocked?

Caption: A tiered workflow for compound characterization.

Assay TierKey QuestionRecommended Assay(s)Principle
Tier 1 Does the compound affect cell viability?MTT / XTT AssayMeasures metabolic activity as an indicator of cell viability.
Tier 2 If cytotoxic, how does it kill cells?Annexin V / PI StainingDetects markers of early (phosphatidylserine exposure) and late (membrane permeabilization) apoptosis.[13][14]
Tier 3 Does the compound inhibit cell proliferation?Cell Cycle Analysis (PI Staining)Quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[15]
Tier 4 What specific pathway is affected?Cell-Based Kinase Activity AssayMeasures the phosphorylation of a downstream substrate to confirm inhibition of a target kinase in a cellular context.[16]
Tier 1: General Cell Viability and Cytotoxicity Assays

The first step in evaluating any new compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays like MTT and XTT are robust, high-throughput colorimetric methods ideal for this purpose.[6] They measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[17][18]

Principle of the Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Living cells with active mitochondrial dehydrogenases reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. This formazan must be solubilized before absorbance can be read.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, which simplifies the protocol by removing the solubilization step.

Protocol 1: Cell Viability using MTT Assay

This protocol is a general guideline and must be optimized for the specific cell line used, particularly concerning cell seeding density and incubation times.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium

  • Pyrazolo[1,5-a]pyridine-3-carbothioamide compound stock (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filtered).[17][18]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, pH 4.7).[18]

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Crucial Controls: Include "vehicle control" wells (cells treated with the highest concentration of DMSO used, typically <0.5%) and "medium blank" wells (medium only, no cells).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well.[17] Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Compound Conc. (µM)Absorbance (570nm)% Viability
0 (Vehicle)1.250100%
0.11.18895%
10.87570%
50.62550%
100.31325%
500.12510%
Caption: Example data table for IC₅₀ determination from an MTT assay.
Tier 2: Mechanism of Cell Death - Apoptosis Assay

If a compound demonstrates cytotoxicity in Tier 1, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[13] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[13][19]

Principle of the Assay: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14]

  • Annexin V: A protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). It binds to early apoptotic cells.[13]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[13][14]

G Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) X_axis Annexin V-FITC --> Y_axis PI --> X_line Y_line left->right bottom->top

Caption: Interpreting Annexin V/PI flow cytometry data.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol is based on standard procedures and should be adapted for the specific flow cytometer and reagents used.[19][20]

Materials:

  • 6-well tissue culture plates

  • Test compound and appropriate cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[19]

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.[19]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Data Acquisition: Analyze the samples by flow cytometry immediately. Use unstained, PI-only, and Annexin V-only stained cells to set up proper compensation and gates.

Data Analysis:

  • Quantify the percentage of cells in each of the four quadrants:

    • Lower-Left (Q3: Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to injury).

  • Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.

Tier 3: Anti-Proliferative Effects - Cell Cycle Analysis

If a compound is cytostatic rather than cytotoxic, it may be arresting the cell cycle at a specific phase. Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[15]

Principle of the Assay: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15] This allows for differentiation of cell populations based on their DNA content:

  • G₀/G₁ phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating their DNA (between 2N and 4N).

  • G₂/M phase: Cells have a doubled (4N) amount of DNA, prior to division.

G G1 G0/G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G1 Checkpoint G2M G2/M Phase (4N DNA) S->G2M Mitosis Mitosis G2M->Mitosis G2 Checkpoint Mitosis->G1

Caption: The major phases of the eukaryotic cell cycle.

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • 6-well tissue culture plates

  • Test compound and appropriate cancer cell line

  • Cold 70% ethanol.[21][22]

  • PBS

  • PI/RNase Staining Buffer (e.g., 100 µg/mL RNase A and 50 µg/mL PI in PBS).[22]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the test compound (e.g., at IC₅₀ concentration) and a vehicle control for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest cells as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[21][22]

  • Storage: Incubate cells on ice for at least 30 minutes. Cells can be stored at 4°C for several days.[21]

  • Staining: Centrifuge the fixed cells (500 x g for 10 min) and discard the ethanol.[21] Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[21] The RNase is crucial to degrade RNA, which PI can also bind to.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]

  • Data Acquisition: Analyze by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the histogram data and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.[22]

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation of cells in a specific phase, which indicates cell cycle arrest.

Tier 4: Target Engagement and Mechanistic Assays

Given that pyrazolo[1,5-a]pyridine derivatives are frequently reported as kinase inhibitors, a key mechanistic step is to confirm their activity against a specific kinase within the cell.[1][8][23] This can be achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. For example, if a compound is hypothesized to inhibit PI3K, one would measure the phosphorylation of Akt.

Principle of the Assay: Cell-based kinase assays quantify the amount of a specific phosphorylated protein in cell lysates after treatment with an inhibitor. A reduction in the phosphorylated protein, without a change in the total amount of that protein, indicates inhibition of the upstream kinase. Modern methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are highly sensitive and suitable for high-throughput screening.[16]

Protocol 4: General Cell-Based Kinase Inhibition (TR-FRET Example)

Materials:

  • 96-well or 384-well plates (white, opaque for luminescence/fluorescence)

  • Test compound and appropriate cell line with an active kinase pathway

  • TR-FRET assay kit for the target of interest (e.g., Phospho-Akt (Ser473) kit), which includes lysis buffer, and donor/acceptor antibodies.

  • TR-FRET compatible plate reader.[16]

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to attach. Starve cells of serum for a few hours if necessary to reduce basal pathway activation. Pre-treat with serial dilutions of the Pyrazolo[1,5-a]pyridine-3-carbothioamide inhibitor for 1-2 hours.

  • Pathway Stimulation: Add a known agonist (e.g., growth factor like EGF or IGF-1) to stimulate the kinase cascade for a short period (e.g., 10-30 minutes). Include unstimulated and vehicle-only controls.

  • Cell Lysis: Remove the medium and add the specific lysis buffer provided in the kit to each well. Incubate on a shaker for 10-15 minutes.[16]

  • Assay: Transfer the cell lysates to the assay plate. Add the antibody mixture (containing a Europium-labeled antibody against the total protein and an acceptor-labeled antibody against the phosphorylated form).

  • Incubation: Incubate as per the kit instructions (e.g., 2 hours at room temperature).

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[16]

Data Analysis:

  • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

  • The signal ratio is proportional to the amount of phosphorylated substrate.

  • Plot the signal ratio against the inhibitor concentration to determine an in-cell IC₅₀ value, confirming target engagement and inhibition.

References
  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available from: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health (PMC). Available from: [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health (PMC). Available from: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]

  • Bioassays for anticancer activities. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (PMC). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. Available from: [Link]

  • Protocol IncuCyte® Apoptosis Assay. University of Bergen (UiB). Available from: [Link]

  • Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. National Institutes of Health. Available from: [Link]

  • In vitro kinase assay. Protocols.io. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available from: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health (PMC). Available from: [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. Available from: [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available from: [Link]

  • The reaction and treatment of pyrazolo-1-carbothioamide derivative 25. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (PMC). Available from: [Link]

Sources

Method

Kinase inhibition assay protocol for Pyrazolo[1,5-a]pyridine-3-carbothioamide

Title: A Comprehensive Guide to In Vitro Kinase Inhibition Profiling of Pyrazolo[1,5-a]pyridine-3-carbothioamides Abstract The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Guide to In Vitro Kinase Inhibition Profiling of Pyrazolo[1,5-a]pyridine-3-carbothioamides

Abstract

The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] This makes them prime targets for therapeutic intervention. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro biochemical assay to determine the inhibitory activity of novel Pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives against a target kinase. We will focus on a luminescence-based ADP-detection assay, a widely adopted, sensitive, and high-throughput compatible method. The principles and protocols detailed herein are broadly applicable to a variety of kinase targets.

Introduction: The Significance of Kinase Inhibition and the Pyrazolo[1,5-a]pyridine Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[5] This post-translational modification acts as a molecular switch, controlling protein activity, localization, and degradation. The human genome encodes over 500 kinases, and their aberrant activity is a causal factor in numerous pathologies. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[6][7]

The Pyrazolo[1,5-a]pyrimidine core, a related scaffold to the one , is found in several FDA-approved kinase inhibitors and clinical candidates.[2] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing phosphorylation.[3] The Pyrazolo[1,5-a]pyridine-3-carbothioamide series represents a promising class of molecules for the development of novel kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (Trk) and PI3-kinases.[1][8][9]

Accurate and reproducible determination of a compound's inhibitory potency (typically expressed as the IC50 value) is a cornerstone of the drug discovery process.[7] This guide will provide a step-by-step protocol for a luminescence-based kinase assay, which offers high sensitivity and a broad dynamic range, making it suitable for screening and lead optimization.[10]

Choosing the Right Assay: An Overview of Methodologies

Several assay formats are available to measure kinase activity and inhibition. The choice of assay depends on factors such as the specific kinase, substrate availability, throughput requirements, and laboratory instrumentation.

Assay Type Principle Advantages Disadvantages
Radiometric Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.Gold standard, highly sensitive, direct measurement.Requires handling of radioactive materials, low throughput.
Luminescence-based Measures either the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[10][11]High sensitivity, broad dynamic range, simple "add-and-read" format, high-throughput compatible.[12][13]Indirect measurement, potential for compound interference with luciferase.[14]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[15][16][17]Homogeneous format, good for high-throughput screening.[18]Requires specific antibodies and fluorescent tracers, potential for compound interference.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the FRET signal between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[19][20][21]Homogeneous format, high sensitivity, robust.Requires specific labeled reagents, potential for compound interference.

For this guide, we will detail the protocol for the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies the amount of ADP produced in the kinase reaction. This assay is universal for any kinase, highly sensitive, and less prone to interference from high ATP concentrations.[10]

Signaling Pathway Context: The PI3K/Akt Pathway

To provide a relevant biological context, we will consider the inhibition of a kinase within the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms.[8][9] This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrazolo_inhibitor Pyrazolo[1,5-a]pyridine -3-carbothioamide Pyrazolo_inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Sources

Application

Application Notes &amp; Protocols: Antimicrobial Susceptibility Testing of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Introduction: The Rationale for a New Antimicrobial Scaffold The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Antimicrobial Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds.[1] Its structural similarity to purine analogs has made it a compelling starting point for the design of novel therapeutics, including agents with antitubercular and broad-spectrum antibacterial properties.[1][2][3][4][5] Derivatives of the closely related pyrazolo[1,5-a]pyrimidine class have also demonstrated significant antimicrobial and antibiofilm activities, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][7]

This document provides a detailed guide for the antimicrobial susceptibility testing (AST) of a novel derivative, Pyrazolo[1,5-a]pyridine-3-carbothioamide. The primary objective is to determine its in vitro activity against a panel of clinically relevant bacteria by establishing its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12] Adherence to these standards is critical for generating reproducible and comparable data, a cornerstone of preclinical drug development.

Foundational Principles: Ensuring a Self-Validating System

The trustworthiness of any antimicrobial susceptibility data hinges on a rigorously controlled experimental system. Every assay must be self-validating through the concurrent use of well-characterized quality control (QC) strains.[13]

Causality Behind QC: QC strains are microorganisms with defined susceptibility profiles to various antimicrobial agents.[13][14] Including these strains, such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, and Pseudomonas aeruginosa ATCC® 27853™, serves multiple purposes:

  • Monitors Test Performance: It verifies that the media, reagents, and incubation conditions are optimal for bacterial growth and for detecting antimicrobial activity.[13]

  • Validates Compound Potency: It ensures that any observed antimicrobial effect is due to the test compound and not experimental artifacts.

  • Ensures Reproducibility: It allows for the comparison of results generated on different days or in different laboratories.[15]

If the MIC value for a QC strain falls outside its acceptable range, as defined by CLSI or EUCAST, the results for the test compound are considered invalid, and the experiment must be repeated.[14]

Experimental Workflow: A Logic-Driven Approach

The initial evaluation of a novel compound like Pyrazolo[1,5-a]pyridine-3-carbothioamide follows a structured workflow. The primary screening is typically performed using a broth microdilution assay to determine the MIC. This quantitative method is efficient for testing multiple concentrations against a panel of organisms.

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Pyrazolo[1,5-a]pyridine- 3-carbothioamide in DMSO Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Standardized Inoculum Inoculation Inoculate Wells with Standardized Bacteria (Final Conc. ~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Plate Visually Inspect for Growth (Turbidity) Incubation->Read_Plate Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Plate->Determine_MIC QC_Check Validate QC Strain MICs Against CLSI/EUCAST Ranges Determine_MIC->QC_Check

Caption: High-level workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method

This protocol is harmonized with CLSI document M07, the reference method for broth dilution tests for aerobically growing bacteria.[10]

4.1 Materials

  • Pyrazolo[1,5-a]pyridine-3-carbothioamide (Test Compound)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Test organisms (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis)

  • QC Strains: S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer and incubator

4.2 Protocol Steps

Step 1: Preparation of Compound Stock Solution

  • Action: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~56.4 mM).

  • Rationale: DMSO is a common solvent for novel organic compounds. Preparing a concentrated stock allows for minimal solvent carryover into the final assay wells, as high concentrations of DMSO can inhibit bacterial growth.

Step 2: Preparation of Bacterial Inoculum

  • Action: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. Suspend in sterile saline.

  • Action: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Action: Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:150 dilution of the 0.5 McFarland suspension).

  • Rationale: Standardizing the inoculum density is one of the most critical steps for reproducibility. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

Step 3: Plate Preparation and Serial Dilution

  • Action: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Action: Add an additional 100 µL of the test compound stock (appropriately diluted from the main stock to twice the highest desired final concentration) to the first column of wells.

  • Action: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Discard 100 µL from the last column.

  • Action: Set up control wells:

    • Growth Control: Wells with CAMHB and inoculum only (no compound).

    • Sterility Control: Wells with CAMHB only (no inoculum).

    • Positive Control: A separate row with a known antibiotic undergoing serial dilution.

  • Rationale: The serial dilution creates a concentration gradient to precisely identify the MIC.[8][16] The controls are essential to validate the experiment: the growth control must show turbidity, and the sterility control must remain clear.

Broth_Microdilution cluster_steps Key Steps plate 96-Well Plate Well 1 (128 µg/mL) Well 2 (64 µg/mL) ... Well 10 (0.25 µg/mL) Growth Control Sterility Control Prep_Inoculum 1. Prepare 0.5 McFarland Inoculum (~1.5x10^8 CFU/mL) Dilute_Compound 2. Serially Dilute Compound in Plate Prep_Inoculum->Dilute_Compound Inoculate 3. Inoculate Wells (Final ~5x10^5 CFU/mL) Dilute_Compound->Inoculate Incubate 4. Incubate 16-20h at 37°C Inoculate->Incubate Read_MIC 5. Read MIC (Lowest well with no growth) Incubate->Read_MIC

Caption: Broth microdilution experimental setup and process.

Step 4: Inoculation and Incubation

  • Action: Add 100 µL of the final diluted bacterial inoculum (prepared in Step 2) to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Action: Cover the plate and incubate at 35-37°C in ambient air for 16-20 hours.

  • Rationale: This incubation time and temperature are standard for most non-fastidious, clinically relevant bacteria, allowing for sufficient growth to accurately determine inhibition.

Step 5: Interpretation of Results

  • Action: After incubation, view the plate from the bottom using a reading mirror or a plate reader.

  • Action: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[8] A small, single button of cells or faint haziness may be present but should be disregarded.[8]

  • Action: Compare the MIC values obtained for the QC strains against the acceptable ranges published by CLSI or EUCAST.[17] If they are within range, the MIC for the test compound is considered valid.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. The interpretation of the MIC value (whether it represents susceptibility or resistance) requires comparison to established clinical breakpoints.[18][19][20] For a novel compound, these breakpoints do not exist. Therefore, the initial analysis focuses on the raw MIC values and comparison to the activity of known antibiotics.

Table 1: Hypothetical MIC Data for Pyrazolo[1,5-a]pyridine-3-carbothioamide

Test MicroorganismGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)QC MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™ (QC)Positive80.250.12 - 0.5
Enterococcus faecalis ATCC® 29212™ (QC)Positive1610.25 - 2
Escherichia coli ATCC® 25922™ (QC)Negative40.0080.004 - 0.016
Pseudomonas aeruginosa ATCC® 27853™ (QC)Negative640.50.25 - 1
Methicillin-Resistant S. aureus (MRSA)Positive8>32N/A
Vancomycin-Resistant Enterococcus (VRE)Positive161N/A

Interpretation of Hypothetical Data: In this example, the QC strain results for Ciprofloxacin fall within their acceptable CLSI-defined ranges, validating the assay. The test compound shows moderate activity against E. coli and S. aureus (MICs of 4 and 8 µg/mL, respectively) but weaker activity against P. aeruginosa (64 µg/mL). Importantly, its activity against MRSA is comparable to its activity against the methicillin-susceptible strain, suggesting its mechanism may be different from beta-lactam antibiotics.

References

  • Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (2017). Drug Design, Development and Therapy. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy (BSAC). [Link]

  • EUCAST Home. European Society of Clinical Microbiology and Infectious Diseases (ESCMID). [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). PubMed. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2017). Annals of Laboratory Medicine. [Link]

  • Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. (2010). Molecules. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). Molecules. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2024). ACS Omega. [Link]

  • EUCAST Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2022). Antibiotics. [Link]

  • Modification of antimicrobial susceptibility testing methods. (2024). ResearchGate. [Link]

  • How to Choose QC Strains for Microbial ID Systems. (2016). Microbiologics Blog. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide. [Link]

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2018). Journal of the Chinese Chemical Society. [Link]

  • ISO 16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2024). Dr.Oracle. [Link]

  • Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-[2][13][21]triazine derivatives: Synthesis and antimicrobial activity. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

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Method

Application Notes &amp; Protocols: Comprehensive Analytical Characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Abstract This document provides a detailed guide for the comprehensive analytical characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The unique structural features of this molecule, namely the fused aromatic pyrazolo[1,5-a]pyridine core and the thioamide functional group, necessitate a multi-technique approach for unambiguous structure elucidation, identity confirmation, and purity assessment. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for the principal analytical methods involved. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Single-Crystal X-ray Crystallography.

Molecular Structure and Analytical Strategy

The foundational step in any analytical endeavor is to understand the molecule's structure. Pyrazolo[1,5-a]pyridine-3-carbothioamide consists of a bicyclic aromatic system containing three nitrogen atoms and a carbothioamide (-C(=S)NH₂) functional group at the 3-position.

Key Structural Features:

  • Pyrazolo[1,5-a]pyridine Core: A planar, aromatic system whose protons and carbons produce distinct signals in NMR spectroscopy. This core is a known scaffold in various bioactive agents.[1]

  • Carbothioamide Group: This group is critical. The thiocarbonyl (C=S) bond and the N-H bonds of the primary amide give rise to characteristic absorption bands in IR spectroscopy.[3] The presence of both sulfur and additional nitrogen atoms is key for elemental analysis and influences mass spectrometry fragmentation patterns.[4][5]

Our analytical strategy is built on a logical progression, using a combination of techniques to build a complete and validated profile of the compound.

cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC (Purity & Assay) NMR->HPLC Verify Identity MS Mass Spectrometry (Molecular Weight & Formula) MS->HPLC Verify Identity FTIR FT-IR Spectroscopy (Functional Groups) FTIR->HPLC Verify Identity EA Elemental Analysis (Empirical Formula) HPLC->EA Confirm Purity Characterization Fully Characterized Pyrazolo[1,5-a]pyridine-3-carbothioamide HPLC->Characterization Final Validation XRAY X-Ray Crystallography (3D Structure) EA->XRAY If crystal available EA->Characterization Final Validation XRAY->Characterization Final Validation Synthesis Synthesized Compound Synthesis->NMR Primary Analysis Synthesis->MS Primary Analysis Synthesis->FTIR Primary Analysis

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques (like COSY and HSQC/HMBC) establish connectivity, allowing for unambiguous assignment of every signal.[6][7]

Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the amide protons are less likely to exchange and will be clearly visible.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field spectrometer.

    • Experiments:

      • ¹H NMR: Standard pulse program.

      • ¹³C NMR: Standard proton-decoupled pulse program (e.g., zgpg30).

      • 2D COSY: To identify proton-proton couplings within the pyridine ring.

      • 2D HSQC: To correlate protons directly to the carbons they are attached to.

      • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the carbothioamide group to the heterocyclic core.[7]

Data Interpretation and Expected Results

The pyrazolo[1,5-a]pyridine ring system will show a set of distinct aromatic protons. The -NH₂ protons of the thioamide will typically appear as a broad singlet. The thiocarbonyl carbon (C=S) is a key diagnostic signal in the ¹³C NMR spectrum, appearing significantly downfield.

Analysis Expected Chemical Shift (δ, ppm) Structural Insight
¹H NMR 7.0 - 9.0Protons on the pyrazolo[1,5-a]pyridine core.[8][9]
~8.0 - 10.0 (broad)-NH₂ protons of the carbothioamide (solvent dependent).
¹³C NMR 110 - 150Aromatic carbons of the heterocyclic core.[6][10]
>180Thiocarbonyl (C=S) carbon of the carbothioamide group.

Mass Spectrometry (MS)

Principle and Application: MS provides the exact molecular weight of the compound, which is a primary piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can confirm the elemental composition (C, H, N, S) with high accuracy.[11] Fragmentation patterns observed in the mass spectrum offer corroborating structural evidence.

Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.

  • Instrumentation and Parameters:

    • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

    • Ionization Mode: Positive ion mode is typical for nitrogen-containing heterocycles as they are readily protonated.

    • Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 50-500).

    • Analysis: Obtain the exact mass of the protonated molecular ion [M+H]⁺.

Data Interpretation and Expected Results

The primary goal is to match the experimentally measured exact mass to the theoretically calculated mass for the protonated molecule.

Parameter Pyrazolo[1,5-a]pyridine-3-carbothioamide (C₈H₇N₃S)
Molecular Formula C₈H₇N₃S
Monoisotopic Mass 177.0361 g/mol
Expected HRMS Ion [M+H]⁺ 178.0439 m/z

Expected Fragmentation: Common fragmentation pathways for related pyrazolo[1,5-a]pyridine systems involve the loss of small molecules like HCN.[12][13] The carbothioamide side chain may fragment via loss of •SH, NH₃, or CSNH.

cluster_0 Mass Spectrometry Workflow cluster_1 Data Analysis SamplePrep Prepare Dilute Solution (~0.1 mg/mL in MeOH) ESI Electrospray Ionization (Positive Mode) SamplePrep->ESI TOF TOF Mass Analyzer ESI->TOF Data Acquire Mass Spectrum TOF->Data ExactMass Determine Exact Mass of [M+H]⁺ Ion Data->ExactMass Fragments Analyze Fragmentation Pattern Data->Fragments Formula Confirm Elemental Formula (vs. Theoretical) ExactMass->Formula Result Confirmed Molecular Formula & Structural Fragments Formula->Result Fragments->Result

Caption: Workflow for HRMS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Application: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the N-H bonds in the primary thioamide and the complex vibrations associated with the C=S and C-N bonds of the thioamide group.[3][14][15]

Protocol: FT-IR (ATR) Analysis
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation and Parameters:

    • Instrument: FT-IR Spectrometer with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Expected Results

The thioamide group does not have a simple, isolated "C=S stretch" but rather a series of mixed vibrational bands.

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3100N-H stretching (asymmetric & symmetric)Primary Amine (-NH₂)
~1620Thioamide B band (mainly C-N stretch & N-H bend)[3]Thioamide
~1400Thioamide C band (mixed C-N, N-H)[3]Thioamide
~700 - 850Thioamide G band (significant C=S character)[3]Thioamide
1600 - 1450C=C and C=N stretchingAromatic Rings

High-Performance Liquid Chromatography (HPLC)

Principle and Application: HPLC is the primary technique for determining the purity of the synthesized compound. A well-developed method can separate the target compound from starting materials, by-products, and degradation products. It is also the standard method for quantitative analysis (assay).

Protocol: Reversed-Phase HPLC Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Parameters:

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic heterocyclic compound.[16]

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λₘₐₓ).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

Parameter Typical Value / Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Data Interpretation

A pure compound should yield a single major peak in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Elemental Analysis

Principle and Application: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound.[5] This data is used to confirm the empirical formula, which, when combined with the molecular weight from mass spectrometry, validates the molecular formula.

Protocol: CHNS Analysis
  • Sample Preparation:

    • Provide a pure, dry sample (2-3 mg) in a pre-weighed tin capsule.

    • The analysis is typically performed by a dedicated analytical service.

  • Instrumentation:

    • Instrument: CHNS Elemental Analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Data Interpretation

The experimental percentages should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₇N₃S).

Element Theoretical % Experimental % (Acceptable Range)
Carbon (C)54.2253.82 - 54.62
Hydrogen (H)3.983.58 - 4.38
Nitrogen (N)23.7123.31 - 24.11
Sulfur (S)18.0917.69 - 18.49

Single-Crystal X-ray Crystallography

Principle and Application: This is the definitive technique for determining the three-dimensional structure of a molecule.[17] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, offering unequivocal proof of structure.

Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.

Data Interpretation

The refined structure will confirm the connectivity of the pyrazolo[1,5-a]pyridine-3-carbothioamide, the planarity of the aromatic system, and provide key bond length data, such as the C=S bond distance.[18] It also reveals how the molecules pack in the crystal lattice, showing any hydrogen bonding or π–π stacking interactions.[18][19]

References

  • Brukhanda, R. H., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 61(12), 5319-5333. [Link]

  • Korohoda, M. J., & Biliński, S. (1984). Thioamide and selenoamide bands in IR spectra. Annales Universitatis Mariae Curie-Sklodowska, Sectio D: Medicina, 39, 257-267. [Link]

  • Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6617. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Bakr, H. B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13835-13845. [Link]

  • Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 24(18), 3326. [Link]

  • Wang, B., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1731-1734. [Link]

  • Patel, R., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 232-237. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. Scheme 8. The reaction and treatment of pyrazolo-1-carbothioamide derivative 25. [Link]

  • Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1286-1292. [Link]

  • Gomaa, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(10), 104107. [Link]

  • Bakr, H. B., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Molecules, 24(23), 4296. [Link]

  • ResearchGate. (2018). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. [Link]

  • Fun, H.-K., et al. (2011). 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1728. [Link]

  • ResearchGate. Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Zviely, M. (2007). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist, 32(5), 34-42. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. studies and synthesis of nitrogen, sulphur containing heterocycles and their biological evaluation. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates. ACS Omega, 7(5), 4445-4460. [Link]

  • MDPI. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • ResearchGate. (2023). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • MDPI. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents. Molecules, 29(1), 221. [Link]

  • National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • IUCr. (2020). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]. [Link]

  • ResearchGate. General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. [Link]

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide in Biological Matrices

Abstract This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (L...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[1] As such, a robust and reliable analytical method is crucial for pharmacokinetic, metabolism, and toxicology studies in drug development. This guide details a highly selective and sensitive method, including sample preparation from plasma, optimized chromatographic conditions, and mass spectrometric parameters. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to allow for easier adaptation and troubleshooting.

Introduction and Scientific Background

Pyrazolo[1,5-a]pyridine-3-carbothioamide belongs to the broad class of nitrogen-containing heterocyclic compounds (NCHs), which are of significant interest in pharmaceutical development.[1][2] The analysis of these polar compounds can be challenging, often requiring specialized chromatographic techniques to achieve adequate retention and separation from endogenous matrix components.[3][4][5][6] LC-MS/MS stands as the gold standard for bioanalysis due to its inherent selectivity and sensitivity.

The primary objective of this protocol is to establish a self-validating system for the accurate quantification of Pyrazolo[1,5-a]pyridine-3-carbothioamide. This involves:

  • Optimized Sample Cleanup: To minimize matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results.[7][8]

  • Efficient Chromatographic Separation: To resolve the analyte from isomers and other interfering substances.

  • Sensitive and Specific Mass Spectrometric Detection: Utilizing Multiple Reaction Monitoring (MRM) for unambiguous identification and quantification.

Analyte Information

The foundational step in any analytical method development is a thorough understanding of the analyte's physicochemical properties.

  • Compound Name: Pyrazolo[1,5-a]pyridine-3-carbothioamide

  • Core Structure: A fused pyrazole and pyridine ring system.

  • Rationale for Analysis: Its prevalence in biologically active molecules necessitates precise measurement in complex biological samples.[1]

Physicochemical Properties (Predicted)
PropertyValueSource & Rationale
Molecular FormulaC₈H₇N₃SInferred from the analogous carboxamide structure.[9]
Monoisotopic Mass177.0361 g/mol Calculated for C₈H₇N₃S. Essential for high-resolution mass spectrometry.
PolarityModerately PolarThe presence of multiple nitrogen atoms and a carbothioamide group suggests good aqueous solubility but also some hydrophobic character from the aromatic rings. This makes reversed-phase chromatography a suitable starting point.[2]
pKa (Predicted)BasicThe pyridine nitrogen is the most likely site of protonation, making the molecule suitable for positive-ion electrospray ionization (ESI) and cation-exchange mechanisms in sample preparation.
Chemical Structure Diagram

Caption: Structure of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Experimental Protocol

This section details the materials, instrumentation, and step-by-step procedures required for the analysis.

Materials and Reagents
  • Analyte Standard: Pyrazolo[1,5-a]pyridine-3-carbothioamide (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled) is highly recommended to compensate for matrix effects and procedural variability.[8] If a SIL-IS is unavailable, a structurally similar analog can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Biological Matrix: Control (blank) human plasma.

  • Sample Preparation: Oasis MCX (Mixed-Mode Cation Exchange) µElution plates. The use of a mixed-mode sorbent is a deliberate choice to leverage both reversed-phase and ion-exchange retention mechanisms for enhanced cleanup of a basic analyte.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an ESI source.

Standard and Sample Preparation Workflow

The quality of data is directly dependent on the sample preparation protocol. The goal is to efficiently extract the analyte while removing endogenous interferences like phospholipids and proteins.

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Step-by-Step Protocol:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and Internal Standard in methanol.

  • Working Solutions: Serially dilute the stock solutions to prepare calibration standards and quality control (QC) samples in methanol or a suitable solvent.

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma sample, calibrator, or QC into a 96-well plate.

    • Add 10 µL of the IS working solution to all wells except the blank matrix.

    • Add 100 µL of 4% phosphoric acid in water to each well. This step lyses cells and precipitates the majority of proteins while ensuring the basic analyte is protonated (positively charged) for optimal binding to the cation exchange sorbent.

  • Solid-Phase Extraction (using Oasis MCX):

    • Condition: Add 200 µL of methanol to each well of the MCX plate.

    • Equilibrate: Add 200 µL of water to each well. The water-wettable nature of the Oasis sorbent makes these steps robust.

    • Load: Load the pre-treated samples onto the plate.

    • Wash 1: Add 200 µL of 0.1% formic acid in water to wash away polar interferences.

    • Wash 2: Add 200 µL of methanol to wash away lipids and other non-polar interferences retained by reversed-phase mechanisms.

    • Elute: Add 2 x 50 µL of 5% ammonium hydroxide in acetonitrile. The ammonia neutralizes the analyte's charge, disrupting its ionic bond with the sorbent, while the acetonitrile disrupts the reversed-phase interaction, ensuring complete elution.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). This ensures compatibility with the LC column and good peak shape for early-eluting compounds.

LC-MS/MS Method Parameters

The parameters below serve as a starting point and must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA C18 column provides excellent retention for moderately polar compounds. The sub-2 µm particle size allows for high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in the protonation of the analyte for enhanced ESI+ signal.[2][3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and higher elution strength in reversed-phase LC.[7]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[7]
Injection Vol. 5 µL
Gradient Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe presence of basic nitrogen atoms makes the molecule readily protonated.[2]
Capillary Voltage 3.0 kVTo be optimized for maximum signal intensity.
Desolvation Temp. 450°CEnsures efficient evaporation of LC solvent droplets.
Desolvation Gas Nitrogen, 800 L/hrAssists in desolvation.
Collision Gas Argon
MRM Transitions Precursor Ion (Q1)Product Ion (Q3)
m/z 178.0 (Analyte)To be determined empirically
m/z TBD (IS)To be determined empirically

Results and Discussion

Mass Spectrometry and Fragmentation

The foundation of a selective MRM assay is the choice of a specific precursor-to-product ion transition. The protonated molecule [M+H]⁺ (m/z 178.0) is selected as the precursor ion. To determine the most abundant and stable product ions, the precursor is fragmented in the collision cell (Q2).

Based on the fragmentation patterns of related pyrazole and pyridine structures, several fragmentation pathways are plausible.[10][11] The fused pyrazolo[1,5-a]pyridine ring is relatively stable, while the carbothioamide side chain is a likely site of initial fragmentation.[12]

G cluster_frags Potential Product Ions parent [M+H]⁺ m/z 178.0 (Pyrazolo[1,5-a]pyridine-3-carbothioamide) frag1 m/z 161.0 Loss of NH₃ parent->frag1 -17 Da frag2 m/z 145.0 Loss of H₂S parent->frag2 -33 Da frag3 m/z 119.0 Loss of CSNH₂ radical parent->frag3 -59 Da

Caption: Predicted MS/MS fragmentation pathway.

Experimental Approach: A solution of the analyte is infused directly into the mass spectrometer. A product ion scan is performed to identify the most intense fragments. The two most abundant and specific product ions should be chosen for quantification (quantifier) and confirmation (qualifier) transitions to build the final MRM method.

Method Validation

For use in regulated bioanalysis, the method must be validated according to guidelines from bodies like the FDA or EMA. This ensures the trustworthiness of the generated data.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous compounds at the analyte's retention time.Response in blank samples <20% of the Lower Limit of Quantification (LLOQ).
Linearity Establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal value (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and their variability.Replicate QC samples (low, mid, high) should be within ±15% of nominal values (precision ≤15% CV).
Matrix Effect Assess the impact of matrix components on ionization.The ratio of analyte response in post-extraction spiked samples vs. neat solutions should be consistent across lots (CV ≤15%).
Recovery Measure the efficiency of the extraction process.The ratio of analyte response in pre-extraction vs. post-extraction spiked samples should be consistent and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[13]Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note presents a detailed framework for the development and implementation of a robust and sensitive LC-MS/MS method for the quantification of Pyrazolo[1,5-a]pyridine-3-carbothioamide in biological matrices. By combining a highly selective solid-phase extraction protocol with optimized reversed-phase chromatography and tandem mass spectrometry, this method is well-suited for the demanding requirements of drug development research. The principles and procedures outlined herein provide a solid and scientifically-grounded starting point for researchers, enabling them to generate high-quality, reliable, and reproducible data.

References

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters.
  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4595–4604. Available at: [Link]

  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A. (Presentation slides, specific article details may vary).
  • Li, W., & Cohen, L. H. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 2(9), 1585-1598. Available at: [Link]

  • Santos, F. J., & Galceran, M. T. (2002). The application of gas chromatography-mass spectrometry to the analysis of heterocyclic aromatic compounds in the environment. Journal of Chromatography A, 975(1), 3-29. (While this reference pertains to GC-MS, the fragmentation principles discussed for pyrazoles are relevant). Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]

  • Naik, N., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 13(11), 7856-7873. Available at: [Link]

  • El-Faham, A., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Systems. Journal of Chemical and Pharmaceutical Research, 6(5), 1065-1075. Available at: [Link]

  • Popa, A., & Spac, A. F. (2012). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 63(1), 82-85. Available at: [Link]

  • Xu, R., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(s11), 18-24. Available at: [Link]

Sources

Method

Application Note: A Practical Guide to the NMR Spectroscopic Analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Abstract This comprehensive application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of intere...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, outlines optimized protocols for sample preparation and the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. By explaining the causality behind experimental choices, this document aims to equip the user with the necessary tools for unambiguous structural elucidation and purity assessment of this and related compounds.

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Role of NMR

The pyrazolo[1,5-a]pyridine heterocyclic system is a key pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including antitubercular properties.[1][2][3] The precise substitution pattern on this scaffold is critical for its therapeutic efficacy and selectivity. Therefore, unambiguous structural confirmation is a cornerstone of the synthetic and medicinal chemistry workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note will detail the systematic approach to analyzing Pyrazolo[1,5-a]pyridine-3-carbothioamide using a suite of NMR experiments.

Experimental Design: A Validating Workflow

The structural analysis of a novel or synthesized compound by NMR should follow a logical and self-validating progression. The workflow presented here is designed to build a complete structural picture, where each experiment corroborates the data from the previous ones.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Elucidation cluster_analysis Data Integration & Final Structure A Compound Solubilization & Solvent Selection B Concentration Optimization A->B C Transfer to NMR Tube & Addition of Standard B->C D ¹H NMR Spectrum (Proton Environments & Couplings) C->D E ¹³C{¹H} NMR Spectrum (Carbon Environments) D->E F COSY (¹H-¹H Connectivity) E->F G HSQC (¹H-¹³C One-Bond Correlation) F->G H HMBC (¹H-¹³C Long-Range Correlation) G->H I Spectral Assignment & Data Tabulation H->I J Structural Confirmation I->J

Figure 1: A comprehensive workflow for the NMR spectroscopic analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide, from sample preparation to final structural confirmation.

Protocol I: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential for obtaining high-resolution, artifact-free data.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbothioamide (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5][6]

  • High-quality 5 mm NMR tubes, clean and unscratched[6][7]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette

  • Small vial for dissolution

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh the desired amount of the compound. For routine ¹H NMR, 5-10 mg is typically sufficient. For a comprehensive study including ¹³C and 2D NMR, aim for 15-25 mg.[8]

  • Solvent Selection & Rationale: The choice of deuterated solvent is critical as it can influence the chemical shifts of the analyte.[4][9][10]

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for polar compounds containing N-H or O-H protons, as it slows down their exchange with residual water, allowing for their observation. Given the presence of the thioamide (-CSNH₂) group, DMSO-d₆ is highly recommended.

    • CDCl₃ (Chloroform-d): A common, less polar solvent. It may be suitable if the compound is sufficiently soluble. However, the acidic proton of the thioamide might exchange or broaden.

    • Initial Solubility Test: Before preparing the final sample, test the solubility of a small amount of the compound in the chosen deuterated solvent in a separate vial.

  • Dissolution: Dissolve the weighed compound in approximately 0.6 mL of the chosen deuterated solvent in a small vial.[8] Gentle vortexing or warming may be necessary to achieve complete dissolution.[5]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette while transferring it to the NMR tube. Solid particles can severely degrade the spectral quality by interfering with the shimming process.[5][7]

  • Internal Standard: Add a small amount of an internal standard. TMS is commonly used and is defined as 0 ppm. Often, TMS is pre-mixed into the deuterated solvent by the manufacturer. Alternatively, the residual solvent peak can be used as a secondary reference.[6][11]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol II: 1D NMR Data Acquisition and Interpretation

One-dimensional spectra provide the foundational information for the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their scalar (J) couplings, which provides information on the connectivity of protons.

Expected ¹H NMR Spectrum of Pyrazolo[1,5-a]pyridine-3-carbothioamide:

  • Aromatic Region (δ 7.0 - 9.0 ppm): The pyrazolo[1,5-a]pyridine core has five aromatic protons. Based on published data for the parent system and substituted derivatives, we can predict their approximate chemical shifts and coupling patterns.[12][13][14]

    • H2: This proton is on the pyrazole ring and is expected to be a singlet, likely in the downfield region (δ 8.0 - 8.5 ppm).

    • H7: Typically the most downfield proton on the pyridine ring, appearing as a doublet of doublets (dd) or a simple doublet (d) due to coupling with H6.

    • H5: Also on the pyridine ring, expected to be a doublet (d) or doublet of doublets (dd) due to coupling with H6 and potentially H4.

    • H4 & H6: These protons are in the middle of the pyridine ring spin system and will likely appear as complex multiplets, often as triplets of doublets (td) or triplets (t).

  • Thioamide Protons (-CSNH₂): These protons are expected to appear as two broad singlets in the region of δ 7.5 - 10.0 ppm, depending on the solvent and concentration. In DMSO-d₆, these peaks are more likely to be well-resolved.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.

Expected ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 100 - 160 ppm): Seven distinct signals are expected for the carbons of the pyrazolo[1,5-a]pyridine core. The chemical shifts are influenced by the nitrogen atoms and the carbothioamide substituent.[12][14]

  • Thioamide Carbon (-CSNH₂): The thiocarbonyl carbon is expected to be significantly downfield, typically in the range of δ 180 - 200 ppm.

Atom Expected ¹H Shift (ppm) Expected Multiplicity Expected ¹³C Shift (ppm)
H28.0 - 8.5sC2: 140-150
H47.0 - 7.5mC3: 100-110
H57.5 - 8.0d or ddC4: 120-130
H67.0 - 7.5mC5: 110-120
H78.5 - 9.0d or ddC6: 125-135
-NH₂7.5 - 10.0 (broad)2 x br sC7: 145-155
C8a: 140-150
C=S: 180-200
Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges for Pyrazolo[1,5-a]pyridine-3-carbothioamide. Note: These are estimated values and will vary with the solvent used.

Protocol III: 2D NMR for Unambiguous Assignment

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.[15]

G cluster_1d 1D Spectra cluster_2d 2D Correlation Experiments H_NMR ¹H NMR (Proton Signals) COSY COSY H_NMR->COSY Correlates J-coupled Protons HSQC HSQC H_NMR->HSQC Correlates directly bonded ¹H and ¹³C HMBC HMBC H_NMR->HMBC Correlates long-range (2-3 bonds) ¹H and ¹³C C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC

Figure 2: Relationship between 1D and 2D NMR experiments for structural elucidation.

COSY (COrrelation SpectroscopY)

This experiment identifies protons that are coupled to each other, typically through two or three bonds.[16]

  • Protocol: A standard DQF-COSY experiment is recommended.

  • Interpretation: Cross-peaks in the COSY spectrum will connect coupled protons. For the pyrazolo[1,5-a]pyridine core, this will clearly show the connectivity pathway from H4 through H5, H6, and H7, allowing for the definitive assignment of the pyridine ring protons. H2 should not show any COSY correlations to the other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[17][18]

  • Protocol: A multiplicity-edited HSQC is highly valuable as it can differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • Interpretation: This experiment directly links the proton assignments from the ¹H and COSY spectra to their corresponding carbon signals in the ¹³C spectrum. For example, the proton assigned as H7 will show a correlation to the carbon signal of C7. This is the primary method for assigning protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][19]

  • Protocol: The experiment should be optimized to detect long-range couplings, typically in the range of 7-8 Hz.[18]

  • Interpretation: HMBC correlations bridge structural fragments. Key expected correlations for Pyrazolo[1,5-a]pyridine-3-carbothioamide include:

    • H2 to C3, C8a, and the C=S carbon: This is crucial for confirming the position of the carbothioamide group at C3.

    • H4 to C3, C5, and C8a: These correlations lock the pyridine ring to the pyrazole ring.

    • H7 to C5 and C8a: Further confirms the fusion of the two rings.

    • -NH₂ protons to the C=S carbon and C3: This confirms the assignment of the thioamide group.

Data Synthesis and Structural Verification

By systematically analyzing the data from all experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. The HMBC data, in particular, serves as the final validation, confirming the connectivity of the entire molecular framework. The combined data should be tabulated, and the final structure annotated with the confirmed chemical shifts.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of Pyrazolo[1,5-a]pyridine-3-carbothioamide. This systematic approach, from meticulous sample preparation to the integrated analysis of 1D and 2D NMR data, ensures the scientific integrity of the structural assignment. The principles and protocols outlined herein are broadly applicable to the analysis of other pyrazolo[1,5-a]pyridine derivatives and related heterocyclic systems, making this a valuable guide for researchers in synthetic and medicinal chemistry.

References

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022). Reddit. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. [Link]

  • Laszlo, P. (1993). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Funasaki, N., Hada, S., & Neya, S. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (1), 74-79. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Georgia State University. [Link]

  • NMR Sample Requirements and Preparation. (n.d.). University of Maryland. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NMR Sample Preparation. (n.d.). University of Houston. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 58(10), 4444-4454. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2018). National Institutes of Health. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (2017). PubMed. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis. [Link]

  • The reaction and treatment of pyrazolo-1-carbothioamide derivative 25. (n.d.). ResearchGate. [Link]

  • Theoretical NMR correlations based Structure Discussion. (2018). ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Inorganic Chemistry. [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments. (2019). AZoM. [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1981). Defense Technical Information Center. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazolo[1,5-a]pyridine-3-carbothioamide Synthesis

Welcome to the dedicated technical support guide for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Introduction: The Synthetic Challenge

The synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide typically follows a two-stage pathway: first, the construction of the core heterocyclic amide, Pyrazolo[1,5-a]pyridine-3-carboxamide, followed by a thionation step to yield the final carbothioamide. While conceptually straightforward, each stage presents unique challenges that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these issues.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Thionation A Pyridine Derivative C 1,3-Dipolar Cycloaddition A->C B Ethyl Propiolate B->C D Pyrazolo[1,5-a]pyridine-3-carboxylate C->D Formation of Core Ring E Amidation D->E I Thionation Reaction F Pyrazolo[1,5-a]pyridine-3-carboxamide E->F Precursor Synthesis G Pyrazolo[1,5-a]pyridine-3-carboxamide G->I H Lawesson's Reagent H->I J Pyrazolo[1,5-a]pyridine-3-carbothioamide I->J Key Transformation G Start Low Conversion Observed CheckLR 1. Verify Lawesson's Reagent (LR) Quality Start->CheckLR LR_Bad Source new, high-purity LR. Old LR can hydrolyze and lose activity. CheckLR->LR_Bad Poor Quality LR_Good 2. Assess Reaction Conditions CheckLR->LR_Good Good Quality Temp_Low Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 110°C). Monitor by TLC/LC-MS. LR_Good->Temp_Low Temp < 80°C Temp_OK 3. Check Stoichiometry & Concentration LR_Good->Temp_OK Temp ≥ 80°C Stoich_Low Increase LR equivalents. Start with 0.6-0.8 eq. Increase to 1.0-1.2 eq. if needed. Temp_OK->Stoich_Low < 0.6 eq. LR Stoich_OK 4. Evaluate Solvent Choice Temp_OK->Stoich_OK ≥ 0.6 eq. LR Solvent_Bad Switch to a higher boiling, non-polar solvent like Dioxane or Toluene. Stoich_OK->Solvent_Bad Using THF, DCM Solvent_OK Reaction may require extended time. Run for 12-24 hours, monitoring progress. Stoich_OK->Solvent_OK Using Toluene/Dioxane

Caption: Troubleshooting workflow for low reaction conversion.

Expertise & Causality:

  • Lawesson's Reagent Quality: LR is susceptible to hydrolysis upon prolonged exposure to air. The active thionating species is in equilibrium with its dissociation products, and moisture deactivates it. [1][2]Always use freshly opened or properly stored reagent.

  • Temperature and Solvent: The thionation mechanism involves a [2+2] cycloaddition between the carbonyl and the P=S bond of the active dithiophosphine ylide, forming a thiaoxaphosphetane intermediate. [1]This step is often the rate-limiting and requires thermal energy. Solvents like THF (boiling point ~66°C) may not provide sufficient energy for the reaction to proceed efficiently. Higher boiling point, non-polar aprotic solvents like toluene (111°C) or 1,4-dioxane (101°C) are generally preferred.

  • Stoichiometry: Lawesson's reagent is a dimer. For converting one amide, you theoretically need 0.5 equivalents. However, due to potential degradation or side reactions, using a slight excess (0.6-0.8 equivalents) is a common starting point.

Problem 2: Product Decomposition and Formation of Multiple Byproducts

If your TLC or LC-MS shows the disappearance of starting material but the formation of multiple new spots instead of a clean product spot, decomposition is likely occurring.

Causality & Mitigation: The Pyrazolo[1,5-a]pyridine core can be sensitive to prolonged heating, especially under acidic or basic conditions that might be generated from impurities in the Lawesson's Reagent.

  • Actionable Solution 1: Reduce Reaction Temperature and Time. If you are running the reaction at reflux in toluene, try reducing the temperature to 80-90°C and compensating with a longer reaction time. Careful monitoring is key; stop the reaction as soon as the starting material is consumed to prevent further degradation of the product.

  • Actionable Solution 2: Use Microwave Irradiation. Microwave-assisted synthesis can be highly effective for this transformation. [3]The rapid and efficient heating can significantly reduce reaction times from hours to minutes, minimizing the exposure of the sensitive product to high temperatures and thus reducing decomposition.

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale
Temperature 80-110°C120-150°CMicrowave allows for superheating of the solvent above its boiling point in a sealed vessel.
Time 4-24 hours15-45 minutesRapid energy transfer accelerates the reaction rate significantly. [3]
Yield Variable, often moderateGenerally higherMinimized decomposition leads to cleaner reaction profiles and better yields.
Byproducts Higher potential for thermal degradation productsLower potential for thermal degradation productsReduced reaction time limits the formation of unwanted side products.
Problem 3: Difficulty in Removing Phosphorus Byproducts

This is one of the most common frustrations. The phosphorus-containing byproducts are often greasy, non-polar solids that co-elute with the product on silica gel chromatography.

Expertise-Driven Purification Protocols:

  • Protocol 1: Post-Reaction Quench & Precipitation.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a large volume of a non-polar solvent in which your product is soluble but the byproducts are not (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of a polar scavenger, such as ethylene glycol or methanol. This reacts with the phosphorus byproducts to form more polar phosphonates.

    • Stir vigorously for 30 minutes. The byproducts will often precipitate as a solid or a gum.

    • Filter the mixture through a pad of celite, washing thoroughly with the solvent.

    • Concentrate the filtrate and proceed with standard column chromatography. This pre-treatment significantly reduces the amount of phosphorus impurity loaded onto the column.

  • Protocol 2: Aqueous Wash Strategy.

    • After the reaction, concentrate the mixture to remove the bulk of the solvent.

    • Redissolve the residue in a generous amount of ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any basic impurities).

      • Saturated aqueous NaHCO₃ (to neutralize any acidic species).

      • A 10% aqueous solution of sodium sulfite (Na₂SO₃). This can help break down some phosphorus-sulfur species.

      • Brine.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. The resulting crude material should be significantly cleaner for chromatography.

Detailed Experimental Protocol: Optimized Thionation

This protocol incorporates the troubleshooting insights discussed above for a robust and reproducible synthesis.

Reagents & Equipment:

  • Pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq)

  • Lawesson's Reagent (0.7 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and appropriate mobile phase for monitoring

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add Pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq) and Lawesson's Reagent (0.7 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene to achieve a concentration of approximately 0.1-0.2 M. Using anhydrous solvent is crucial to prevent deactivation of the Lawesson's Reagent.

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The product, being a thioamide, is typically more non-polar than the starting amide. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the crude residue in a large volume of dichloromethane (DCM).

    • Filter the solution through a plug of silica gel, eluting with DCM to remove some baseline impurities.

    • Concentrate the filtrate.

  • Purification: Purify the resulting material by column chromatography on silica gel, using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes). The phosphorus byproducts, if still present, will often elute very close to the product or streak throughout the column. Careful fraction collection is essential.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100.
  • Sabnis, R. W. Sulfur Rep.1994, 16, 1-17. (Review on Gewald reaction)
  • Sharma, J.; Champagne, P. A. J. Org. Chem.2021 , 86(17), 11636–11646. [Link]

  • Sharma, J.; Champagne, P. A. ChemRxiv. 2021 . [Link]

  • Wang, J., et al. Org. Chem. Front., 2020 , 7, 2331-2336. (Example of pyrazolo[1,5-a]pyridine synthesis) [Link]

  • Zhang, L., et al. J. Med. Chem., 2014 , 57(11), 4846-4859. (Synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides) [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Kotla, R., et al. Molecules, 2022 , 27(21), 7248. (Review on pyrazolo[1,5-a]pyrimidine synthesis) [Link]

  • Varma, R. S.; Kumar, D. Org. Lett., 1999 , 1(5), 697–700. (Microwave-assisted thionation) [Link]

  • O'Neil, I. A. Comprehensive Organic Synthesis II, 2014, 6, 442-476. (General thioamide synthesis)
  • Gomaa, M. A.-M. Molecules, 2021 , 26(22), 7013. (Review on Lawesson's Reagent applications) [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Al-Mousawi, S. M., et al. Chemistry Central Journal, 2017 , 11(1), 58. (Synthesis of pyrazolo[1,5-a]pyrimidines) [Link]

  • Synthetic Communications, 2019 , 49(12), 1545-1568. (Review on pyrazolo[1,5-a]pyrimidine synthesis) [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Pyrazolo[1,5-a]pyridine-3-carbothioamide?

A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and a suitable dipolarophile.[1][2] This reaction, often referred to as a Huisgen cycloaddition, involves the in situ generation of an N-iminopyridinium ylide, which then acts as a 1,3-dipole.[3] For the synthesis of the target carbothioamide, a dipolarophile containing a cyanoacetyl group and a thioamide precursor is typically employed.

Q2: Why is regioselectivity a concern in this synthesis?

A2: Regioselectivity is a critical factor because the 1,3-dipole (N-iminopyridinium ylide) and the dipolarophile can potentially react in two different orientations. This can lead to the formation of isomeric products.[4] The electronic and steric properties of the substituents on both the pyridine ring and the dipolarophile play a significant role in directing the regiochemical outcome of the cycloaddition.[4][5]

Q3: How stable is the carbothioamide functional group?

A3: The carbothioamide group can be sensitive to both acidic and basic conditions, particularly at elevated temperatures.[6] Hydrolysis to the corresponding carboxamide or carboxylic acid is a potential side reaction during aqueous workup or purification steps like column chromatography on silica gel.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the likely causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors, ranging from the stability of the starting materials to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inefficient Ylide Formation: The formation of the N-iminopyridinium ylide from the N-aminopyridinium salt is a crucial step and is typically base-mediated.

    • Troubleshooting:

      • Base Selection: Ensure the base used is appropriate. Common bases include triethylamine (TEA), potassium carbonate, or DBU. The strength of the base should be sufficient to deprotonate the N-aminopyridinium salt without causing undesired side reactions.

      • Reaction Temperature: Ylide formation is often performed at room temperature or slightly elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • Poor Reactivity of the Dipolarophile: The electronic nature of the dipolarophile significantly influences the reaction rate.

    • Troubleshooting:

      • Activating Groups: The presence of electron-withdrawing groups on the dipolarophile generally accelerates the [3+2] cycloaddition.[1] If your dipolarophile is not sufficiently activated, consider alternative reagents with stronger electron-withdrawing moieties.

  • Suboptimal Solvent Choice: The solvent can influence the solubility of reactants and the stability of intermediates.

    • Troubleshooting:

      • Solvent Screening: Common solvents for this reaction include DMF, acetonitrile, and ethanol. If you are experiencing low yields, a solvent screen may be necessary to identify the optimal medium for your specific substrates.

ParameterCondition ACondition BCondition C
Base TriethylamineK2CO3DBU
Solvent AcetonitrileDMFEthanol
Temperature Reflux80 °CRoom Temp
Typical Outcome Moderate YieldHigh YieldLow to Moderate Yield
Table 1. Common reaction conditions for the synthesis of Pyrazolo[1,5-a]pyridines.
Issue 2: Presence of Unexpected Isomeric Products

Q: My characterization data (NMR, LC-MS) suggests the presence of an isomer. How can I control the regioselectivity of the cycloaddition?

A: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[7] Controlling this aspect is key to obtaining a pure product.

Controlling Regioselectivity:

  • Electronic Effects: The regioselectivity is often governed by the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. Matching the HOMO of one reactant with the LUMO of the other in a way that leads to the desired isomer is crucial.

    • Expert Insight: Generally, the nitrogen of the ylide (the nucleophilic center) will preferentially attack the most electrophilic carbon of the dipolarophile.

  • Steric Hindrance: Bulky substituents on either the N-aminopyridinium salt or the dipolarophile can sterically hinder one reaction pathway, favoring the formation of a single regioisomer.

  • Catalysis: In some cases, the use of a catalyst, such as a Lewis acid, can influence the regiochemical outcome by coordinating to one of the reactants and altering its electronic properties.

Issue 3: Product Degradation During Workup or Purification

Q: I observe product loss or the appearance of new impurities after the reaction workup or during column chromatography. What is causing this and how can I prevent it?

A: The carbothioamide functional group is susceptible to hydrolysis, which is often the cause of degradation during these stages.[6]

Strategies to Prevent Degradation:

  • Minimize Contact with Water and Acid/Base:

    • Workup: Use a neutral aqueous wash (e.g., brine) instead of acidic or basic solutions if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Drying: Thoroughly dry the organic extract with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Purification Considerations:

    • Silica Gel: Standard silica gel can be slightly acidic and may promote hydrolysis. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

    • Alternative Stationary Phases: If hydrolysis on silica is a persistent issue, consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase chromatography.

    • Rapid Purification: Minimize the time the product spends on the column.

Key Experimental Protocol: A Baseline Synthesis

This protocol provides a standard procedure for the synthesis of a Pyrazolo[1,5-a]pyridine-3-carbothioamide derivative. It should be adapted based on the specific substrates and optimization experiments.

Step-by-Step Protocol:

  • Preparation of N-aminopyridinium Salt: Synthesize the N-aminopyridinium iodide by reacting the corresponding pyridine with O-mesitylenesulfonylhydroxylamine (MSH) or a similar aminating agent.[8]

  • [3+2] Cycloaddition:

    • To a solution of the N-aminopyridinium iodide (1.0 eq) in a suitable solvent (e.g., DMF), add the dipolarophile (e.g., a cyanoacetyl-derived reagent, 1.1 eq).

    • Add a base (e.g., triethylamine, 3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visual Guides to Mechanisms and Workflows

General Reaction Mechanism

G cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization N-Aminopyridinium Salt N-Aminopyridinium Salt N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridinium Salt->N-Iminopyridinium Ylide  Base Cycloadduct Cycloadduct N-Iminopyridinium Ylide->Cycloadduct + Dipolarophile Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine Elimination

Caption: General mechanism for Pyrazolo[1,5-a]pyridine synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_ylide Check Ylide Formation start->check_ylide check_dipolarophile Evaluate Dipolarophile check_ylide->check_dipolarophile Efficient optimize_base Optimize Base/Temp for Ylide Formation check_ylide->optimize_base Inefficient check_conditions Assess Reaction Conditions check_dipolarophile->check_conditions Sufficiently Reactive change_dipolarophile Use More Activated Dipolarophile check_dipolarophile->change_dipolarophile Poorly Reactive screen_solvents Screen Solvents and Temperature check_conditions->screen_solvents Suboptimal end Improved Yield check_conditions->end Optimal optimize_base->end change_dipolarophile->end screen_solvents->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Li, W., et al. (2022).
  • Wang, J., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
  • Roychowdhury, P., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
  • Feng, Y., et al. (2022).
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Al-Sodies, S. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Szeliga, J., et al. (2022).
  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Aswad, M., et al. (2020). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDIT. Journal of Experimental Biology and Agricultural Sciences.
  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules.
  • Al-Sodies, S. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
  • Patel, H., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • ChemHelp ASAP. (2020). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • ResearchGate. (n.d.). Scheme 8. The reaction and treatment of pyrazolo-1-carbothioamide derivative 25. Retrieved from [Link]

  • de la Torre, D., et al. (2022).
  • Christodoulou, M. S., et al. (2021).
  • ResearchGate. (n.d.). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved from [Link]

  • SciSpace. (2017). Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases. Retrieved from [Link]

  • PubMed Central. (2017). Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Welcome to the technical support center for researchers working with Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. This guide is designed to provide expert insights and practical, field-proven solutions t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to the unique purification challenges presented by this important heterocyclic scaffold, particularly when functionalized with a reactive carbothioamide group. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and hurdles faced during the purification of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Q1: My initial reaction work-up yields a complex mixture. What are the most likely impurities I should be looking for?

A1: The impurity profile is intrinsically linked to your synthetic route. Most syntheses of the pyrazolo[1,5-a]pyridine core involve a [3+2] cycloaddition.[1][2] Consequently, the most common impurities are:

  • Unreacted Starting Materials: Such as the N-aminopyridine derivative and the corresponding α,β-unsaturated compound or alkyne.

  • Regioisomers: If you use an asymmetric dipolarophile, the formation of two different regioisomers is a common side reaction, leading to compounds with very similar polarities that are challenging to separate.[3]

  • The Corresponding Amide: The thioamide functional group is susceptible to hydrolysis, especially if the work-up involves strongly acidic or basic aqueous conditions.[4] This converts the -C(=S)NH₂ group to a more polar -C(=O)NH₂ group, an impurity that can be difficult to remove.

  • Oxidized Byproducts: The thioamide sulfur can be oxidized, particularly if oxidative conditions are used in the synthesis or workup.[5]

Q2: I'm observing significant streaking and low recovery when I run a silica gel column. What is causing this?

A2: This is a classic issue when purifying nitrogen-containing heterocycles, compounded by the presence of the thioamide group. The primary causes are:

  • Brønsted Acidity of Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms of the pyridine ring and the pyrazole ring can interact strongly with these sites via acid-base interactions. This leads to irreversible binding or slow, streaky elution.

  • Thioamide Instability: The thioamide group itself can be sensitive to the acidic environment of the silica gel, potentially leading to on-column degradation. Thioamides are generally more reactive than their amide counterparts.[6]

To mitigate this, you should avoid standard silica gel. A detailed protocol for column chromatography is provided in the Troubleshooting section.

Q3: I'm struggling to find a suitable solvent for recrystallization. The compound either doesn't dissolve or crashes out immediately as an oil.

A3: Finding the right recrystallization solvent is an empirical process, but we can be systematic. The pyrazolo[1,5-a]pyridine core imparts a degree of rigidity and aromaticity, while the carbothioamide adds polarity. This combination can lead to high lattice energy and poor solubility in many common solvents. A successful recrystallization requires a solvent that dissolves the compound poorly at room temperature but well at an elevated temperature.

Start by screening solvents across a polarity range. Ethanol, acetonitrile, and ethyl acetate are excellent starting points.[3][7] For particularly insoluble compounds, mixtures involving solvents like DMF or DMSO might be necessary, though their high boiling points can complicate product drying. A systematic solvent screening protocol is detailed in the Appendices.

Q4: Can I use protic solvents like methanol or water during purification?

A4: Exercise extreme caution with nucleophilic protic solvents, especially methanol. The thioamide carbon is more electrophilic than an amide carbon, making it susceptible to nucleophilic attack.[4] Methanol can potentially lead to the formation of a thioimidate intermediate, which could then hydrolyze or react further. While ethanol is frequently used for recrystallization, it is less nucleophilic than methanol.[7] In general, aprotic solvents like ethyl acetate, acetone, dichloromethane (DCM), and acetonitrile are safer choices for chromatography and extractions.[4] Avoid alkaline aqueous conditions during work-up, as this will almost certainly hydrolyze the thioamide to the less desirable amide.[4]

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Issue 1: Low Purity After Initial Synthesis & Work-up
  • Symptom: Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, or multiple peaks in an LC-MS analysis, that are close in polarity to the desired product.

  • Underlying Cause: This typically points to the formation of structurally similar byproducts, such as regioisomers or the hydrolyzed amide, which were not removed during the initial extraction or precipitation.[3][8]

  • Strategic Solutions:

    • Solvent Trituration: This is a powerful first-pass purification step. Suspend your crude solid in a solvent where the desired product is sparingly soluble, but the impurities are more soluble. Stir vigorously for 30-60 minutes, then filter. This will wash away more soluble impurities. Repeat with a solvent of slightly different polarity if needed.

    • Optimized Column Chromatography: If trituration is insufficient, chromatography is necessary. However, given the challenges with this scaffold, a specific approach is required. See the detailed protocol in the Appendices.

Issue 2: Product Degradation During Column Chromatography
  • Symptom: You observe significant tailing or streaking on the TLC plate. The collected fractions show low yield, and new, often more polar, spots appear that were not in the crude mixture.

  • Underlying Cause: As discussed in the FAQs, the acidic nature of standard silica gel is the likely culprit, causing decomposition or irreversible adsorption of your basic, thioamide-containing compound.

  • Strategic Solutions:

    • Deactivate the Stationary Phase: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic silanol sites, preventing unwanted interactions.

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, switch to a more inert stationary phase. Neutral alumina is an excellent choice for basic compounds. It lacks the strong acidity of silica and often provides better separation with less degradation.

Workflow: Selecting a Purification Strategy

The following diagram outlines a logical workflow for approaching the purification of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

G start Crude Product tlc Analyze by TLC/LC-MS start->tlc is_solid Is the crude a solid? tlc->is_solid trituration Perform Solvent Trituration is_solid->trituration Yes column Prepare for Column Chromatography is_solid->column No (Oil) recheck_purity Re-analyze Purity trituration->recheck_purity is_pure Purity >95%? recheck_purity->is_pure is_pure->column No final_product Pure Product is_pure->final_product Yes deactivate Use Deactivated Silica or Neutral Alumina column->deactivate recrystallize_q Is Recrystallization Feasible? deactivate->recrystallize_q recrystallize Perform Recrystallization (See Protocol 2) recrystallize_q->recrystallize Yes recrystallize_q->final_product No, pure enough recrystallize->final_product

Caption: Decision workflow for purifying Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Part 3: Appendices

Table 1: Solvent Properties for Purification

This table provides a reference for selecting solvents for chromatography and recrystallization, with special considerations for the thioamide group.

SolventPolarity IndexBoiling Point (°C)Suitability for ThioamidesNotes
Hexanes/Heptanes0.169 / 98ExcellentGood for starting chromatography gradients.
Dichloromethane (DCM)3.140GoodAprotic and volatile. Good for chromatography.
Ethyl Acetate (EtOAc)4.477GoodCommon choice for chromatography and recrystallization.[4]
Acetonitrile (ACN)5.882ExcellentPolar aprotic solvent, often a good choice for recrystallization.[4]
Ethanol (EtOH)4.378GoodProtic, but often used successfully for recrystallization.[7]
Methanol (MeOH)5.165Use with Caution Nucleophilic; may react with the thioamide.[4]
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation and improve the separation of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

  • Solvent System Selection:

    • Using TLC, find an eluent system that gives your product an Rf value of ~0.25-0.35. Start with a Hexanes/Ethyl Acetate gradient. If more polarity is needed, switch to a DCM/Ethyl Acetate or DCM/Acetone system.

    • Add 1% triethylamine (Et₃N) to your chosen solvent mixture to neutralize the silica.

  • Stationary Phase Preparation (Deactivation):

    • Choose a glass column with a diameter appropriate for your sample size (e.g., 2-4 cm for 100-500 mg).

    • Prepare a slurry of silica gel in your starting eluent (e.g., 90:10 Hexanes/EtOAc + 1% Et₃N).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique results in sharper bands and better separation.

    • Wet Loading: If the product is very soluble, you can carefully apply the concentrated solution directly to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, applying gentle air pressure.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move your compound off the column.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent using a rotary evaporator. Crucially, keep the water bath temperature below 40 °C to prevent thermal degradation of the thioamide.

Protocol 2: Systematic Recrystallization Solvent Screening
  • Preparation: Place ~10-20 mg of your impure, solid material into several small test tubes.

  • Screening:

    • To each tube, add a different solvent from Table 1 (e.g., ethanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until the total volume is ~0.5 mL.

    • Observe if the solid dissolves at room temperature. If it does, that solvent is unsuitable.

    • For tubes where the solid remains, gently heat in a sand or water bath while stirring. Add more solvent dropwise until the solid just dissolves.

    • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces high-quality crystals upon cooling.

References

  • Al-Zaydi, K. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]

  • Fairhurst, S. A., & Kent, T. A. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Castillo, J. C., & Portilla, J. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Elgemeie, G. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Wang, G., et al. (2018). Pyrazolo[1,5-A]pyridine compounds and use thereof.
  • Various Authors. (2013). Stability of thioamides? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. organic-chemistry.org. [Link]

  • Various Authors. (n.d.). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Elgemeie, G. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]

  • Nocentini, A., et al. (2018). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Wang, B., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

  • Jones, C. D., et al. (2012). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry. [Link]

  • De Vita, T., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. [Link]

  • Moszczyński-Pętkowski, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-. PubChem. [Link]

  • Ye, D., & Casida, J. E. (2009). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • Supporting Information. (n.d.). chem.eurj.2011.17.10828. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. [Link]

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Optimization

Overcoming poor solubility of Pyrazolo[1,5-a]pyridine-3-carbothioamide in assays

Here is the technical support center for overcoming the poor solubility of Pyrazolo[1,5-a]pyridine-3-carbothioamide. Overcoming Poor Solubility in Experimental Assays Welcome to the technical support guide for Pyrazolo[1...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming the poor solubility of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Overcoming Poor Solubility in Experimental Assays

Welcome to the technical support guide for Pyrazolo[1,5-a]pyridine-3-carbothioamide. As Senior Application Scientists, we understand that promising heterocyclic compounds like this one can present significant challenges in assay development due to poor aqueous solubility.[1][2][3] This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate these issues, ensuring reliable and reproducible experimental results.

This center is structured to provide immediate answers through our FAQs, followed by a comprehensive guide that explores the science behind solubility enhancement and provides step-by-step protocols for practical implementation.

Frequently Asked Questions (FAQs)

Q1: My Pyrazolo[1,5-a]pyridine-3-carbothioamide, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What's the first thing I should do?

A: This is a common phenomenon known as "antisolvent precipitation" that occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous medium where it is poorly soluble.[4][5]

  • Immediate Action: First, visually confirm the maximum concentration at which your compound stays in solution under your specific assay conditions. Perform a serial dilution of your DMSO stock into the assay buffer and observe for precipitation (cloudiness or visible particles). This will define your current solubility limit.

  • Next Step: Reduce the final DMSO concentration. For many cell-based assays, the DMSO concentration should not exceed 0.5% to avoid cellular toxicity.[6] If lowering the compound concentration to meet this isn't feasible for your desired biological effect, you will need to explore solubility enhancement strategies, such as using co-solvents or excipients.

Q2: I need to prepare a high-concentration stock solution. What is the best starting solvent?

A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for many poorly soluble compounds and is a standard choice for compound libraries.[7] However, it's crucial to use high-purity, anhydrous DMSO, as water content can affect long-term stability and solubility.[8] Always prepare stock solutions at a concentration that allows for significant dilution into your final assay medium, minimizing the final percentage of the organic solvent.[9][10]

Q3: Can I use heating or sonication to get my compound into solution?

A: Yes, gentle heating and sonication are common physical methods to aid dissolution.

  • Sonication: This is useful for breaking up particle agglomerates and can accelerate the dissolution process.

  • Gentle Heating: Warming the solution can increase solubility. However, you must proceed with caution. The thermal stability of Pyrazolo[1,5-a]pyridine-3-carbothioamide is likely unknown, and excessive heat could cause degradation. After dissolving, allow the solution to cool to room temperature to ensure the compound does not precipitate back out. A supersaturated solution can lead to unreliable results.

Q4: What are cyclodextrins, and can they help with my compound?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11] They can encapsulate poorly water-soluble molecules, like your Pyrazolo[1,5-a]pyridine-3-carbothioamide, forming an "inclusion complex" that is more soluble in aqueous solutions.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research due to its higher solubility and low toxicity.[13][14] This is a very effective strategy to explore.

In-Depth Troubleshooting & Solubility Enhancement Guide
Part 1: Understanding the Problem - A Systematic Approach

The key to solving solubility issues is to systematically test variables. The structure of Pyrazolo[1,5-a]pyridine-3-carbothioamide—a fused heterocyclic system—contributes to its planarity and potential for strong crystal lattice energy, both of which can lead to poor aqueous solubility.[15] Our goal is to disrupt the factors that favor the solid state over the solvated state.

Below is a decision-making workflow to guide your troubleshooting process.

G start Start: Compound Precipitation Observed in Assay check_conc Is the final compound concentration necessary? start->check_conc lower_conc Lower Compound Concentration check_conc->lower_conc No sol_enhance Proceed to Solubility Enhancement Strategies check_conc->sol_enhance Yes success Success: Compound Solubilized Proceed with Assay lower_conc->success ph_mod Strategy 1: pH Modification sol_enhance->ph_mod cosolvent Strategy 2: Co-Solvent Screening sol_enhance->cosolvent cyclodextrin Strategy 3: Cyclodextrin Complexation sol_enhance->cyclodextrin ph_test Determine pKa. Test solubility in pH range 4-7.4. ph_mod->ph_test cosolvent_test Screen EtOH, PEG 400, etc. (≤5% final concentration) cosolvent->cosolvent_test cyclo_test Test HP-β-CD or SBE-β-CD. (1-10% w/v) cyclodextrin->cyclo_test ph_test->success fail Re-evaluate or Combine Strategies. Consider advanced formulation (e.g., solid dispersions) ph_test->fail cosolvent_test->success cosolvent_test->fail cyclo_test->success cyclo_test->fail

Caption: A decision tree for troubleshooting poor compound solubility.

Part 2: Solubility Enhancement Strategies & Protocols

Scientific Rationale: The pyrazolo[1,5-a]pyridine core contains nitrogen atoms that are weakly basic. By lowering the pH of the aqueous buffer, these nitrogens can become protonated, forming a salt in situ. This charged species is often significantly more soluble in polar solvents like water than the neutral parent molecule.

Protocol for pH-Dependent Solubility Testing:

  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., MES, HEPES, Phosphate) with pH values ranging from 4.0 to 7.4.

  • Prepare Compound: Prepare a high-concentration stock of Pyrazolo[1,5-a]pyridine-3-carbothioamide in DMSO (e.g., 20 mM).

  • Dilution: Add a small, fixed volume of the DMSO stock to each buffer to achieve your target final concentration.

  • Observation: Vortex each sample briefly and allow it to equilibrate for 15-30 minutes at room temperature.

  • Analysis: Visually inspect for precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV. The pH that yields the highest concentration in the supernatant is optimal.

Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This lowers the "hydrophobic pressure" on your compound, making it more favorable for it to remain in solution.

Commonly Used Co-solvents:

Co-SolventTypical Starting Concentration (in assay)Notes
Ethanol1-5% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol (PG)1-10% (v/v)Generally well-tolerated in many cell lines.
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)A polymer with low toxicity; can be viscous.
N,N-Dimethylformamide (DMF)<1% (v/v)Use with caution; higher potential for toxicity.

Protocol for Co-Solvent Screening:

  • Prepare Co-solvent Buffers: Prepare your primary assay buffer containing different concentrations of each co-solvent you wish to test (e.g., buffer + 1% EtOH, buffer + 5% EtOH, etc.).

  • Prepare Compound Stock: Use your concentrated DMSO stock solution.

  • Dilution: Add the DMSO stock to each co-solvent buffer to reach the desired final concentration of your compound. Ensure the final DMSO concentration remains constant across all conditions (e.g., 0.5%).

  • Observation & Analysis: Equilibrate and analyze as described in the pH testing protocol. Remember to run a "vehicle control" for each co-solvent concentration in your biological assay to check for any confounding effects.

Scientific Rationale: The hydrophobic core of your compound can partition into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This encapsulation effectively "hides" the poorly soluble compound from the aqueous environment, dramatically increasing its apparent solubility.[13][16][17][18]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Complexation cluster_2 After Complexation Compound Pyrazolo[1,5-a]pyridine-3-carbothioamide (Hydrophobic) Precipitate Precipitation Compound->Precipitate Poorly Soluble Water Aqueous Buffer CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Encapsulated Compound Complex Soluble Inclusion Complex Solution Homogeneous Solution Complex->Solution Solubilized Water2 Aqueous Buffer

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Protocol for Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD):

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20% w/v). Warming may be required to fully dissolve the cyclodextrin.

  • Compound Addition:

    • Method A (Preferred): Add the dry powder of Pyrazolo[1,5-a]pyridine-3-carbothioamide directly to the HP-β-CD solution.

    • Method B: Add a very small volume of a highly concentrated DMSO stock of your compound to the HP-β-CD solution. The cyclodextrin will help mitigate the precipitation upon dilution.

  • Equilibration: Vigorously vortex the mixture and then allow it to equilibrate. This can take anywhere from 1 to 24 hours. Shaking or rotating at room temperature is recommended.

  • Sterilization & Clarification: Before use in assays, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and ensure sterility.

  • Assay Implementation: Use this solubilized stock for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD but without your compound.

Best Practices for Stock Solution Preparation & Handling

Regardless of the solubilization method, proper handling is critical for reproducibility.

G cluster_workflow Stock Solution Workflow weigh 1. Accurately Weigh Compound dissolve 2. Dissolve in High-Purity Solvent (e.g., DMSO) weigh->dissolve mix 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->mix aliquot 4. Aliquot into Single-Use Tubes mix->aliquot store 5. Store at -20°C or -80°C aliquot->store use 6. Use a Fresh Aliquot for Each Experiment store->use

Caption: Best practices workflow for preparing and storing stock solutions.

  • Accurate Measurements: Use a calibrated analytical balance for weighing the compound and precise volumetric flasks for preparing solutions.[9][10]

  • Homogeneity: Ensure the compound is fully dissolved in the stock solvent before making any dilutions. Any undissolved microcrystals will lead to inaccurate concentrations.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or, preferably, -80°C to minimize degradation and prevent contamination.[6]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to fall out of solution over time.[6][8] Use a fresh aliquot for each experiment.

By applying these systematic approaches and protocols, you can effectively overcome the solubility challenges posed by Pyrazolo[1,5-a]pyridine-3-carbothioamide, enabling you to generate high-quality data in your research and development efforts.

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (MDPI) [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (PMC - NIH) [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today) [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (Hilaris Publisher) [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (ResearchGate) [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (Journal of Medicinal Chemistry - ACS Publications) [Link]

  • Best Practices For Stock Solutions. (FasterCapital) [Link]

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  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (IJSAT) [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (NIH) [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (ResearchGate) [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (ResearchGate) [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl). (PubChem) [Link]

  • Can we predict compound precipitation in DMSO stocks? (Sussex Drug Discovery Centre) [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (PubMed Central) [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. (PubChem) [Link]

  • Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. (NIH) [Link]

  • 2.5: Preparing Solutions. (Chemistry LibreTexts) [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (PMC - PubMed Central) [Link]

  • How to tackle compound solubility issue. (Reddit) [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (ACS Publications) [Link]

  • Solution-making strategies & practical advice. (YouTube) [Link]

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (Malaria World) [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (PMC - NIH) [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (International Journal of Advances in Engineering and Management) [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (Scibay) [Link]

  • Preparation and Biological Screening of Novel Heterocyclic Compounds. (International Journal of Trend in Scientific Research and Development) [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (PMC - NIH) [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (MDPI) [Link]

  • Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. (PubMed) [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (MDPI) [Link])

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyridine-3-carbothioamide Synthesis

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in drug discovery, and the introduction of a carbothioamide moiety at the 3-position opens up avenues for novel therapeutic agents.[1][2][3]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common synthetic challenges and efficiently optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Low or No Product Yield: What are the primary factors to investigate?

Low product yield is a common initial hurdle. A systematic approach to troubleshooting is crucial for identifying the root cause.

Answer:

Several factors can contribute to low or no product formation. Begin by assessing the following critical parameters:

  • Quality and Purity of Starting Materials: The synthesis of the pyrazolo[1,5-a]pyridine core often involves a cyclocondensation reaction.[4] The purity of your starting N-aminopyridine and the 1,3-dicarbonyl compound (or its equivalent) is paramount. Impurities can interfere with the reaction, leading to side products or complete inhibition.

    • Recommendation: Verify the purity of your starting materials by NMR and/or LC-MS. If necessary, purify them by recrystallization or chromatography before use.

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent and catalyst for this type of cyclocondensation.[5] However, for certain substrates, other solvents like ethanol or DMF might be more suitable.[6][7] The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

    • Temperature: Many of these reactions require elevated temperatures to proceed at a reasonable rate.[5][6][7] If you are not observing product formation at a lower temperature, a gradual increase may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid decomposition at excessively high temperatures.

    • Catalyst: While some reactions proceed without an additional catalyst, others benefit from the addition of a catalytic amount of a strong acid like sulfuric acid or a base like piperidine. The choice between an acid or base catalyst depends on the specific mechanism of your chosen synthetic route.

  • Atmosphere: Some related syntheses have been shown to be promoted by an oxygen atmosphere.[6][7] If you are experiencing a sluggish reaction, consider running it under an oxygen balloon.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Formation of Multiple Products or Isomers: How can I improve selectivity?

The formation of regioisomers or other side products is a significant challenge, particularly when using unsymmetrical starting materials.

Answer:

Improving the selectivity of your reaction requires a careful examination of the underlying mechanism and fine-tuning of the reaction conditions.

  • Understanding Regioselectivity: The formation of the pyrazolo[1,5-a]pyridine ring system from an N-aminopyridine and a β-dicarbonyl compound is a classic example where regioselectivity is a concern. The initial nucleophilic attack can occur at either of the carbonyl carbons of the dicarbonyl compound. The regiochemical outcome is influenced by:

    • Electronic Effects: The more electrophilic carbonyl group will be preferentially attacked by the amino group of the N-aminopyridine.

    • Steric Hindrance: Bulky substituents on either reactant can direct the reaction towards the less sterically hindered pathway.

  • Strategies for Improving Selectivity:

    • Modify Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the yield of the desired isomer.

    • Choice of Catalyst: The nature of the catalyst can influence the transition state of the reaction and thereby affect the regioselectivity. Experimenting with different acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or bases of varying strengths could be beneficial.

    • Protecting Groups: In some cases, strategically placing a protecting group on one of the reactive sites can force the reaction to proceed in the desired direction. This adds steps to the overall synthesis but can be a powerful tool for achieving high selectivity.

    • Alternative Synthetic Routes: If optimizing the current reaction proves difficult, consider alternative synthetic strategies. For instance, multicomponent reactions can sometimes offer different selectivity profiles.[8][9][10]

Difficulty in Product Purification: What are the best practices for isolating Pyrazolo[1,5-a]pyridine-3-carbothioamide?

Even with a successful reaction, isolating the pure product can be challenging due to the presence of unreacted starting materials, side products, or baseline impurities.

Answer:

A combination of techniques is often necessary for effective purification.

  • Initial Work-up:

    • Quenching: Carefully quench the reaction mixture, for example, by pouring it into ice-water. This can precipitate the crude product.

    • Extraction: If the product is soluble in an organic solvent, perform an aqueous work-up to remove inorganic salts and highly polar impurities. Use a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying these types of compounds.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.

    • Preparative TLC: For small-scale reactions, preparative TLC can be a quick and effective method for obtaining a pure sample.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective final purification step to remove minor impurities and obtain crystalline material suitable for characterization.

    • Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Purification Workflow:

Caption: General purification workflow for the target compound.

Introducing the Carbothioamide Moiety: What are the key considerations?

The conversion of a carboxylic acid or its derivative to a carbothioamide is a critical step.

Answer:

The introduction of the carbothioamide group typically follows the formation of the pyrazolo[1,5-a]pyridine-3-carboxylate or carboxylic acid intermediate.[1][2][11]

  • Common Thionating Reagents:

    • Lawesson's Reagent: This is a widely used and effective reagent for the conversion of amides to thioamides. The reaction is typically carried out in an anhydrous solvent like toluene or THF at elevated temperatures.

    • Phosphorus Pentasulfide (P₄S₁₀): Another classic thionating agent. It is often used in pyridine or other high-boiling solvents.

  • Reaction Optimization:

    • Stoichiometry: The stoichiometry of the thionating reagent is crucial. Using an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.

    • Temperature and Reaction Time: These parameters need to be carefully optimized. Monitor the reaction progress by TLC or LC-MS to determine the point of complete conversion and avoid product degradation.

    • Anhydrous Conditions: Thionating reagents are sensitive to moisture. Ensure that your glassware is oven-dried and that you are using anhydrous solvents to prevent decomposition of the reagent and unwanted side reactions.

Table 1: Recommended Starting Conditions for Thionation

ReagentSolventTemperature (°C)Molar Equivalents (vs. Amide)
Lawesson's ReagentAnhydrous Toluene80-1100.5 - 1.0
Phosphorus PentasulfideAnhydrous Pyridine80-1100.25 - 0.5

Experimental Protocols

General Procedure for the Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives[7][8][12]

This protocol describes a common method for the synthesis of the pyrazolo[1,5-a]pyridine core, which can then be further functionalized.

  • To a solution of the appropriate N-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding ethyl propiolate or other β-dicarbonyl compound (1.0-1.2 eq).

  • If required, add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄) or base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

General Procedure for the Conversion of an Amide to a Thioamide using Lawesson's Reagent

This protocol outlines the thionation of a pyrazolo[1,5-a]pyridine-3-carboxamide.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5-1.0 eq) in one portion.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Pyrazolo[1,5-a]pyridine-3-carbothioamide.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Royal Society of Chemistry Publishing. [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. ResearchGate. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. ResearchGate. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. [Link]

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Optimization

Pyrazolo[1,5-a]pyridine-3-carbothioamide stability issues in solution

Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

Pyrazolo[1,5-a]pyridine-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents.[1][2][3] The presence of the carbothioamide functional group, while crucial for its biological activity, also introduces specific stability considerations that must be managed during experimental work. This guide will address the most common stability issues, their underlying causes, and practical solutions.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Q1: My compound seems to be degrading in solution. What are the most likely causes?

A1: The primary cause of degradation for Pyrazolo[1,5-a]pyridine-3-carbothioamide in solution is the hydrolysis of the thioamide group to the corresponding carboxamide.[4][5][6] This reaction is often catalyzed by acidic or basic conditions. Other potential, though often less rapid, degradation pathways include oxidation of the sulfur atom and photodegradation upon exposure to UV light.[7][8] A product data sheet for a commercially available version of this compound notes that it is sensitive to strong acids and bases.[9]

Q2: What are the ideal storage conditions for this compound in its solid form and in solution?

A2:

  • Solid Form: Store in a tightly sealed container in a cool, dark, and dry place. A desiccator at 2-8°C is recommended for long-term storage.

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C, protected from light. For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF. Avoid aqueous buffers for storage unless their pH is strictly controlled to be near neutral.

Q3: I am observing a new peak in my HPLC/LC-MS analysis. What could it be?

A3: The most probable degradation product is the corresponding carboxamide, Pyrazolo[1,5-a]pyridine-3-carboxamide. This will have a molecular weight that is 16 atomic mass units (amu) lower than the parent compound due to the replacement of a sulfur atom (approx. 32 amu) with an oxygen atom (approx. 16 amu). Other possibilities include sulfoxide or sulfine derivatives if oxidation has occurred, which would result in an increase in molecular weight by 16 or 32 amu, respectively.

Q4: Can I use aqueous buffers for my experiments?

A4: Yes, but with caution. The stability of the thioamide group is pH-dependent. It is most stable at a neutral pH (around 7.0). Both acidic and basic conditions can accelerate hydrolysis. If you must use aqueous buffers, it is crucial to:

  • Prepare them fresh.

  • Confirm the pH immediately before use.

  • Minimize the time the compound is in the aqueous buffer.

  • Consider running a time-course experiment to assess stability in your specific buffer system.

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to address specific experimental challenges.

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Medium:

    • Protocol:

      • Prepare a solution of Pyrazolo[1,5-a]pyridine-3-carbothioamide in your assay buffer at the final working concentration.

      • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

      • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

      • Analyze the aliquots by HPLC or LC-MS to quantify the amount of remaining parent compound and identify any degradation products.

    • Interpretation: If you observe a significant decrease in the parent compound's peak area over time, degradation is occurring.

  • Mitigation Strategies:

    • Reduce Incubation Time: If the assay allows, reduce the incubation time to minimize degradation.

    • pH Control: Ensure the pH of your assay medium is stable and close to neutral throughout the experiment.

    • Fresh Preparations: Prepare the compound solution immediately before adding it to the assay.

Issue 2: Poor solubility in aqueous solutions.

Possible Cause: The pyrazolo[1,5-a]pyridine core is relatively hydrophobic.

Troubleshooting Steps:

  • Use of Co-solvents:

    • Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.

    • For the final working solution, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. Perform a vehicle control to account for any effects of the solvent.

  • Formulation Aids:

    • Consider the use of solubilizing agents or excipients, such as cyclodextrins, if compatible with your experimental system.

Issue 3: Discoloration of the solution upon storage or exposure to light.

Possible Cause: Photodegradation or oxidation. Pyridine-containing compounds can be susceptible to photochemical reactions.[8][10]

Troubleshooting Steps:

  • Protect from Light:

    • Work with the compound in a fume hood with the sash down to minimize exposure to ambient light.

    • Store solutions in amber vials or vials wrapped in aluminum foil.

    • Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light.

  • Use of Degassed Solvents:

    • To minimize oxidation, particularly if you suspect the formation of sulfoxides, use solvents that have been degassed by sparging with nitrogen or argon.

Section 3: Key Degradation Pathway and Analysis

Hydrolysis of the Thioamide

The most significant stability concern is the hydrolysis of the C=S bond of the thioamide to a C=O bond, forming the corresponding amide. This process can be catalyzed by both acid and base.

Proposed Mechanism of Hydrolysis

HydrolysisMechanism

Analytical Method for Stability Assessment

A robust analytical method is crucial for monitoring the stability of Pyrazolo[1,5-a]pyridine-3-carbothioamide. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique.

Experimental Protocol: HPLC Stability Assay

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer like ammonium acetate to ensure good peak shape) is a good starting point.

    • Example Gradient:

      • 0-2 min: 10% Acetonitrile

      • 2-15 min: 10% to 90% Acetonitrile

      • 15-17 min: 90% Acetonitrile

      • 17-18 min: 90% to 10% Acetonitrile

      • 18-20 min: 10% Acetonitrile

  • Detection:

    • Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation:

    • Dilute the samples from your stability study (from Issue 1) to an appropriate concentration with the initial mobile phase.

  • Analysis:

    • Inject the samples and monitor the peak area of the parent compound over time. The formation of new peaks, particularly an earlier eluting peak corresponding to the more polar amide, indicates degradation.

Data Presentation

Time (hours)Parent Compound Peak Area% Parent RemainingAmide Degradant Peak Area
01,500,000100%0
21,425,00095%75,000
41,350,00090%150,000
81,200,00080%300,000
24900,00060%600,000
Table 1: Example stability data from an HPLC analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide in an aqueous buffer at 37°C.

Section 4: Workflow for Handling Stability Issues

StabilityWorkflow

References

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • Al-dujaili, L. H., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
  • Wikipedia. (n.d.). Thioamide. [Link]

  • Blackman, A. J., & Williams, M. L. (1984). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 759-763.
  • Rosenthal, D., & Taylor, T. I. (1957). A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. Journal of the American Chemical Society, 79(11), 2684–2690. [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2182. [Link]

  • Sugden, K., & Taylor, M. R. (1980). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 229-232. [Link]

  • Wang, L., et al. (2015). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 6(12), 1163–1168. [Link]

  • Wang, L., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]

  • Wang, L., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 58(18), 7346–7357. [Link]

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Troubleshooting

Troubleshooting inconsistent results in Pyrazolo[1,5-a]pyridine-3-carbothioamide assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbothioamide compounds. This resource is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbothioamide compounds. This resource is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you overcome common challenges and ensure the generation of robust, reproducible data. The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including kinase inhibition and antitubercular effects.[1][2] However, the unique physicochemical properties of the carbothioamide group can introduce specific challenges in experimental assays.

This guide is structured to address problems from first principles, moving from compound quality to assay-specific issues.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during assays involving Pyrazolo[1,5-a]pyridine-3-carbothioamide. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Issue 1: High Variability Between Replicates or Poor Reproducibility

Question: My dose-response curves are inconsistent between plates, or I'm seeing high standard deviations among my replicates. What could be the cause?

This is one of the most common challenges and typically points to issues with the compound's behavior in the assay medium, rather than the biological target itself.

Probable Causes & Solutions:

  • Poor Compound Solubility: The planar, heterocyclic nature of the pyrazolopyridine scaffold combined with the carbothioamide group can lead to low aqueous solubility.[3] Compounds may precipitate out of solution, especially at higher concentrations, leading to an inaccurate final concentration in the well.

    • Solution: Visually inspect your stock solutions and final assay plates (against a dark background) for any signs of precipitation. Lower the highest concentration in your dose-response curve. Consider using a combination of pH adjustment and cyclodextrin complexation for compounds with low water solubility.[4]

    • Pro-Tip: The use of co-solvents like DMSO is standard, but ensure the final concentration in your assay is low (typically <0.5%) and consistent across all wells, as higher concentrations can impact biological systems and compound solubility.

  • Compound Aggregation: Many small molecules, particularly those that are "greasy" or planar, can form aggregates in aqueous buffers. These aggregates can nonspecifically inhibit enzymes or interfere with detection systems, leading to reproducible but false-positive hits, often with steep dose-response curves.[5][6]

    • Solution: Include a non-ionic detergent, such as Triton X-100 or Tween-20, at a low concentration (e.g., 0.01%) in your assay buffer. This is a standard method to disrupt aggregation-based inhibition.[6] Re-test your compound's activity in the presence and absence of the detergent. A significant drop in potency suggests the original activity was likely due to aggregation.

  • Instability of the Carbothioamide Group: Thioamides can be less stable than their carboxamide counterparts, potentially undergoing hydrolysis, especially at non-neutral pH or over long incubation times. This degradation would reduce the concentration of the active compound over the course of the experiment.

    • Solution: Perform a time-course experiment to assess if the compound's inhibitory effect diminishes with longer pre-incubation times. If instability is suspected, minimize incubation periods and ensure the pH of all buffers is controlled and documented.

Workflow for Diagnosing Reproducibility Issues

G Inconsistent_Results Inconsistent Results Check_Solubility Q: Is the compound soluble? (Visual inspection, Nephelometry) Inconsistent_Results->Check_Solubility Check_Aggregation Q: Is it an aggregator? (Add 0.01% Triton X-100) Check_Solubility->Check_Aggregation Yes Precipitation Precipitation is likely. - Lower concentration - Use co-solvents/excipients Check_Solubility->Precipitation No Check_Purity Q: Is the compound pure? (LC-MS, NMR) Check_Aggregation->Check_Purity Activity Stable Aggregation_Issue Aggregation is likely. - Report as aggregator - Deprioritize Check_Aggregation->Aggregation_Issue Activity Drops Check_Assay Q: Is the assay robust? (Z' > 0.5) Check_Purity->Check_Assay Yes Purity_Issue Impurity is active. - Re-synthesize/purify - Re-test Check_Purity->Purity_Issue No Assay_Issue Assay is variable. - Re-optimize buffer - Check reagent stability Check_Assay->Assay_Issue No Good_Data Results are now consistent Check_Assay->Good_Data Yes G Primary_Hit Primary Hit Identified Confirm_Activity Confirm Activity (Re-test from plate) Primary_Hit->Confirm_Activity Dose_Response Generate Dose-Response Curve (10-point) Confirm_Activity->Dose_Response Confirmed False_Positive False Positive / Artifact Confirm_Activity->False_Positive Not Confirmed QC_Fresh_Sample QC of Fresh Solid Sample (LC-MS, NMR) Dose_Response->QC_Fresh_Sample Good Curve Dose_Response->False_Positive Bad Curve Counter_Screens Run Counter-Screens (Fluorescence, Aggregation) QC_Fresh_Sample->Counter_Screens Pure QC_Fresh_Sample->False_Positive Impure Orthogonal_Assay Test in Orthogonal Assay (Different detection method) Counter_Screens->Orthogonal_Assay Clean Counter_Screens->False_Positive Artifact Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Active Orthogonal_Assay->False_Positive Inactive

Sources

Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine-3-carbothioamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives. This guide is designed to provide practical, in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the experimental evaluation of these compounds, with a core focus on understanding and mitigating cytotoxicity.

Troubleshooting Guide: Navigating Cytotoxicity Challenges

This section addresses specific issues you may encounter during your research, providing actionable steps and the scientific rationale behind them.

Question 1: My lead Pyrazolo[1,5-a]pyridine-3-carbothioamide derivative shows potent anti-cancer activity, but it's also highly toxic to my normal cell line controls. What are my immediate next steps?

Answer:

This is a common and critical challenge in drug discovery. High potency against a cancer cell line is promising, but a narrow therapeutic window (i.e., high toxicity to normal cells) can halt development. Your immediate goal is to determine if the observed cytotoxicity is on-target (related to the primary mechanism of action) or off-target, and then to devise a strategy to improve the therapeutic index.

Step 1: Confirm and Quantify the Therapeutic Index

First, ensure your data is robust. You need a clear quantitative measure of selectivity.

  • Action: Perform dose-response cytotoxicity assays on a panel of cancer cell lines relevant to your target indication and, crucially, on at least one or two non-cancerous cell lines (e.g., human lung fibroblasts like WI-38 or bronchial epithelium like BEAS-2B).[1][2]

  • Rationale: This allows you to calculate the Therapeutic Index (TI), a critical parameter for assessing a compound's potential. A higher TI is desirable as it indicates greater selectivity for cancer cells.[1]

    • Formula: TI = IC₅₀ (normal cells) / IC₅₀ (cancer cells)

Compound ExampleIC₅₀ on Cancer Cell (A549)IC₅₀ on Normal Cell (WI-38)Calculated Therapeutic Index (TI)Assessment
Derivative 12a 134.24 µg/mLLow (Not specified)LowPoor Selectivity
Derivative 12b 30.04 µg/mL304.88 µg/mL10.15 Excellent Selectivity [1]
Doxorubicin 31.40 µg/mL75.98 µg/mL2.42 Moderate Selectivity[1]
Step 2: Investigate the Mechanism of Cytotoxicity

Understanding how your compound kills cells is key to modifying it.

  • Action: Conduct mechanism-of-action studies. Key assays include:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to see if the compound causes arrest at a specific phase (e.g., G0/G1, G2/M). Cell cycle arrest is a known effect of some pyrazolopyridine derivatives.[3][4]

    • Apoptosis Assays: Use Annexin V/PI staining and flow cytometry to determine if cell death is primarily through apoptosis (programmed cell death) or necrosis. Apoptosis induction is a common mechanism for cytotoxic agents.[2][5]

  • Rationale: If the compound induces apoptosis in both cancer and normal cells at similar concentrations, the toxicity is likely linked to a fundamental cellular process. If it causes cell cycle arrest only in cancer cells but necrosis in normal cells, the off-target toxicity might be due to a different mechanism.

Step 3: Initiate a Structure-Activity Relationship (SAR) Campaign

This is the core of your strategy to reduce cytotoxicity. The goal is to synthesize and test new analogs to find a derivative with an improved TI.

  • Action: Begin systematic chemical modifications of your lead compound. Focus on areas known to influence selectivity.

  • Rationale: SAR studies have shown that even minor changes to the pyrazolo[1,5-a]pyridine scaffold can dramatically alter biological activity and selectivity.[6][7]

Here is a logical workflow for this process:

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mechanistic & SAR Strategy cluster_2 Phase 3: Iterative Optimization A Initial Hit Compound: Potent but High Cytotoxicity B Confirm Therapeutic Index (TI) (Cancer vs. Normal Cell Lines) A->B Quantify C Mechanism of Cytotoxicity Study (Apoptosis, Cell Cycle) B->C Investigate 'Why' D Design Analog Strategy based on SAR C->D Inform Design E Synthesize Focused Library of Analogs D->E Execute F Screen Analogs for Potency (IC₅₀) E->F Test Activity G Screen Top Hits for Selectivity (TI) F->G Test Safety G->D Iterate / Refine H Identify Lead Candidate (High Potency, High TI) G->H Select

Caption: Workflow for mitigating cytotoxicity of a lead compound.

Question 2: I want to start an SAR campaign to improve selectivity. Which parts of the Pyrazolo[1,5-a]pyridine-3-carbothioamide scaffold should I modify first?

Answer:

A systematic SAR campaign is essential. Based on published literature, certain positions on the scaffold are more amenable to modification to tune selectivity and reduce off-target effects.

  • The "Carbothioamide vs. Carboxamide" Swap:

    • Modification: The carbothioamide (-CSNH₂) group is a bioisostere of the carboxamide (-CONH₂). Your first step should be to synthesize the direct carboxamide analog of your lead compound.[8][9]

    • Rationale: The thiocarbonyl group in a carbothioamide has different electronic properties, lipophilicity, and hydrogen bonding capabilities than a carbonyl.[10] While it can enhance membrane permeability and target engagement, it can also be more reactive and prone to off-target interactions. Swapping to a carboxamide is a classic move to potentially reduce toxicity, although it may also impact potency, which you must re-evaluate.

  • Substituents on the Pyridine Ring (Positions 5 and 7):

    • Modification: Explore small, electronically diverse substituents at available positions on the pyridine ring. For example, if you have a methyl group, try replacing it with methoxy, chloro, or fluoro groups.

    • Rationale: These positions often influence how the molecule sits in the target's binding pocket. Modifications here can enhance selectivity for the desired target (e.g., a specific kinase) over closely related off-targets that cause toxicity.[11][12] For example, studies on pyrazolo[1,5-a]pyrimidines (a related scaffold) show that substituents at the 7-position are crucial for boosting inhibitory activity against kinases like CDK2.[12]

  • Substituents on the Pyrazole Ring (Position 2):

    • Modification: Introduce or vary alkyl or aryl groups at this position.

    • Rationale: This region often points out of the primary binding pocket and can be modified to fine-tune physicochemical properties like solubility without abolishing core binding interactions. Improved solubility can reduce the risk of non-specific aggregation-based cytotoxicity.

Key Principle: When making modifications, change only one thing at a time. This allows you to directly attribute any change in activity or cytotoxicity to that specific modification, leading to a clear and understandable SAR.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of cytotoxicity for Pyrazolo[1,5-a]pyridine derivatives?

Pyrazolo[1,5-a]pyridine and related scaffolds like pyrazolopyrimidines are privileged structures in medicinal chemistry, often targeting key cellular regulators. Their cytotoxicity can stem from several mechanisms:

  • Kinase Inhibition: This is the most common mechanism. These scaffolds are excellent ATP-competitive hinge-binders. They have been shown to inhibit a wide range of protein kinases, including PI3K, FLT3, CDKs, and Trk kinases.[12][13][14][15] Cytotoxicity arises when the compound inhibits not only the target cancer-related kinase but also other essential kinases ("off-target" effects), leading to the disruption of normal cellular signaling.[6]

  • Induction of Apoptosis: Many potent derivatives trigger programmed cell death. This can be confirmed by observing morphological changes, nuclear fragmentation, and the externalization of phosphatidylserine (detected by Annexin V).[2][4]

  • Cell Cycle Arrest: Compounds can block cell cycle progression, often at the G1 or G2/M phase, preventing cell division.[2][3]

  • DNA Interaction: While less common for this specific class, some heterocyclic compounds can interact with DNA, leading to DNA damage and genotoxicity, which can be particularly harmful to rapidly dividing normal cells.[1][5]

G cluster_0 Potential Cellular Targets & Pathways cluster_1 Resulting Cellular Events Compound Pyrazolo[1,5-a]pyridine Derivative Kinase Protein Kinase (e.g., PI3K, CDK2, FLT3) Compound->Kinase Inhibition DNA Nuclear DNA Compound->DNA Interaction Microtubules Tubulin/Microtubules Compound->Microtubules Disruption SignalBlock Signal Transduction Inhibition Kinase->SignalBlock Apoptosis Apoptosis Induction DNA->Apoptosis CycleArrest Cell Cycle Arrest (G1 or G2/M Phase) Microtubules->CycleArrest SignalBlock->Apoptosis CycleArrest->Apoptosis CellDeath Cytotoxicity / Cell Death Apoptosis->CellDeath

Caption: Potential mechanisms leading to cytotoxicity.

Q2: How do I perform a basic in vitro cytotoxicity assay?

The MTT assay is a standard, colorimetric method for assessing cell viability and is a good starting point for screening your compounds.[2][16]

Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cells (e.g., A549 cancer cells and BEAS-2B normal cells)

  • 96-well flat-bottom plates

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in complete medium. A common starting range is 100 µM to 0.01 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as your highest compound concentration, typically <0.5%) and a "no cell" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Use software like GraphPad Prism to plot % Viability vs. log[Compound Concentration] and fit a non-linear regression curve to determine the IC₅₀ value.

Q3: Why is the carbothioamide group important, and what are its liabilities?

The carbothioamide group is a key pharmacophore that imparts unique properties compared to the more common carboxamide.

  • Advantages:

    • Dual H-Bonding: The sulfur atom can act as a hydrogen bond acceptor, while the -NH₂ group acts as a hydrogen bond donor. This "molecular chameleon" property can lead to strong and unique interactions in a target's binding site.[10]

    • Increased Lipophilicity: It is generally more lipophilic than a carboxamide, which can improve cell membrane permeability and penetration through biological barriers like the mycobacterial cell wall.[10]

    • Metabolic Stability: It can be less susceptible to hydrolysis by cellular amidases compared to carboxamides, potentially leading to a longer biological half-life.

  • Liabilities (Potential Sources of Cytotoxicity):

    • Reactivity: The thiocarbonyl (C=S) bond is more reactive than a carbonyl (C=O). This can lead to covalent modification of off-target proteins, causing toxicity.

    • Hepatotoxicity: Thioamides, as a class, are sometimes associated with liver toxicity, a factor that must be evaluated in later preclinical stages.

    • Chelation: The sulfur atom can chelate metal ions, potentially disrupting the function of metalloenzymes.

Understanding this balance is key. The properties that make the carbothioamide effective can also be the source of its undesirable cytotoxic effects, which is why exploring the carboxamide analog is a fundamental step in optimizing a lead compound from this series.

References

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry.
  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjug
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Deriv
  • New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity rel
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-A]pyridine-3-carbothioamide (EVT-1752073). EvitaChem.
  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][17]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI.

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
  • An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems (RSC Publishing).
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of this important heterocyclic compound. Drawing upon established protocols and field-proven insights, this document aims to be a comprehensive resource to overcome common challenges in the laboratory and during process development.

I. Synthesis Overview & Key Challenges

The synthesis of pyrazolo[1,5-a]pyridine-3-carbothioamide is typically a two-step process:

  • Formation of the Pyrazolo[1,5-a]pyridine Core: This is often achieved through a [3+2] cycloaddition reaction to form the key intermediate, pyrazolo[1,5-a]pyridine-3-carbonitrile.

  • Thioamidation: The conversion of the nitrile group to a thioamide, commonly employing a thionating agent like Lawesson's reagent.

While seemingly straightforward, scaling up this synthesis presents several challenges, including reaction control, impurity profiles, and product isolation. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Question 1: My [3+2] cycloaddition reaction for the pyrazolo[1,5-a]pyridine core is low-yielding. What are the likely causes and how can I improve it?

Answer:

Low yields in the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis can often be attributed to several factors related to the reactants, reaction conditions, and work-up.

  • Purity of Starting Materials: Ensure the N-aminopyridine derivative and the α,β-unsaturated nitrile are of high purity. Impurities can interfere with the reaction, leading to side products.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While various solvents can be used, N-methylpyrrolidone (NMP) has been shown to be effective for this type of cycloaddition at room temperature under metal-free conditions.[1]

    • Temperature: While some protocols suggest room temperature, others may require heating. If you are experiencing a slow or incomplete reaction, a moderate increase in temperature could be beneficial. However, excessive heat can lead to decomposition and byproduct formation.

    • Atmosphere: Some oxidative cycloadditions may benefit from an oxygen atmosphere to facilitate the aromatization step.

  • Work-up and Purification: The product may be partially lost during extraction or purification. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous layer. For purification, column chromatography on silica gel is common. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is recommended.

Experimental Protocol: Optimized Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile

  • To a solution of the appropriate N-aminopyridine derivative (1 equivalent) in N-methylpyrrolidone (NMP), add the α,β-unsaturated nitrile (1.1 equivalents).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing multiple spots on my TLC during the synthesis of the pyrazolo[1,5-a]pyridine-3-carbonitrile. What are the possible side products?

Answer:

The formation of multiple products can be due to incomplete reaction, side reactions, or decomposition.

  • Unreacted Starting Materials: If the reaction is not driven to completion, you will see spots corresponding to your starting materials.

  • Regioisomers: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible. Careful analysis of the crude product by NMR spectroscopy can help identify the presence of different isomers.

  • Oxidation/Decomposition Products: The pyrazolo[1,5-a]pyridine ring system is generally stable, but prolonged reaction times at high temperatures can lead to decomposition.

To minimize side product formation, it is crucial to optimize the reaction conditions (temperature, reaction time) and to use pure starting materials.

Step 2: Thioamidation of Pyrazolo[1,5-a]pyridine-3-carbonitrile

Question 3: The thioamidation of my pyrazolo[1,5-a]pyridine-3-carbonitrile with Lawesson's reagent is messy, and I'm having trouble with purification, especially on a larger scale. What can I do?

Answer:

This is a very common and significant challenge when using Lawesson's reagent on a larger scale. The phosphorus-containing byproducts often have similar polarity to the desired thioamide, making chromatographic purification difficult and costly.[2]

A highly effective solution is a chromatography-free workup protocol. This involves quenching the reaction with a diol, such as ethylene glycol, which reacts with the phosphorus byproducts to form highly polar species that are easily separated.[3][4]

Experimental Protocol: Scalable, Chromatography-Free Thioamidation

  • In a suitable reactor, dissolve pyrazolo[1,5-a]pyridine-3-carbonitrile (1 equivalent) in an appropriate solvent like toluene.

  • Add Lawesson's reagent (0.55 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add ethylene glycol (an excess, e.g., 5-10 volumes relative to the Lawesson's reagent) and a small amount of water.

  • Heat the mixture (e.g., to 95 °C) for several hours until the phosphorus byproducts are no longer visible by TLC in the organic layer.

  • Perform a liquid-liquid extraction. The desired thioamide will remain in the organic layer (toluene), while the polar phosphorus byproducts will be in the ethylene glycol/water layer.

  • Separate the layers, and if necessary, back-extract the ethylene glycol layer with fresh toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by simple recrystallization.

dot

Thioamidation_Workflow cluster_reaction Reaction cluster_workup Chromatography-Free Workup start Pyrazolo[1,5-a]pyridine-3-carbonitrile + Lawesson's Reagent in Toluene reflux Reflux & Monitor by TLC start->reflux quench Cool & Add Ethylene Glycol/Water reflux->quench Reaction Complete heat_quench Heat to Decompose Byproducts quench->heat_quench extraction Liquid-Liquid Extraction (Toluene vs. Ethylene Glycol) heat_quench->extraction purification Recrystallization extraction->purification product Pure Pyrazolo[1,5-a]pyridine-3-carbothioamide extraction->product Organic Layer waste Polar Phosphorus Byproducts (Waste) extraction->waste Aqueous/Glycol Layer purification->product

Caption: Chromatography-Free Thioamidation Workflow.

Question 4: My thioamidation reaction has stalled, and I still have a significant amount of starting material. Should I add more Lawesson's reagent?

Answer:

While adding more Lawesson's reagent might seem like a straightforward solution, it can complicate the purification process. Before adding more reagent, consider the following:

  • Moisture: Lawesson's reagent can be deactivated by moisture. Ensure your solvent and starting materials are dry.

  • Temperature: The reaction may require a higher temperature or longer reaction time to go to completion. Ensure you are at a sufficient reflux temperature.

  • Purity of Lawesson's Reagent: Lawesson's reagent can degrade over time. Using a fresh batch is recommended.

If the reaction has stalled despite addressing these points, adding a small amount of fresh Lawesson's reagent (e.g., 0.1-0.2 equivalents) can be attempted. However, be mindful that this will increase the amount of phosphorus byproducts to be removed during workup.

Question 5: What are the common byproducts in a Lawesson's reagent-mediated thioamidation, and how do I identify them?

Answer:

The primary byproduct from Lawesson's reagent is a six-membered ring structure containing phosphorus, oxygen, and sulfur.[4] Another potential byproduct is 4-methoxybenzenecarbothioic acid.[1] These byproducts are often visible on TLC and can be characterized by NMR if isolated, although the goal of the chromatography-free workup is to remove them without isolation. The key identifying feature of these byproducts is the presence of phosphorus, which can be confirmed by ³¹P NMR spectroscopy.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for Lawesson's reagent in the thioamidation of a nitrile?

A1: For the conversion of a nitrile to a thioamide, typically 0.5 to 0.6 equivalents of Lawesson's reagent are used. Since Lawesson's reagent is a dimer, this provides a slight excess of the thionating agent.

Q2: Are there any alternatives to Lawesson's reagent for the thioamidation step?

A2: Yes, several alternatives exist. Phosphorus pentasulfide (P₄S₁₀) is a classic thionating agent, though it often requires harsher conditions.[5] More modern, odorless, and air-stable reagents are also being developed, which may be more suitable for large-scale synthesis from a safety and handling perspective.

Q3: How can I best monitor the progress of the thioamidation reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system that gives good separation between the starting nitrile, the product thioamide, and the byproducts. The product thioamide is typically more polar than the starting nitrile. Staining with potassium permanganate can also be helpful for visualizing the spots.

Q4: What are the key safety precautions when working with Lawesson's reagent?

A4: Lawesson's reagent can release hydrogen sulfide (H₂S), a toxic and flammable gas with a strong, unpleasant odor, upon contact with moisture or acidic conditions. It is crucial to handle Lawesson's reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: My final pyrazolo[1,5-a]pyridine-3-carbothioamide product is colored. Is this normal?

A5: Yes, thioamides are often colored compounds, typically appearing as yellow or orange solids. A light yellow color for the final product is expected.[6] If the product is very dark, it may indicate the presence of impurities, and further purification may be necessary.

IV. Summary of Key Parameters for Scale-Up

ParameterStep 1: CycloadditionStep 2: Thioamidation
Solvent N-Methylpyrrolidone (NMP), AcetonitrileToluene, Dioxane
Temperature Room Temperature to 50 °CReflux (e.g., 110 °C for Toluene)
Key Reagents N-aminopyridine derivative, α,β-unsaturated nitrileLawesson's reagent
Stoichiometry Near 1:1 ratio of reactants0.5-0.6 eq. of Lawesson's reagent
Work-up Aqueous wash and extractionEthylene glycol quench, extraction
Purification Column ChromatographyRecrystallization

V. Mechanistic Insights

dot

Lawesson_Mechanism cluster_reagent Lawesson's Reagent Equilibrium cluster_reaction Reaction with Nitrile LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR->Ylide Equilibrium Ylide->LR Nitrile R-C≡N Ylide->Nitrile Reacts with Intermediate [2+2] Cycloaddition Intermediate Nitrile->Intermediate Thioamide R-C(=S)-NH₂ Intermediate->Thioamide Rearrangement & Hydrolysis Byproduct Phosphorus Byproduct Thioamide->Byproduct Co-product

Caption: Simplified Mechanism of Lawesson's Reagent Thioamidation.

The reaction with Lawesson's reagent is believed to proceed through an equilibrium between the dimeric form and a more reactive dithiophosphine ylide monomer.[5][7] This reactive species then undergoes a cycloaddition with the nitrile, followed by rearrangement and hydrolysis upon workup to yield the thioamide.

VI. References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal.

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health.

  • Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. ResearchGate.

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub.

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Institutes of Health.

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals.

  • Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. ResearchGate.

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health.

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health.

  • Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry.

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

  • Pyrazolo[1,5-a]pyridine-3-carbonitrile synthesis. ChemicalBook.

  • Thioamide synthesis by thionation. Organic Chemistry Portal.

  • Lawesson's Reagent. Organic Chemistry Portal.

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health.

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc.

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing.

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI.

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.

  • Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide | 885275-44-5. Sigma-Aldrich.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed.

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health.

  • Pyrazolo 1,5-a pyrimidine-3-carbaldehyde DiscoveryCPR 879072-59-0. Sigma-Aldrich.

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazolo[1,5-a]pyridine-3-carbothioamide and Carboxamide: A Bioisosteric Approach in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous bio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparison of two key analogs: pyrazolo[1,5-a]pyridine-3-carboxamide and its bioisosteric counterpart, pyrazolo[1,5-a]pyridine-3-carbothioamide. While extensive research has illuminated the potent antitubercular and kinase inhibitory activities of the carboxamide derivative, the corresponding carbothioamide remains a compelling yet underexplored entity.

This document will synthesize the current knowledge on the well-characterized carboxamide, leveraging experimental data from published studies. It will then delve into the theoretical and potential advantages of the carbothioamide, drawing upon the established principles of thioamide bioisosterism. Finally, detailed experimental protocols are provided to empower researchers to conduct direct comparative studies and unlock the full potential of this promising scaffold.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The pyrazolo[1,5-a]pyridine ring system, a fusion of pyrazole and pyridine rings, offers a unique three-dimensional structure and electronic properties that are conducive to potent and selective interactions with various biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory effects.[2]

The Carboxamide vs. Carbothioamide Bioisosteric Pair: A Tale of Two Functional Groups

The strategic replacement of a functional group with another that retains similar physical and chemical properties, known as bioisosteric replacement, is a cornerstone of modern drug design. The substitution of a carboxamide with a carbothioamide is a classic example of this strategy, often leading to significant improvements in a compound's pharmacological profile.

Key Physicochemical Differences:

PropertyCarboxamide (-CONH₂)Carbothioamide (-CSNH₂)Rationale for Altered Activity
Bond Length C=O bond is shorterC=S bond is longerThe larger van der Waals radius of sulfur compared to oxygen alters the geometry and steric profile of the molecule, potentially leading to different binding interactions.
Hydrogen Bonding Strong H-bond acceptor (Oxygen)Weaker H-bond acceptor, Stronger H-bond donor (Sulfur)This change in hydrogen bonding capacity can significantly impact target engagement and selectivity.
Lipophilicity More polarMore lipophilicIncreased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability.[3]
Metabolic Stability Susceptible to amidase-mediated hydrolysisGenerally more resistant to hydrolysisThe thioamide bond is often more stable against enzymatic degradation, which can prolong the compound's half-life in vivo.[4]

Pyrazolo[1,5-a]pyridine-3-carboxamide: A Potent Antitubercular Agent

Extensive research has established pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as a promising class of antitubercular agents.[5] These compounds have demonstrated potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).

Summary of Antitubercular Activity Data for Representative Carboxamide Derivatives:

CompoundMtb Strain (H37Rv) MIC (nM)Mtb Strain (H37Ra) MIC (nM)Cytotoxicity (Vero cells) IC₅₀ (µM)Reference
5a 69.1287.9>100
5g 7.75.7>100
5k Not reportedNot reported>100
6j <2 µg/mLNot reported>50

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.

One of the most promising compounds from these studies, compound 5k , demonstrated a significant reduction in bacterial burden in a mouse model of tuberculosis. Another analog, 6j , exhibited excellent oral bioavailability (41%) and also significantly reduced the mycobacterial load in an in vivo model.[1]

Pyrazolo[1,5-a]pyridine-3-carbothioamide: A Frontier of Untapped Potential

Hypothesized Advantages of the Carbothioamide Analog:

  • Enhanced Potency: The altered electronics and steric profile of the thioamide could lead to a more favorable interaction with the biological target, resulting in increased potency.

  • Improved Pharmacokinetics: The increased lipophilicity and metabolic stability of the thioamide may lead to better absorption, distribution, metabolism, and excretion (ADME) properties, including higher oral bioavailability and a longer duration of action.[3]

  • Overcoming Resistance: In some cases, bioisosteric replacement can lead to compounds that are active against targets that have developed resistance to the original drug class.

Experimental Protocols for a Head-to-Head Comparison

To empirically validate the potential advantages of the carbothioamide, a direct comparative study with the corresponding carboxamide is essential. The following section provides detailed, step-by-step protocols for the synthesis of the carbothioamide and for key biological assays.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide

The most common and effective method for converting a carboxamide to a carbothioamide is through thionation using Lawesson's reagent.

dot

Synthesis_Workflow Carboxamide Pyrazolo[1,5-a]pyridine-3-carboxamide Reaction Reflux (e.g., 80-110 °C) Carboxamide->Reaction LawessonsReagent Lawesson's Reagent (Anhydrous Toluene) LawessonsReagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Carbothioamide Pyrazolo[1,5-a]pyridine-3-carbothioamide Purification->Carbothioamide

Caption: Synthetic workflow for the thionation of the carboxamide.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve pyrazolo[1,5-a]pyridine-3-carboxamide (1 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure pyrazolo[1,5-a]pyridine-3-carbothioamide.

In Vitro Antitubercular Activity Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[6][7]

dot

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout CompoundPrep Prepare serial dilutions of Carboxamide and Carbothioamide Inoculation Inoculate 96-well plates with bacteria and compound dilutions CompoundPrep->Inoculation BacteriaPrep Culture M. tuberculosis H37Rv to mid-log phase BacteriaPrep->Inoculation Incubation Incubate plates for 7 days at 37°C Inoculation->Incubation AlamarBlue Add Alamar Blue reagent Incubation->AlamarBlue Incubation2 Incubate for another 24 hours AlamarBlue->Incubation2 Readout Measure fluorescence or visual color change Incubation2->Readout MIC_Determination Determine MIC (lowest concentration with no growth) Readout->MIC_Determination Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare kinase reaction buffer, ATP, substrate (ATF2), and p38α enzyme Mix Add enzyme, substrate/ATP mix, and compounds to a 384-well plate Reagents->Mix CompoundDilutions Prepare serial dilutions of Carboxamide and Carbothioamide CompoundDilutions->Mix Incubate Incubate at room temperature for 60 minutes Mix->Incubate AddReagent1 Add ADP-Glo™ Reagent Incubate->AddReagent1 Incubate2 Incubate for 40 minutes AddReagent1->Incubate2 AddReagent2 Add Kinase Detection Reagent Incubate2->AddReagent2 Incubate3 Incubate for 30 minutes AddReagent2->Incubate3 ReadLuminescence Measure luminescence Incubate3->ReadLuminescence IC50_Calc Calculate IC₅₀ values ReadLuminescence->IC50_Calc

Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer, ATP solution, and a solution of the p38α substrate (e.g., ATF2).

  • Compound Plating: Add serial dilutions of the test compounds to a 384-well plate.

  • Kinase Reaction: Add the p38α enzyme, substrate, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step addition of reagents followed by luminescence measurement.

  • Data Analysis: Calculate the IC₅₀ values for each compound from the dose-response curves.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has proven to be a rich source of potent antitubercular agents. The logical next step in the evolution of this series is the synthesis and evaluation of the corresponding carbothioamide. Based on the well-established principles of thioamide bioisosterism, it is hypothesized that the carbothioamide analog may exhibit enhanced potency, improved metabolic stability, and a more favorable pharmacokinetic profile.

The experimental protocols provided in this guide offer a clear roadmap for researchers to conduct a direct and robust comparison of these two promising molecules. The data generated from such studies will be invaluable in validating the utility of this bioisosteric replacement and could lead to the development of a new generation of more effective therapeutics.

References

  • Tang, J., Wang, B., Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link]

  • Hu, X., Wan, B., Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 295–299. [Link]

  • Lu, X., Tang, J., Cui, S., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]

  • Shetye, G. S., Choi, K. B., Kim, C. Y., Franzblau, S. G., & Cho, S. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00282-21. [Link]

  • Gangireddy, M. R., Mantipally, M., Badavath, V. N., & Rambabu, G. (2023). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 28(14), 5481. [Link]

  • Frontiers in Cellular and Infection Microbiology. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. [Link]

  • National Center for Biotechnology Information. (2015). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). In vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain using micro plate alamar blue assay (MABA) and in vitro cytotoxicity in THP-1 cells (CC 50 ). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2014). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. National Center for Biotechnology Information. [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-carbothioamide Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: pyrazolo[1,5-a]pyridine-3-carbothioamide analogs. By objectively comparing the performance of these analogs and providing supporting experimental data, this document aims to be an authoritative resource for researchers engaged in the discovery and development of novel therapeutics.

The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold

The fused bicyclic structure of pyrazolo[1,5-a]pyridine offers a unique three-dimensional arrangement of atoms, making it an attractive starting point for the design of small molecule inhibitors that can interact with various biological targets. The nitrogen atoms in the ring system can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. Furthermore, the planar nature of the ring system allows for effective π-π stacking interactions with aromatic residues in protein binding sites.

Modification at the 3-position of the pyrazolo[1,5-a]pyridine ring has been a key strategy in the development of potent bioactive molecules. The introduction of a carbothioamide group (-CSNH₂) at this position has shown promise in modulating the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. The sulfur atom of the carbothioamide can act as a hydrogen bond acceptor, while the amide protons can act as hydrogen bond donors, providing additional points of interaction with target proteins.

Comparative Analysis of Pyrazolo[1,5-a]pyridine-3-carbothioamide Analogs

While extensive research has been conducted on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, particularly as antitubercular agents and kinase inhibitors, direct comparative studies on a series of carbothioamide analogs are less prevalent in the public domain. However, by drawing parallels with the well-established SAR of the corresponding carboxamides, we can infer key structural requirements for the activity of carbothioamide analogs.

The primary point of diversification in these analogs is the substitution on the nitrogen atom of the carbothioamide moiety. The nature of this substituent significantly impacts the biological activity.

Influence of N-Substitution on Biological Activity

The table below summarizes the hypothetical structure-activity relationships for N-substituted pyrazolo[1,5-a]pyridine-3-carbothioamide analogs, based on established findings for related carboxamide series. This data is presented for illustrative purposes to guide future research directions.

Compound ID R Group (Substitution on Carbothioamide Nitrogen) Target Hypothetical IC₅₀ (nM) *Key SAR Insights
PZTC-1 Unsubstituted (-H)Kinase X>1000The unsubstituted carbothioamide may lack the necessary interactions for potent inhibition.
PZTC-2 MethylKinase X500Small alkyl substitution shows a modest increase in potency.
PZTC-3 PhenylKinase X150Introduction of an aromatic ring can lead to favorable π-π interactions within the binding pocket.
PZTC-4 4-FluorophenylKinase X50Electron-withdrawing substituents on the phenyl ring can enhance potency, potentially through improved binding or altered electronic properties.
PZTC-5 4-MethoxyphenylKinase X200Electron-donating groups may be less favorable for this particular target.
PZTC-6 BenzylKinase X80A flexible benzyl group can allow for optimal positioning within the active site.
PZTC-7 Pyridin-2-ylmethylKinase X30The pyridine nitrogen can act as an additional hydrogen bond acceptor, significantly improving potency.

Note: The IC₅₀ values presented are hypothetical and intended to illustrate SAR principles. Actual values would need to be determined experimentally.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the general procedures for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine-3-carbothioamide analogs.

General Synthesis of Pyrazolo[1,5-a]pyridine-3-carbothioamide Analogs

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through a [3+2] cycloaddition reaction. A common route involves the reaction of an N-aminopyridinium ylide with an appropriate alkyne. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate can then be converted to the corresponding carbothioamide.

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

A mixture of an N-aminopyridinium salt and an ethyl propiolate derivative is refluxed in a suitable solvent, such as ethanol, in the presence of a base like potassium carbonate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified by column chromatography.

Step 2: Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

The ethyl ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and ethanol, followed by acidification with a mineral acid like hydrochloric acid.

Step 3: Amidation to Pyrazolo[1,5-a]pyridine-3-carboxamide

The carboxylic acid is coupled with the desired amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (TEA) in an anhydrous solvent like dimethylformamide (DMF).

Step 4: Thionation to Pyrazolo[1,5-a]pyridine-3-carbothioamide

The carboxamide is converted to the carbothioamide using a thionating agent like Lawesson's reagent in a high-boiling solvent such as toluene or xylene under reflux. The reaction progress is monitored by TLC, and the final product is purified by column chromatography.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functional Group Interconversion N-aminopyridinium salt N-aminopyridinium salt Ethyl propiolate Ethyl propiolate Cycloaddition Cycloaddition Ester Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Hydrolysis Hydrolysis Carboxylic Acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Amidation Amidation Carboxamide N-Substituted Pyrazolo[1,5-a]pyridine-3-carboxamide Thionation Thionation Carbothioamide N-Substituted Pyrazolo[1,5-a]pyridine-3-carbothioamide

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be evaluated using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

General Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the assay buffer provided with the kit.

  • Assay Reaction: In a 384-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent and incubate for another specified period.

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., a fluorescence or luminescence reader).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Pyrazolo[1,5-a]pyridine-based compounds have been shown to inhibit various protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

As ATP-competitive inhibitors, these compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling cascades involved in cell proliferation, survival, and differentiation.

Kinase_Inhibition_Pathway PZTC_Analog Pyrazolo[1,5-a]pyridine- 3-carbothioamide Analog Kinase_X Kinase_X PZTC_Analog->Kinase_X Inhibits ATP Binding ATP ATP ATP->Kinase_X ADP ADP Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Receptor->Kinase_X Activates Kinase_X->ADP Downstream_Substrate Downstream_Substrate Kinase_X->Downstream_Substrate Phosphorylates Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response Leads to

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine-3-carbothioamide scaffold represents a promising area for the discovery of novel therapeutic agents. While direct and extensive SAR studies on this specific class are emerging, the well-documented activities of the corresponding carboxamide analogs provide a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and evaluation of a diverse library of N-substituted pyrazolo[1,5-a]pyridine-3-carbothioamide analogs. This will enable the construction of robust SAR models and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into their mechanism of action and effects on relevant signaling pathways will be crucial for their translation into clinical candidates.

References

  • Tang, J., Wang, B., Wu, T., Wan, J., Tu, Z., Njire, M., Wan, B., Franzblau, S. G., Zhang, T., Lu, X., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link]

  • Moustafa, A. H., Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis, in vitro anticancer activity and molecular docking of some new pyrazolo[1,5-a]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115–123. [Link]

  • Abdelgawad, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2020). Recent advances in the synthesis and medicinal applications of pyrazolo[1,5-a]pyrimidines. Future Medicinal Chemistry, 12(10), 945–968. [Link]

  • Mahapatra, R. K., Prasad, D. N., & Mahapatra, B. C. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1629–1654. [Link]

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Validation

A Comparative Guide to the Kinase Selectivity of Pyrazolo[1,5-a]pyridine Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is understanding the compound's kinase selectivity. Kinase inhibitors are a cornerstone of modern targeted therapy, but their efficacy and safety are intrinsically linked to their ability to inhibit the intended target with high specificity, minimizing engagement with other kinases that could lead to off-target effects and toxicity.[1]

The Pyrazolo[1,5-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous potent kinase inhibitors.[2][3] While specific, publicly available kinome-wide selectivity data for the Pyrazolo[1,5-a]pyridine-3-carbothioamide variant is limited, this guide will provide a comprehensive framework for evaluating its selectivity. We will use a representative and well-characterized derivative from the same family, CPL302415 , a potent and selective PI3Kδ inhibitor, as our primary example.[2]

This guide will objectively compare the performance of this scaffold against other established kinase inhibitors, provide the supporting experimental methodologies to generate such data, and contextualize the findings within relevant signaling pathways.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site.[4] This conservation presents a significant challenge in drug design: achieving selective inhibition of a single kinase is difficult, and many inhibitors exhibit polypharmacology, binding to multiple kinases.[1][5] While sometimes beneficial, this promiscuity is often linked to adverse effects.[1] Therefore, quantitatively profiling an inhibitor against a large panel of kinases is not merely a characterization step but a crucial predictive measure of its potential clinical success.[6]

Comparative Kinase Selectivity Profile

To illustrate the process of comparative analysis, we will examine the selectivity profile of our representative Pyrazolo[1,5-a]pyridine, CPL302415, against two other well-known PI3K pathway inhibitors: Idelalisib (Zydelig®) , a PI3Kδ-selective inhibitor, and Duvelisib (Copiktra®) , a dual PI3Kδ/γ inhibitor.

The selectivity of an inhibitor can be quantified in several ways. A common method involves screening the compound at a fixed concentration (e.g., 1 µM) against a broad kinase panel and measuring the percent inhibition. More detailed analysis involves determining the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for a range of kinases. A highly selective compound will show potent inhibition of its primary target and significantly weaker activity against other kinases.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCPL302415 (IC50, nM)[2]Idelalisib (IC50, nM)Duvelisib (IC50, nM)
PI3Kδ 18 2.5 1
PI3Kγ 16,902890.23
PI3Kα1,42282029
PI3Kβ25,470400076
mTOR>10,0002100114
CDK2>10,000>10,000>10,000
ERK1>10,000>10,000>10,000

Note: Data for Idelalisib and Duvelisib are representative values compiled from public sources for illustrative purposes.

From this data, we can derive selectivity ratios. For instance, the selectivity of CPL302415 for PI3Kδ over the other Class I isoforms is pronounced (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939), highlighting its specific design.[2] This level of detail is paramount for predicting both on-target efficacy and potential off-target liabilities.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] Its hyperactivation is a common feature in many cancers, making it a prime therapeutic target.[7] The PI3Kδ and PI3Kγ isoforms are primarily expressed in hematopoietic cells and play critical roles in the immune system.[2]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Recruitment & Activation PIP2 PIP2 PI3K->PIP2 3. Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 4. Recruitment AKT AKT mTORC1 mTORC1 AKT->mTORC1 6. Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes 7. Downstream Effects PDK1->AKT 5. Phosphorylation GF Growth Factor GF->RTK 1. Activation Inhibitor Pyrazolo[1,5-a]pyridine (e.g., CPL302415) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols for Kinase Selectivity Profiling

Accurate and reproducible data is the bedrock of any comparative guide. Below are detailed protocols for two gold-standard assays used to determine kinase inhibitor selectivity.

Broad Kinome Profiling via Competition Binding Assay (e.g., KINOMEscan®)

This method provides a comprehensive overview of an inhibitor's binding affinity across a large portion of the human kinome in a cell-free system. The underlying principle is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[9]

Experimental Workflow Diagram

KinomeScan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_readout Quantification Compound Test Compound (Pyrazolo[1,5-a]pyridine) Incubation Incubate Compound, Kinase, and Bead Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Bead Immobilized Ligand Bead Bead->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR

Caption: Workflow for a competition-based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound (Pyrazolo[1,5-a]pyridine-3-carbothioamide) in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions to be used in the assay.

  • Assay Plate Preparation: Add the test compound dilutions to the appropriate wells of a multi-well assay plate. Include DMSO-only wells as a 100% binding control.

  • Reagent Addition: Add the kinase of interest, which is tagged with a unique DNA label, to each well.[9]

  • Competition Incubation: Add streptavidin-coated magnetic beads to which a general, immobilized kinase ligand has been attached. Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.

  • Washing: Apply a magnetic field to capture the beads. Aspirate the supernatant and wash the beads to remove any unbound kinase. The amount of kinase remaining on the beads is inversely proportional to the affinity of the test compound.

  • Elution and Quantification: Elute the bound kinase-DNA conjugate from the beads. Quantify the amount of the DNA tag using quantitative PCR (qPCR).[9]

  • Data Analysis: Calculate the "percent of control" by comparing the qPCR signal from the test compound wells to the DMSO control wells. For dose-response experiments, plot the percent of control against the compound concentration and fit the data to a sigmoid curve to determine the dissociation constant (Kd).

Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

While binding assays are powerful, they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA is a biophysical method that assesses target engagement in intact cells or tissues by measuring changes in the thermal stability of a protein upon ligand binding.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human B-cell lymphoma line for a PI3Kδ inhibitor) to approximately 80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells to release their protein content. This is typically achieved through repeated freeze-thaw cycles using liquid nitrogen.[12]

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Quantify the amount of the target protein (e.g., PI3Kδ) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Melting Curve: For each treatment condition, plot the amount of soluble target protein against the heating temperature. The resulting curve is the "melting curve." A shift of this curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[11]

    • Isothermal Dose-Response: To determine potency, heat all samples to a single temperature that shows a significant difference between the vehicle and a high-concentration compound treatment. Plot the soluble protein amount against the compound concentration to generate a dose-response curve and calculate the EC50 for target engagement.[12]

Conclusion: Synthesizing the Data for Drug Development

A comprehensive understanding of a compound's kinase selectivity is non-negotiable for advancing a drug discovery program. By employing a dual strategy of broad kinome profiling and cellular target engagement validation, researchers can build a robust data package for any novel compound, including derivatives of the Pyrazolo[1,5-a]pyridine scaffold.

The comparative analysis reveals how a compound like CPL302415, with its high selectivity for PI3Kδ, may offer a different therapeutic window and safety profile compared to less selective or dual-target inhibitors.[2] This data, grounded in rigorous and reproducible experimental methods, empowers scientists to make informed decisions, optimize lead compounds, and ultimately develop safer and more effective targeted therapies.

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Comparative

A Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives Against Standard-of-Care Inhibitors for Tuberculosis

In the persistent global battle against tuberculosis (TB), particularly its multidrug-resistant (MDR) forms, the need for novel therapeutic agents with unique mechanisms of action is paramount. The current treatment regi...

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against tuberculosis (TB), particularly its multidrug-resistant (MDR) forms, the need for novel therapeutic agents with unique mechanisms of action is paramount. The current treatment regimens, while effective for drug-susceptible TB, are lengthy and can have significant side effects. For drug-resistant strains, the options are even more limited and often involve more toxic second-line drugs.[1][2][3] This guide provides an in-depth comparison of the in vivo efficacy of a promising new class of anti-tubercular agents, the Pyrazolo[1,5-a]pyridine-3-carboxamides, against established inhibitors.

While the specific compound "Pyrazolo[1,5-a]pyridine-3-carbothioamide" is a subject of ongoing research, this guide will focus on its closely related and well-documented analogue, the Pyrazolo[1,5-a]pyridine-3-carboxamide scaffold. The compelling in vivo data available for these carboxamide derivatives offer a strong basis for evaluating the potential of this entire chemical class.

The Rise of Pyrazolo[1,5-a]pyridines in Anti-Tubercular Research

The Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several clinically investigated and approved drugs.[4] Its application in anti-tubercular drug discovery has led to the development of potent compounds that demonstrate significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[4][5]

A key advantage of this scaffold is its amenability to chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[5] Researchers have successfully synthesized derivatives with nanomolar minimum inhibitory concentrations (MICs) against the Mtb H37Rv strain and various clinical isolates.[4]

Mechanism of Action: A Novel Approach to Mtb Inhibition

Several studies suggest that Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exert their anti-tubercular effect by targeting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mtb.[6] This mechanism is distinct from that of many current first-line TB drugs, such as isoniazid, which inhibits mycolic acid synthesis.[7] By targeting a novel pathway, these compounds have the potential to be effective against Mtb strains that have developed resistance to existing drugs.[1][2]

cluster_Mtb Mycobacterium tuberculosis Cell cluster_bc1 Cytochrome bc1 Complex ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force QcrB QcrB Subunit Cellular Energy (ATP) Cellular Energy (ATP) ATP_Synthase->Cellular Energy (ATP) Generates QcrB->ATP_Synthase Disrupts Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine-3-carboxamide Pyrazolo_Pyridine->QcrB Inhibits

Caption: Proposed mechanism of action for Pyrazolo[1,5-a]pyridine-3-carboxamides.

In Vivo Efficacy of a Representative Pyrazolo[1,5-a]pyridine Derivative

To illustrate the potential of this class of compounds, we will examine the in vivo efficacy of a representative derivative, designated here as PPA-6j , based on published studies.[5] This compound has demonstrated promising activity in preclinical models.

In a typical study, BALB/c mice are infected with an autoluminescent strain of Mtb (e.g., H37Ra) via intravenous injection.[4][5] This allows for real-time, non-invasive monitoring of the bacterial burden by measuring bioluminescence. Following infection, the mice are treated with the test compound, a vehicle control, or a standard-of-care drug.

In one such study, PPA-6j, administered orally at 50 mg/kg/day, resulted in a significant reduction in the bacterial load in both the lungs and spleen of infected mice compared to the vehicle-treated group.[5] Specifically, a reduction of approximately 1.0 log10 in lung relative light units (RLU) and a 0.61 log10 RLU reduction in the spleen were observed.[5]

Comparative Efficacy Against Known Inhibitors

The true measure of a novel anti-tubercular agent's potential lies in its performance relative to existing therapies. The standard first-line treatment for TB is a combination of isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).[3] For drug-resistant TB, second-line drugs, including fluoroquinolones and injectable agents, are used.[8][9] More recently, drugs like bedaquiline and delamanid have been introduced for MDR-TB.[10][11]

The following table summarizes the comparative in vivo efficacy of PPA-6j against rifampicin, a cornerstone of first-line TB therapy.

CompoundDoseRouteAnimal ModelBacterial Load Reduction (Lungs, log10)Reference
PPA-6j 50 mg/kg/dayOralMouse (Mtb H37Ra)~1.0[5]
Rifampicin 10 mg/kg/dayOralMouse (Mtb H37Ra)~1.42[5]

While rifampicin showed a greater reduction in bacterial load in this specific head-to-head comparison, the significant activity of PPA-6j is highly encouraging for a lead compound.[5] It is important to note that PPA-6j and other derivatives have shown potent activity against rifampicin-resistant Mtb strains in vitro, highlighting their potential utility where standard therapies fail.[5]

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is crucial for the clinical success of any drug candidate. Studies in rats have shown that PPA-6j possesses good oral bioavailability (41%) and a half-life of 5.1 hours, indicating that it is well-absorbed and persists in the bloodstream at therapeutic concentrations.[12]

Experimental Protocol: Murine Model of Tuberculosis for Efficacy Studies

The following is a generalized protocol for evaluating the in vivo efficacy of an experimental anti-tubercular agent. The choice of mouse strain, bacterial strain, and infection route are critical variables that can influence the outcome of the study.[13][14]

1. Animal Model and Housing:

  • Species/Strain: Female BALB/c mice, 6-8 weeks old.[13][15]

  • Housing: Biosafety Level 3 (BSL-3) facilities.

2. Mtb Strain and Inoculum Preparation:

  • Strain: Mycobacterium tuberculosis H37Ra (autoluminescent) or H37Rv.[4][14]

  • Preparation: Mtb is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase. The culture is then washed and resuspended in phosphate-buffered saline (PBS) to the desired concentration.

3. Infection:

  • Route: Intravenous (tail vein) injection or low-dose aerosol inhalation.[13][15]

  • Dose: For intravenous injection, approximately 2 x 10^6 colony-forming units (CFU) per mouse.[5] For aerosol, calibrated to deliver ~50-100 CFU to the lungs.[15]

4. Treatment:

  • Acclimatization: Allow the infection to establish for a set period (e.g., 14 days for a subacute model).[14]

  • Groups:

    • Vehicle control (e.g., carboxymethylcellulose sodium).[5]

    • Test compound (e.g., PPA-6j at 50 mg/kg).

    • Positive control (e.g., Rifampicin at 10 mg/kg).

  • Administration: Daily oral gavage for a specified duration (e.g., 5 consecutive days).[5]

5. Efficacy Assessment:

  • Bioluminescence Imaging: For autoluminescent strains, mice are imaged daily to quantify the bacterial burden in the lungs and spleen.[4][5]

  • Colony-Forming Unit (CFU) Enumeration: At the end of the treatment period, mice are euthanized, and organs (lungs and spleen) are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. Plates are incubated at 37°C for 3-4 weeks, and CFUs are counted.

A Mtb Culture (Mid-log phase) B Infection of Mice (IV or Aerosol) A->B C Establishment of Infection (e.g., 14 days) B->C D Treatment Groups: - Vehicle - Test Compound - Positive Control C->D E Daily Dosing (e.g., 5 days, oral gavage) D->E F Efficacy Assessment E->F G Bioluminescence Imaging (Real-time) F->G Non-invasive H CFU Enumeration (Endpoint) F->H Terminal

Caption: Generalized workflow for in vivo efficacy testing of anti-tubercular agents.

Conclusion and Future Directions

The Pyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a promising new class of anti-tubercular agents with a novel mechanism of action. The demonstrated in vivo efficacy of representative compounds like PPA-6j, coupled with favorable pharmacokinetic properties, underscores their potential for further development.[5][12] While direct comparisons show that the potency of current lead compounds may not yet surpass that of established drugs like rifampicin, their activity against drug-resistant strains provides a clear path forward.[5]

Future research should focus on:

  • Lead Optimization: Further chemical modifications to enhance potency and improve the safety profile.

  • Combination Studies: Evaluating the efficacy of these compounds in combination with existing first- and second-line TB drugs to assess for synergistic effects and the potential to shorten treatment duration.

  • Efficacy in Chronic Infection Models: Testing in more advanced, chronic infection models that more closely mimic human disease.[14]

The development of new drugs is a critical component of the global strategy to end TB. The Pyrazolo[1,5-a]pyridine class of inhibitors offers a valuable new avenue of investigation in this urgent endeavor.

References

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyridine-3-carbothioamide

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the cross-reactivity profile of the novel kinase inhibitor, Pyrazolo[1,5-a]pyridine-3-carbothioami...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the cross-reactivity profile of the novel kinase inhibitor, Pyrazolo[1,5-a]pyridine-3-carbothioamide, against relevant alternatives. This document outlines the experimental rationale, detailed protocols, and comparative data analysis necessary for a thorough selectivity assessment.

The therapeutic efficacy of any small molecule inhibitor is critically dependent on its specificity for the intended biological target. Off-target interactions can lead to unforeseen side effects and toxicities, potentially derailing an otherwise promising therapeutic candidate. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases.[1] This guide focuses on a novel derivative, Pyrazolo[1,5-a]pyridine-3-carbothioamide (termed 'PPC-T' for this guide), and outlines a comprehensive strategy for defining its selectivity profile in comparison to its carboxamide analog ('PPC-O') and a known clinical-stage inhibitor of a hypothetical primary target.

The Importance of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding site.[2][3] This conservation presents a significant challenge in the development of selective kinase inhibitors.[2] Comprehensive profiling of a compound's activity across the kinome is therefore essential to:

  • Identify potential off-target liabilities: Unintended inhibition of kinases can disrupt critical cellular signaling pathways, leading to toxicity.

  • Uncover opportunities for polypharmacology: In some cases, engaging multiple targets can lead to enhanced therapeutic efficacy.

  • Guide lead optimization: A detailed understanding of structure-activity relationships (SAR) across the kinome can inform medicinal chemistry efforts to improve selectivity.

Comparative Compounds

To provide a meaningful assessment of PPC-T's selectivity, this guide will use the following comparators:

  • Pyrazolo[1,5-a]pyridine-3-carboxamide (PPC-O): The direct oxygen analog of PPC-T. Comparing the two will elucidate the impact of the carbothioamide versus carboxamide moiety on kinase selectivity.

  • Alpelisib (a PI3Kα inhibitor): A well-characterized, clinically approved inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα).[4] This will serve as a benchmark for selectivity against a key cancer target often associated with the pyrazolo[1,5-a]pyridine scaffold.[5]

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile. This typically begins with broad, high-throughput screening, followed by more focused dose-response studies on identified hits.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Target Engagement Primary Target Engagement Primary Target Engagement KINOMEscan KINOMEscan® Profiling (468 kinases) Primary Target Engagement->KINOMEscan Initial Hit Identification IC50 Determination Biochemical IC50 Assays (Primary target and off-targets) KINOMEscan->IC50 Determination Validate Hits Cell-Based Assays Cell-Based Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) IC50 Determination->Cell-Based Assays Confirm Cellular Activity

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

KINOMEscan® Competition Binding Assay

Objective: To quantitatively assess the binding interactions of PPC-T, PPC-O, and Alpelisib against a broad panel of human kinases.

Methodology: This protocol is based on the KINOMEscan® platform, a widely used service for kinase inhibitor profiling.[6][7]

  • Compound Preparation: Test compounds are prepared as 100x stocks in 100% DMSO.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The kinase is tagged with DNA, and the immobilized ligand is coupled to a solid support.

  • Binding Reaction: Kinases, the test compound, and the immobilized ligand are incubated to allow binding to reach equilibrium.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The amount of kinase bound is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding.

    % Control = (Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) * 100

Biochemical IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the primary target and any significant off-targets identified in the KINOMEscan® assay.

Methodology: A radiometric kinase assay is a common method for determining IC50 values.

  • Reagents: Purified, active kinase; kinase reaction buffer; [γ-³²P]ATP; substrate peptide or protein; and test compounds.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound in the reaction buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay

Objective: To confirm that the inhibition of the primary target and any potent off-targets observed in biochemical assays translates to a functional effect in a cellular context.

Methodology: Western blotting to detect the phosphorylation of a known downstream substrate is a standard method.

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with a serial dilution of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated substrate and the total protein of the substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.

Comparative Data Analysis

The following tables present illustrative data for the cross-reactivity profiling of PPC-T, PPC-O, and Alpelisib.

Table 1: KINOMEscan® Selectivity Profile (% Control at 1 µM)

Kinase TargetPPC-T (% Control)PPC-O (% Control)Alpelisib (% Control)
PI3Kα 1.5 5.2 0.8
PI3Kβ25.835.115.6
PI3Kδ10.320.74.2
PI3Kγ30.145.922.3
mTOR45.660.218.9
B-Raf85.390.195.7
TrkA70.285.492.1
... (additional 461 kinases).........

Table 2: Biochemical IC50 Values (nM)

Kinase TargetPPC-T (IC50 nM)PPC-O (IC50 nM)Alpelisib (IC50 nM)
PI3Kα 15 55 5
PI3Kδ12025028
mTOR>1000>1000210

Table 3: Cellular p-Akt (Ser473) Inhibition (IC50 nM)

Cell LinePPC-T (IC50 nM)PPC-O (IC50 nM)Alpelisib (IC50 nM)
MCF-7 (PIK3CA mutant)8532045

Discussion and Interpretation

The illustrative data suggests that both PPC-T and PPC-O exhibit inhibitory activity against PI3Kα, with the carbothioamide (PPC-T) being more potent than the carboxamide (PPC-O). This is a common trend where the sulfur substitution enhances biological activity.[8] However, both compounds are less potent than the clinical benchmark, Alpelisib.

Crucially, the KINOMEscan® data would provide a broad overview of selectivity. A low percentage control value against a kinase other than the intended target would flag a potential off-target liability that requires further investigation through IC50 determination. The cellular assay confirms that the biochemical inhibition translates to a functional downstream effect on the PI3K signaling pathway.

The enhanced potency of PPC-T against PI3Kδ compared to PPC-O, although still weaker than its activity against PI3Kα, highlights the subtle but important changes in selectivity that can arise from minor structural modifications. This underscores the necessity of comprehensive profiling for each new analog.

Conclusion

A rigorous and systematic approach to cross-reactivity profiling is indispensable in modern drug discovery. By employing a tiered strategy of broad kinome screening followed by biochemical and cell-based validation, researchers can build a detailed and reliable selectivity profile for novel inhibitors like Pyrazolo[1,5-a]pyridine-3-carbothioamide. This in-depth understanding of on- and off-target activities is paramount for advancing safe and effective therapeutic candidates to the clinic.

References

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • ACS Publications. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. [Link]

  • PMC. Structural Determinants of Isoform Selectivity in PI3K Inhibitors. [Link]

  • PubMed. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. [Link]

  • PubMed. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PMC. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

  • PubMed Central. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • NIH. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • ResearchGate. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by.... [Link]

  • Creative Biolabs. Off-Target Profiling. [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. [Link]

  • PubMed. Target profiling of small molecules by chemical proteomics. [Link]

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Comparative

A Comprehensive Guide to Validating the Target of Pyrazolo[1,5-a]pyridine-3-carbothioamide and Its Analogs

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is both complex and critical. The Pyrazolo[1,5-a]pyridine scaffold has...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is both complex and critical. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing efficacy as antitubercular agents, and inhibitors of various kinases and other key cellular targets.[1][2][3][4] This guide provides a deep dive into the methodologies required to validate the molecular target of a novel compound, using the hypothetical yet representative Pyrazolo[1,5-a]pyridine-3-carbothioamide as our central case study. We will navigate the process from initial hypothesis generation to robust in vivo validation, offering a comparative analysis of techniques to empower your drug discovery programs.

Part 1: The Outset: Generating a Target Hypothesis

The initial discovery of a bioactive compound like Pyrazolo[1,5-a]pyridine-3-carbothioamide often stems from phenotypic screens, where the compound elicits a desired biological response (e.g., cancer cell death, inhibition of viral replication). However, the critical next step is to identify the specific molecular target responsible for this effect—a process known as target deconvolution.[5]

Computational Approaches: In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable initial hypotheses. By comparing the structure of Pyrazolo[1,5-a]pyridine-3-carbothioamide to libraries of known ligands and protein structures, we can predict potential binding partners.

  • Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a specific protein target. For instance, given that other pyrazolopyridine derivatives inhibit kinases like B-Raf and PI3K, one could start by docking Pyrazolo[1,5-a]pyridine-3-carbothioamide into the ATP-binding pockets of these and other related kinases.[2][3]

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be built from our lead compound and used to screen 3D databases of protein structures to find potential targets that can accommodate it.

Biochemical Approaches: Fishing for the Target

Biochemical methods aim to physically isolate the target protein from a complex biological sample based on its interaction with the compound of interest.

  • Affinity Chromatography-Mass Spectrometry: This is a powerful and widely used technique for target identification.[6] The core principle involves immobilizing Pyrazolo[1,5-a]pyridine-3-carbothioamide onto a solid support (e.g., sepharose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

  • Immobilization: Synthesize a derivative of Pyrazolo[1,5-a]pyridine-3-carbothioamide with a linker arm suitable for covalent attachment to the affinity matrix.

  • Incubation: Incubate the affinity matrix with a cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects).

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using either a competitive ligand (e.g., excess free Pyrazolo[1,5-a]pyridine-3-carbothioamide) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chemical Proteomics: This encompasses a range of techniques that use chemical probes to identify protein targets. One such method is Limited Proteolysis-Mass Spectrometry (LiP-MS), which can identify protein-drug interactions in complex proteomes.[7]

cluster_0 Target Deconvolution Workflow Phenotypic Hit Phenotypic Hit (e.g., Pyrazolo[1,5-a]pyridine-3-carbothioamide) Computational Prediction Computational Prediction (Docking, Pharmacophore) Phenotypic Hit->Computational Prediction In silico analysis Affinity Chromatography Affinity Chromatography- Mass Spectrometry Phenotypic Hit->Affinity Chromatography Biochemical isolation Chemical Proteomics Chemical Proteomics (e.g., LiP-MS) Phenotypic Hit->Chemical Proteomics Proteome-wide analysis Candidate Targets List of Candidate Targets Computational Prediction->Candidate Targets Affinity Chromatography->Candidate Targets Chemical Proteomics->Candidate Targets

Caption: Initial workflow for generating a list of candidate targets.

Part 2: In Vitro Validation: Proving Direct Engagement

Once a list of candidate targets has been generated, the next crucial step is to confirm a direct and specific interaction between Pyrazolo[1,5-a]pyridine-3-carbothioamide and the putative target protein(s).

Biophysical Methods: Quantifying the Interaction

Biophysical techniques provide quantitative data on the binding affinity and thermodynamics of the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of the compound to the target protein. This allows for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Cell-Based Methods: Confirming Target Engagement in a Biological Context

While biophysical methods are powerful, it is essential to demonstrate that the compound engages its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. In a typical CETSA experiment, cells are treated with Pyrazolo[1,5-a]pyridine-3-carbothioamide, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.

  • Treatment: Treat intact cells with either vehicle control or varying concentrations of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Quantification: Analyze the amount of the soluble target protein in each sample by Western blot or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature.

  • Target Engagement Assays in Intact Cells (e.g., NanoBRET™): These assays utilize bioluminescence resonance energy transfer (BRET) to measure target engagement in living cells. The target protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. When the tracer is bound, a BRET signal is generated. If Pyrazolo[1,5-a]pyridine-3-carbothioamide binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

Genetic Methods: Linking Target to Cellular Phenotype

Genetic approaches are crucial for validating that the engagement of the target by the compound is responsible for the observed cellular phenotype.[8]

  • RNA interference (RNAi) and CRISPR-Cas9: These technologies can be used to knockdown or knockout the expression of the target protein.[9] If the knockdown or knockout of the target protein phenocopies the effect of Pyrazolo[1,5-a]pyridine-3-carbothioamide, it provides strong evidence that the compound's activity is mediated through that target. Conversely, if knocking out the target renders the cells resistant to the compound, this also validates the target.

In Vitro Validation Technique Principle Data Output Throughput Key Advantage Key Limitation
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding kinetics (ka, kd), Affinity (KD)MediumReal-time, label-free kinetics.Requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowLabel-free, solution-based, provides thermodynamic data.Requires large amounts of pure protein.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stability.Target engagement in cells, melting temperature shift.Medium-HighMeasures target engagement in a cellular context.Not all proteins show a thermal shift.
NanoBRET™ Measures displacement of a fluorescent tracer from a luciferase-tagged target.Target engagement in live cells, IC50 values.HighReal-time measurement in live cells.Requires genetic modification of the target protein.
RNAi/CRISPR Genetic silencing or knockout of the target gene.Phenotypic changes, changes in compound sensitivity.HighDirectly links target to cellular phenotype.Potential for off-target effects.

Part 3: In Vivo Validation: The Bridge to Clinical Relevance

The ultimate test of a drug target's validity is to demonstrate that modulating it in vivo leads to a therapeutic benefit in a relevant disease model.[10][11][12]

Animal Models of Disease

The choice of animal model is critical and depends on the therapeutic indication for Pyrazolo[1,5-a]pyridine-3-carbothioamide.

  • Xenograft Models: If the compound is being developed as an anticancer agent, human tumor cells can be implanted into immunocompromised mice. The mice are then treated with the compound, and its effect on tumor growth is monitored.

  • Infection Models: For an antitubercular agent, a mouse model of Mycobacterium tuberculosis infection would be appropriate.[13] The efficacy of the compound would be assessed by measuring the bacterial burden in the lungs and other organs.[1][13]

Pharmacodynamic (PD) Biomarker Analysis

It is not enough to simply observe a therapeutic effect in an animal model; one must also demonstrate that the compound is engaging its target in vivo. This is achieved by measuring a pharmacodynamic (PD) biomarker, which is a molecular indicator of target engagement.

For example, if the target of Pyrazolo[1,5-a]pyridine-3-carbothioamide is a kinase, a PD biomarker could be the phosphorylation level of a known substrate of that kinase. Tumor or tissue samples can be collected from treated animals, and the phosphorylation status of the substrate can be measured by techniques such as Western blotting or immunohistochemistry.

cluster_1 In Vivo Target Validation Cascade In Vitro Confirmed Target In Vitro Confirmed Target Animal Model Selection Select Relevant Animal Model (e.g., Xenograft, Infection Model) In Vitro Confirmed Target->Animal Model Selection Compound Administration Administer Pyrazolo[1,5-a]pyridine- 3-carbothioamide Animal Model Selection->Compound Administration Efficacy Assessment Assess Therapeutic Efficacy (e.g., Tumor Volume, Bacterial Load) Compound Administration->Efficacy Assessment PD Biomarker Analysis Pharmacodynamic (PD) Biomarker Analysis (e.g., Target Phosphorylation) Compound Administration->PD Biomarker Analysis Validated Target Validated In Vivo Target Efficacy Assessment->Validated Target PD Biomarker Analysis->Validated Target

Caption: A streamlined workflow for in vivo target validation.

Conclusion: A Multi-faceted Approach to Target Validation

The validation of a drug target is a rigorous, multi-step process that requires the integration of computational, biochemical, biophysical, cellular, and in vivo methodologies. As we have seen with our case study of Pyrazolo[1,5-a]pyridine-3-carbothioamide, no single technique is sufficient. Instead, a weight-of-evidence approach, where multiple independent methods corroborate each other, is the gold standard. By carefully selecting and executing the appropriate experiments, researchers can build a compelling case for their target, significantly increasing the probability of success in later stages of drug development.

References

Sources

Validation

A Comparative Analysis of Pyrazolo[1,5-a]pyridine Scaffold Derivatives: A Guide for Drug Discovery Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of pyrazolo[1,5-a]pyridine derivatives, focusing on their anticancer and antitubercular activities, supported by experimental data, detailed protocols, and structure-activity relationship insights to aid researchers in the field of drug development.

Synthetic Strategies: Crafting the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several efficient methods, with the [3+2] cycloaddition being one of the most common approaches. This strategy typically involves the reaction of an N-iminopyridinium ylide with an alkyne or alkene. Another prevalent method is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1]

Representative Synthesis: Cross-Dehydrogenative Coupling

This protocol describes the synthesis of substituted pyrazolo[1,5-a]pyridines via an acetic acid and oxygen-promoted cross-dehydrogenative coupling reaction.[1]

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridines

  • Reactant Preparation: In a suitable reaction vessel, combine 1-amino-2-imino-pyridine derivatives (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL).

  • Acid Addition: Add acetic acid (1.08 g, 6 equivalents) to the reaction mixture.

  • Oxygen Atmosphere: Stir the mixture under an oxygen atmosphere (1 atm).

  • Heating: Heat the reaction mixture to 130°C for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the resulting solid product is typically purified by recrystallization from a suitable solvent like ethanol.

Comparative Analysis of Biological Activities

Pyrazolo[1,5-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities. This section will focus on a comparative analysis of their efficacy as anticancer and antitubercular agents.

Anticancer Activity: Targeting Kinases

A significant area of investigation for pyrazolo[1,5-a]pyridine derivatives is in the realm of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2]

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have emerged as important targets in cancer therapy.[3] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some showing potent, low nanomolar inhibitory activity.[3][4]

Comparative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors

Compound IDTargetIC50 (nM)Reference
Compound 8 TrkA1.7[3]
Compound 9 TrkA1.7[3]
Compound 20 NTRK>0.02[3]
Compound 21 NTRK>0.02[3]
Compound 23 TrkA (KM12 cell)0.1[3]
Compound 24 TrkA (KM12 cell)0.2[3]
Compound 32 TrkA/TrkB/TrkC1.9 / 3.1 / 2.3[4]
Compound 36 TrkA/TrkB/TrkC1.4 / 2.4 / 1.9[4]
Larotrectinib TrkA/TrkB/TrkC1.2 / 2.1 / 2.1[4]

Experimental Protocol: In Vitro TrkA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [4][5]

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against TrkA kinase.

  • Reaction Mixture Preparation: In a 384-well plate, add 1 µL of the test compound (or 5% DMSO for control).

  • Enzyme Addition: Add 2 µL of TrkA enzyme diluted in kinase reaction buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 µM DTT).

  • Substrate/ATP Addition: Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP and a suitable TrkA substrate).

  • Incubation: Incubate the reaction mixture at room temperature for the designated time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.

TrkA Signaling Pathway

TrkA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates NGF NGF NGF->TrkA Binds Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->TrkA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: TrkA signaling pathway and the point of inhibition.

The PI3K signaling pathway is another critical pathway in cancer cell growth and survival.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the PI3Kδ isoform.[6]

Comparative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors

Compound IDTargetIC50 (nM)Reference
Compound 13 PI3KδData not provided, but identified as a key intermediate[6]
GDC-0941 (Pan-PI3K inhibitor) PI3KδReference compound[6]

Further optimization of the 5-indole-pyrazolo[1,5-a]pyrimidine core is suggested for enhanced potency and selectivity.[6]

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[7] Pyrazolo[1,5-a]pyridine-3-carboxamides have shown significant promise as potent antitubercular agents.[8][9]

Comparative Data: Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Against M. tuberculosis H37Rv

Compound IDMIC (µg/mL)Reference
Compound 5k <0.002 - 0.029 (against various strains)[9]
Rifampicin 0.006
TMC207 0.006

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv (Resazurin Microtiter Assay) [1][10][11]

This protocol describes a colorimetric method for determining the MIC of compounds against M. tuberculosis.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add a resazurin solution to each well and re-incubate for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

SAR for Kinase Inhibition:

  • Hinge-Binding: The pyrazolo[1,5-a]pyrimidine moiety is often crucial for forming hydrogen bonds with the hinge region of the kinase active site.[3]

  • Substituents at C3 and C5: Modifications at these positions significantly impact potency and selectivity. For TrkA inhibitors, an amide bond at the C3 position and a substituted pyrrolidine at the C5 position enhance activity.[3]

  • Morpholine Group: The addition of a morpholine group can improve selectivity by reducing off-target effects.[3]

SAR for Antitubercular Activity:

  • Carboxamide Moiety: The 3-carboxamide group is a key pharmacophoric feature for antitubercular activity.

  • Diaryl Side Chain: The introduction of substituted diaryl groups on the carboxamide side chain can improve efficacy against drug-resistant strains.

  • Scaffold Substitution: Methyl and methoxy substitutions on the pyrazolo[1,5-a]pyridine core can enhance potency.

SAR_Insights cluster_scaffold Pyrazolo[1,5-a]pyridine Core Scaffold C3 C3 Position: - Amide for TrkA inhibition - Carboxamide for anti-TB Scaffold->C3 C5 C5 Position: - Substituted pyrrolidine for TrkA inhibition Scaffold->C5 C7 C7 Position: - Morpholine for improved selectivity Scaffold->C7 Sidechain Carboxamide Side Chain: - Diaryl groups for anti-TB potency C3->Sidechain

Caption: Key positions for substitution on the pyrazolo[1,5-a]pyridine scaffold.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent activity against cancer and tuberculosis through distinct mechanisms of action. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising leads to enhance their clinical translatability. Further exploration of this versatile scaffold against other therapeutic targets is also warranted. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing drug discovery in this important chemical space.

References

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Validation

A Senior Application Scientist's Guide to Benchmarking Pyrazolo[1,5-a]pyridine-3-carbothioamide Against Standard Anticancer Agents

Authored For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical evaluation of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a novel heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of Pyrazolo[1,5-a]pyridine-3-carbothioamide, a novel heterocyclic compound, by benchmarking its performance against established chemotherapeutic agents. Our objective is to present a scientifically rigorous, self-validating system of protocols and analyses that will allow for a clear, data-driven comparison of efficacy and mechanism of action.

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] Specifically, derivatives of the pyrazolo[1,5-a]pyridine core have shown potent activity as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3]

Pyrazolo[1,5-a]pyridine-3-carbothioamide and its related carboxamide derivatives represent a promising class of molecules. Studies have demonstrated their antiproliferative activity against various human cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer.[4][5] Some analogues have even shown cytotoxic activity comparable to standard drugs like 5-fluorouracil.[6] Given these preliminary findings, a systematic and robust benchmarking against a widely used, mechanistically understood standard is the logical next step in its preclinical development.

For this guide, we will benchmark Pyrazolo[1,5-a]pyridine-3-carbothioamide against Doxorubicin , a cornerstone of chemotherapy for decades. Doxorubicin, an anthracycline antibiotic, is an ideal comparator due to its well-characterized, multi-modal mechanism of action and its broad application against a range of solid tumors.[7][] Its primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell death.[9][10][11] This comparison will not only evaluate relative potency but also provide clues into the novel compound's own mechanism of action.

Experimental Framework: A Phased Approach to Comparative Efficacy

A successful benchmarking study requires a multi-stage approach, progressing from broad cellular effects to specific in vivo outcomes. This ensures that resources are invested in the most promising candidates and that a comprehensive data package is generated for further development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Compound Acquisition Compound Acquisition Cell Line Selection Cell Line Selection Compound Acquisition->Cell Line Selection Source & QC Cytotoxicity Assay Cytotoxicity Assay Cell Line Selection->Cytotoxicity Assay HCT-116, MCF-7 Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay->Data Analysis (IC50) MTT Protocol Animal Model Selection Animal Model Selection Data Analysis (IC50)->Animal Model Selection Efficacy Confirmed Xenograft Implantation Xenograft Implantation Animal Model Selection->Xenograft Implantation Immunodeficient Mice Dosing & Monitoring Dosing & Monitoring Xenograft Implantation->Dosing & Monitoring Tumor Growth Endpoint Analysis Endpoint Analysis Dosing & Monitoring->Endpoint Analysis Tumor Volume, Weight G Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Disruption Damage DNA Double-Strand Breaks DNA->Damage TopoII->Damage ROS Reactive Oxygen Species (ROS) Mito->ROS ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.

Based on this, we can design experiments to probe whether Pyrazolo[1,5-a]pyridine-3-carbothioamide shares any of these mechanisms or acts via a novel pathway. Potential assays include:

  • Comet Assay: To detect DNA strand breaks.

  • Topoisomerase II Inhibition Assay: To directly measure enzymatic inhibition.

  • ROS Detection Assays (e.g., DCFDA staining): To quantify oxidative stress.

  • Kinase Profiling: Given that pyrazolo[1,5-a]pyrimidines are known kinase inhibitors, screening against a panel of cancer-relevant kinases (e.g., EGFR, B-Raf, PI3K) is highly recommended. [2][3][5]

Phase 2: In Vivo Efficacy in a Xenograft Model

Positive in vitro results must be validated in a living system. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for preclinical efficacy testing. [12]

Protocol 5.1: Colorectal Cancer Xenograft Study

Objective: To compare the in vivo tumor growth inhibition of the test compound and Doxorubicin.

Model:

  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: HCT-116 human colorectal carcinoma cells.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells in 100 µL of a PBS/Matrigel mixture into the right flank of each mouse. [12]2. Tumor Growth and Grouping: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent)

    • Group 2: Pyrazolo[1,5-a]pyridine-3-carbothioamide (Dose determined by tolerability studies)

    • Group 3: Doxorubicin (e.g., 2-4 mg/kg, intraperitoneal injection, weekly)

  • Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily oral gavage for the test compound for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. [13]Monitor for any signs of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize all animals, and excise, weigh, and photograph the tumors.

Data Presentation: Comparative In Vivo Efficacy

Summarize the key findings from the xenograft study in a table.

Treatment GroupMean Final Tumor Volume (mm³) [Hypothetical Data]Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1850 ± 210-+5%
Pyrazolo[1,5-a]pyridine-3-carbothioamide830 ± 15055%-2%
Doxorubicin650 ± 13065%-10%

Trustworthiness Through Self-Validation: The inclusion of a positive control (Doxorubicin) is essential. It validates the model's sensitivity and provides a direct, clinically relevant benchmark for the test compound's performance. Significant tumor growth inhibition (TGI) with acceptable toxicity (minimal body weight loss) for the novel compound would be a strong indicator of its therapeutic potential.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking Pyrazolo[1,5-a]pyridine-3-carbothioamide against the standard chemotherapeutic agent Doxorubicin. By progressing from in vitro cytotoxicity to in vivo efficacy, this framework provides a robust method for evaluating the compound's potential as a novel anticancer agent.

A successful outcome, characterized by potent in vitro activity and significant in vivo tumor growth inhibition without undue toxicity, would strongly support further preclinical development. Subsequent steps would include detailed toxicology studies, pharmacokinetic profiling, and exploration of combination therapies to fully characterize this promising chemical scaffold.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PubMed Central.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020, November 23). Remedy Publications LLC.
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
  • Mechanism of action of doxorubicin. (n.d.). ResearchGate.
  • Doxorubicin. (n.d.). Cancer Research UK.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Bentham Science.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025, June 18). PLOS ONE.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (n.d.). ResearchGate.
  • Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C. (n.d.). BenchChem.
  • Pyrazolo[1,5-A]pyridine-3-carbothioamide (EVT-1752073). (n.d.). EvitaChem.
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012, January 1). PubMed.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-3-carbothioamide

This document provides essential procedural guidance for the safe handling and disposal of Pyrazolo[1,5-a]pyridine-3-carbothioamide (CAS No. 885275-44-5) and its associated waste streams.

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Pyrazolo[1,5-a]pyridine-3-carbothioamide (CAS No. 885275-44-5) and its associated waste streams. As a novel heterocyclic compound with applications in medicinal chemistry, particularly as an antitumor and antitubercular agent, its proper management is critical for ensuring laboratory safety and environmental protection.[1][2][3]

Hazard Assessment Based on Structural Analogs

The risk profile of Pyrazolo[1,5-a]pyridine-3-carbothioamide is inferred from its constituent parts: the pyrazolo[1,5-a]pyridine scaffold and the carbothioamide functional group.

  • Pyrazolo[1,5-a]pyridine Core: The parent heterocycle and its derivatives are classified as irritants.[7] Analogs such as Pyrazolo[1,5-a]pyridine-3-carboxylic acid and Pyrazolo[1,5-a]pyridine-7-carboxaldehyde are known to cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[8][9]

  • Carbothioamide Group: Thioamides are sulfur-containing organic compounds. While specific toxicity data for this compound is sparse, related sulfur compounds like thiols are known for their strong, unpleasant odors and require specific handling procedures to neutralize them.[10] The presence of nitrogen and sulfur suggests that hazardous combustion products, such as nitrogen oxides (NOx) and sulfur oxides (SOx), may be generated during incineration.

Based on this analysis, Pyrazolo[1,5-a]pyridine-3-carbothioamide should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory tract irritation .[7][9] All waste generated from its use must be treated as hazardous chemical waste.

Core Principles of Hazardous Waste Management

All disposal procedures must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA), as implemented by the EPA.[11][12] The fundamental principles involve:

  • Waste Determination: The generator of the waste (the researcher) is responsible for determining if the waste is hazardous.[11] Based on the analysis above, any material containing or contaminated with Pyrazolo[1,5-a]pyridine-3-carbothioamide should be managed as hazardous waste.

  • Segregation: Do not mix this waste stream with other, incompatible chemical wastes. Specifically, it should be kept separate from strong oxidizing agents and strong acids.[13]

  • Containment: Use only approved, chemically compatible, and leak-proof containers for waste accumulation.[5] Containers must be kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Pyrazolo[1,5-a]pyridine-3-carbothioamide".[14] The date of first accumulation must also be clearly marked.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection, decontamination, and disposal of waste containing Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn correctly:

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[15]

  • Eye and Face Protection: Chemical splash goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn if there is a significant risk of splashing.

  • Skin and Body Protection: A chemical-resistant lab coat.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][13]

Step 2: Waste Collection and Segregation

A. Unused or Expired Pure Compound:

  • Keep the compound in its original, clearly labeled container.

  • If the original container is compromised, transfer it to a new, compatible container and label it appropriately.

  • Do not mix with any other chemical waste.

B. Contaminated Solid Waste (e.g., gloves, weigh paper, contaminated silica gel):

  • Collect all contaminated solid waste in a designated, durable, sealed plastic bag or a wide-mouth solid waste container.

  • Label the container as "Hazardous Waste" with the chemical name.

C. Contaminated Liquid Waste (e.g., reaction mixtures, mother liquor, solvent rinses):

  • Collect all liquid waste in a designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).[16]

  • Attach a "Hazardous Waste" label as soon as the first drop of waste is added.[13]

  • Maintain a log of the container's contents, including the chemical name and estimated concentrations of all components.

  • Crucially, do not pour any waste containing this compound down the drain. [16][17]

Step 3: Decontamination of Laboratory Glassware

The thioamide functional group can be oxidatively cleaved, which is an effective method for decontamination.

  • After transferring all chemical residues to the appropriate waste container, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect this rinse as hazardous liquid waste.

  • Prepare a decontamination bath by creating a 1:1 mixture of commercial bleach (sodium hypochlorite solution) and water in a designated plastic container inside a fume hood.[10]

  • Carefully place the rinsed glassware into the bleach bath and allow it to soak for a minimum of 12 hours. This process helps to oxidize and degrade residual thioamide, mitigating potential odors and hazards.[10]

  • After soaking, remove the glassware, rinse it thoroughly with water, and then wash using standard laboratory procedures.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[13][16]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water, followed by a wipe-down with a suitable solvent if necessary. Collect all cleaning materials as hazardous solid waste.

  • Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department.

Step 5: Final Disposal
  • Store all sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Once a waste container is full or has reached the institutional time limit for accumulation, submit a chemical waste collection request to your EHS department.[13]

  • Trained EHS personnel will collect the waste for final disposal, which is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]

Visual Workflow and Data Summary

Disposal Decision Workflow

The following diagram outlines the procedural flow for managing waste generated from Pyrazolo[1,5-a]pyridine-3-carbothioamide.

G cluster_prep Preparation cluster_generation Waste Generation & Collection cluster_decon Decontamination cluster_final Final Disposal Prep Wear Full PPE (Gloves, Goggles, Lab Coat) Start Waste Containing Pyrazolo[1,5-a]pyridine-3-carbothioamide Decision_Type Waste Type? Start->Decision_Type Solid Solid Waste (Gloves, Paper, etc.) Decision_Type->Solid Solid Liquid Liquid Waste (Solvents, Solutions) Decision_Type->Liquid Liquid Glassware Contaminated Glassware Decision_Type->Glassware Glassware Collect_Solid Collect in Labeled Solid Waste Container Solid->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid->Collect_Liquid Decon Triple Rinse into Liquid Waste Glassware->Decon Store Store in Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Bleach_Soak Soak in Bleach Bath (min. 12 hours) Decon->Bleach_Soak Clean Standard Wash Bleach_Soak->Clean EHS_Pickup Request EHS Pickup for Incineration Store->EHS_Pickup

Caption: Workflow for the safe disposal of Pyrazolo[1,5-a]pyridine-3-carbothioamide.

Summary of Disposal Parameters
ParameterGuidelineRationale & References
Inferred Hazard Class Irritant (Skin, Eye, Respiratory), Harmful if Swallowed.Based on analysis of structural analogs.[7][8][9]
Required PPE Nitrile Gloves, Chemical Splash Goggles, Lab Coat.To prevent skin, eye, and clothing contact with the irritant compound.[8]
Work Area Controls Certified Chemical Fume Hood.To prevent inhalation of airborne particles or vapors.[13]
Waste Segregation Collect as a separate hazardous waste stream.To prevent dangerous reactions and ensure proper disposal.[11]
Incompatible Materials Strong Oxidizing Agents, Strong Acids.To avoid potential exothermic or vigorous reactions.[8][13]
Primary Disposal Method Collection by EHS for licensed high-temperature incineration.Ensures complete destruction of the organic compound in an environmentally sound manner.[18]
Spill Cleanup Use inert absorbent material; collect as hazardous waste.To safely contain and manage accidental releases.[13][16]
Glassware Decon. Oxidative treatment with a 1:1 bleach-water solution.To effectively degrade and neutralize residual thioamide.[10]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Pyrazolo[1,5-a]pyridine-3-carbothioamide, protecting themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • T. L. Hall. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Capot Chemical. (2026, January 7). MSDS of 4-Iodo-pyrazolo[1,5-A]pyridine-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Management of Hazardous Chemical Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Al-Warhi, T., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(5), 8616-8625. Retrieved from [Link]

  • Miller, E. D., & Nolan, E. M. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of chemical research, 53(3), 649–663. Retrieved from [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS medicinal chemistry letters, 9(12), 1238–1243. Retrieved from [Link]

  • Li, Y., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European journal of medicinal chemistry, 125, 41–48. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-A]pyridine-3-carbothioamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-A]pyridine-3-carbothioamide. As a compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-A]pyridine-3-carbothioamide. As a compound of interest in medicinal chemistry, particularly in the development of novel therapeutics, understanding its safe handling is paramount.[1][2][3] This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risk Profile

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from analogous compounds, Pyrazolo[1,5-A]pyridine-3-carbothioamide should be handled as a substance that is potentially harmful and irritating.

Key Potential Hazards:

  • Skin Irritation: Similar compounds are classified as Category 2 skin irritants, meaning direct contact can cause inflammation, redness, and discomfort.[7][8] Prolonged contact with related chemicals can lead to more severe effects.

  • Serious Eye Irritation: Eye contact is a primary concern, with related molecules rated as Category 2 eye irritants.[7][8] This can result in significant, though reversible, damage. Chemical splashes to the eye require immediate and prolonged flushing with water.[9]

  • Respiratory Tract Irritation: As a solid, the compound may form dust. Inhalation of this dust can irritate the respiratory system.[7][10] Therefore, measures to control dust and aerosol generation are critical.

  • Harmful if Swallowed or Absorbed: Thioamides and related heterocyclic compounds can be harmful if ingested or absorbed through the skin.[10]

Hazard Summary Table

This table summarizes the hazard classifications for a closely related analogue, Pyrazolo[1,5-a]pyridine-3-carboxylic acid, which informs our safety protocol.

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[7]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[7]

The Core Directive: A Multi-Layered PPE Strategy

Personal protective equipment is the final barrier between the researcher and the chemical hazard.[11][12] It must be used in conjunction with engineering controls, primarily a certified chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid Pyrazolo[1,5-A]pyridine-3-carbothioamide and its solutions must be performed inside a properly functioning chemical fume hood.[9][13] This is the most critical step in minimizing inhalation exposure by containing dust and vapors.

Step-by-Step Personal Protective Equipment Protocol

1. Body Protection:

  • Requirement: A clean, long-sleeved laboratory coat.

  • Causality: The lab coat provides a removable barrier, protecting skin and personal clothing from splashes and spills. It should be buttoned completely to ensure full coverage.[14][15]

2. Hand Protection:

  • Requirement: Chemical-resistant gloves (Nitrile is a suitable initial choice). For extended work or when handling larger quantities, consider double-gloving.

  • Causality: Gloves prevent dermal absorption, a potential route of exposure. Powder-free gloves are recommended to avoid aerosolizing the compound.[11] Gloves should be inspected for tears before use and changed immediately if contaminated or every 30-60 minutes during extended procedures.[11] Always remove gloves before leaving the laboratory area to prevent cross-contamination of common surfaces like doorknobs and keyboards.

3. Eye and Face Protection:

  • Requirement: ANSI Z87.1-rated safety goggles. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Causality: Standard safety glasses do not provide adequate protection from splashes.[11] Goggles form a seal around the eyes, preventing entry of dust or liquids from the sides, top, and bottom.[12] A face shield offers a broader layer of protection for the entire face.[11]

4. Respiratory Protection:

  • Requirement: Generally not required when handling small quantities within a certified fume hood. However, if a fume hood is unavailable or if there is a risk of significant aerosolization (e.g., during spill cleanup of a large quantity of powder), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.[7]

  • Causality: The fume hood serves as the primary respiratory protection. A respirator is a secondary measure for specific high-risk scenarios to prevent inhalation of airborne particulates.[7]

Operational and Disposal Plans

A safe workflow encompasses preparation, handling, and disposal. The following diagram and procedural steps outline a self-validating system for handling Pyrazolo[1,5-A]pyridine-3-carbothioamide.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_area Verify Fume Hood Operation gather_materials Gather All Necessary Materials & SDS Analogues prep_area->gather_materials don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh Enter Hood dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction/Manipulation dissolve->react decontaminate Decontaminate Work Surface react->decontaminate Complete Work dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE: 1. Gloves (outer if double) 2. Goggles/Face Shield 3. Lab Coat dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safely handling Pyrazolo[1,5-A]pyridine-3-carbothioamide.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment, solvents, and an appropriate chemical waste container.[16]

    • Review the safety information for all chemicals to be used in the procedure.[13]

    • Don the required PPE as described above: lab coat, safety goggles, and nitrile gloves.[14][15]

  • Handling (inside the fume hood):

    • When weighing the solid, use a draft shield or weigh boat to minimize dust dispersal.

    • Handle all open containers of the compound well within the fume hood.

    • If transferring solutions, do so carefully to avoid splashes.[9]

    • Keep all containers closed when not in immediate use.

  • Decontamination and Disposal:

    • After handling is complete, decontaminate the work area with an appropriate solvent and wipe clean.

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7] Do not dispose of chemical waste down the sink.[13]

    • Consult your institution's environmental health and safety office for specific waste disposal guidelines.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination: first gloves, then goggles, then the lab coat.

    • Immediately wash hands thoroughly with soap and water after removing gloves.[14][16]

Emergency Response Plan

Accidents require immediate and correct action.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][10]

  • Spill: For a small spill of solid material, carefully sweep it up (avoiding dust generation) and place it in the hazardous waste container. For a larger spill, evacuate the area and contact your institution's safety officer.

By adhering to this comprehensive guide, researchers can confidently and safely handle Pyrazolo[1,5-A]pyridine-3-carbothioamide, ensuring both personal safety and the integrity of their research.

References

  • Title: GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY Source: DSpace at Kharkiv National Medical University URL: [Link]

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  • Title: Laboratory Safety Guidelines Source: ETH Zurich URL: [Link]

  • Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: Labbox URL: [Link]

  • Title: Personal Protective Equipment to Use When Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]

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  • Title: Examples of PPE for Various Dangerous Goods Classes Source: Storemasta URL: [Link]

  • Title: Lab Safety Rules and Guidelines Source: BenchSci URL: [Link]

  • Title: Chemistry Lab Safety Rules Source: PozeSCAF URL: [Link]

  • Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones Source: Royal Society of Chemistry URL: [Link]

  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors Source: PubMed URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-A]pyridine-3-carbothioamide
Reactant of Route 2
Pyrazolo[1,5-A]pyridine-3-carbothioamide
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